(2-Methoxy-4-nitrophenyl)methylene diacetate
Description
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Properties
IUPAC Name |
[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHRDXGOIVQOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468798 | |
| Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-77-1 | |
| Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxy-4-nitrophenyl)methylene diacetate: Properties, Synthesis, and Applications in Photocleavable Systems
This guide provides a comprehensive technical overview of (2-Methoxy-4-nitrophenyl)methylene diacetate, a versatile chemical intermediate with significant potential in organic synthesis and drug development. Its unique molecular architecture, featuring a photolabile ortho-nitrobenzyl moiety, positions it as a valuable tool for researchers and scientists working on photocleavable protecting groups and light-sensitive caging applications.
Core Chemical Properties
This compound, also known as (acetyloxy)(2-methoxy-4-nitrophenyl)methyl acetate, is a stable, crystalline solid at room temperature. Its diacetate functionality enhances its stability and solubility in common organic solvents, simplifying its handling and application in various synthetic protocols.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 198821-77-1 | |
| Molecular Formula | C₁₂H₁₃NO₇ | |
| Molecular Weight | 283.24 g/mol | |
| Storage Conditions | 0-8°C |
Spectroscopic Characterization
While a definitive, published spectrum for this compound is not widely available, its expected spectroscopic features can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton of the diacetate, and the methyl protons of the acetate groups. The aromatic protons of the 2-methoxy-4-nitrophenyl group will exhibit a characteristic splitting pattern. The methoxy group will appear as a singlet around 3.9 ppm. The methine proton, being adjacent to two oxygen atoms and the aromatic ring, will be deshielded. The two acetate groups will likely present as a sharp singlet integrating to six protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, the carbonyl carbons of the acetate groups, the methine carbon, and the methyl carbons of the acetates. The carbon of the methoxy group typically appears around 56 ppm. The carbonyl carbons of the acetate groups are expected in the downfield region.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups (C=O) of the diacetate functionality, typically in the region of 1750-1770 cm⁻¹. The nitro group (NO₂) will also show characteristic strong asymmetric and symmetric stretching vibrations.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of acetate groups and other characteristic fragments of the nitroaromatic structure.
Synthesis and Preparation
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of gem-diacetates (acylals) from aldehydes. The general approach involves the reaction of the corresponding aldehyde with acetic anhydride in the presence of a catalyst.
Proposed Synthetic Pathway
The synthesis would logically start from the commercially available 2-methoxy-4-nitrobenzaldehyde. The aldehyde is reacted with acetic anhydride, with a catalytic amount of a Lewis or protic acid to facilitate the formation of the gem-diacetate.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is based on general procedures for the synthesis of gem-diacetates and would require optimization for this specific substrate.
Materials:
-
2-methoxy-4-nitrobenzaldehyde
-
Acetic anhydride
-
Magnesium perchlorate (or another suitable catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in a suitable flask, add acetic anhydride (2.5 eq).
-
Add a catalytic amount of magnesium perchlorate (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Application as a Photolabile Protecting Group
The core utility of this compound lies in its potential as a photolabile protecting group (PPG). The ortho-nitrobenzyl moiety is a well-known photoremovable group that can be cleaved with high spatiotemporal control using light, typically in the UV-A range (around 365 nm). This property is highly valuable in drug delivery, materials science, and the synthesis of complex molecules where controlled release of a functional group is required.
Mechanism of Photocleavage
The photocleavage of ortho-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement and hydrolysis to release the protected molecule and form a 2-nitrosobenzaldehyde derivative.
Caption: Simplified mechanism of photocleavage for an ortho-nitrobenzyl protecting group.
Experimental Protocol for Photocleavage (General)
The following is a general protocol for the photodeprotection of a substrate protected with an ortho-nitrobenzyl-based PPG. The specific conditions, such as irradiation time and solvent, will need to be optimized for the particular substrate and application.
Materials:
-
Substrate protected with this compound
-
Suitable solvent (e.g., methanol, acetonitrile, buffered aqueous solutions)
-
UV light source (e.g., mercury lamp with a 365 nm filter, LED photoreactor)
Procedure:
-
Dissolve the protected substrate in an appropriate solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV light source at the appropriate wavelength (typically 365 nm).
-
Monitor the progress of the deprotection reaction by a suitable analytical method, such as HPLC or TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure, and the deprotected substrate can be isolated and purified.
The efficiency of the photocleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules cleaved to the number of photons absorbed. For ortho-nitrobenzyl derivatives, the quantum yield can be influenced by the substituents on the aromatic ring and the nature of the leaving group.
Stability and Orthogonality
The diacetate group is a type of acetal, which is known to be stable under neutral to strongly basic conditions. This stability makes it an excellent protecting group for aldehydes and ketones in the presence of nucleophilic reagents like Grignard reagents or organolithiums. However, acetals are readily cleaved under acidic conditions. This differential stability allows for orthogonal deprotection strategies in complex syntheses. The photolability of the ortho-nitrobenzyl group provides an additional layer of orthogonality, as it can be removed under neutral conditions with light, leaving acid- and base-labile protecting groups intact.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with care. Nitroaromatic compounds can be toxic and may have mutagenic properties. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a promising chemical entity for researchers in organic synthesis and drug development. Its key feature is the incorporation of a photolabile ortho-nitrobenzyl group within a stable diacetate structure. This combination offers the potential for controlled, light-triggered release of protected functional groups, a highly sought-after capability in modern chemical and biological sciences. While further research is needed to fully characterize its properties and optimize its applications, this guide provides a solid foundation for its synthesis, handling, and utilization in innovative photocleavable systems.
References
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Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
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KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
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Yang, S.-T. (n.d.). An efficient and practical procedure for preparation of gem-diacetates from aldehydes catalysed by magnesium perchlorate. ElectronicsAndBooks. Retrieved from [Link]
- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Khazaei, A., Manesh, A. A., Rostami, A., Alavi-Nik, H. A., & Toodeh Roosta, Z. (2011). Conversion of Aldehydes to Acylals Using Acetic Anhydride in Presence of Catalytic Amount of Fe(NO3)3·9H2O Under Solvent-Free Conditions at Room Temperature. Asian Journal of Chemistry, 23(2), 614-616.
- Lu, M., Fedorczyk, M., & Pine, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5541–5600.
- Carl ROTH. (n
(2-Methoxy-4-nitrophenyl)methylene diacetate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (2-Methoxy-4-nitrophenyl)methylene diacetate
Authored by a Senior Application Scientist
Foreword: The Strategic Role of this compound in Modern Organic Synthesis
In the landscape of advanced organic synthesis, particularly in the realms of pharmaceutical development and materials science, the strategic use of protecting groups and stable intermediates is paramount. This compound, also known as 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, emerges not merely as another chemical compound but as a pivotal intermediate. Its primary value lies in its role as a stable, crystalline precursor to 2-methoxy-4-nitrobenzaldehyde, a key building block for ortho-nitrobenzyl-based photolabile protecting groups (PPGs)[1][2].
The ortho-nitrobenzyl moiety is renowned for its ability to be cleaved by UV light, enabling the spatial and temporal release of active molecules like carboxylic acids, alcohols, and amines under neutral, reagent-free conditions[3][4][5]. This "caging" technology is indispensable in fields ranging from drug delivery to microarray synthesis[6][7]. The synthesis of the parent aldehyde, however, can be challenging. Direct oxidation of the corresponding toluene can lead to over-oxidation or other side reactions. The diacetate serves as an elegant solution, protecting the aldehyde functionality in a stable form that is easily purified and deprotected in a subsequent step.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We will delve into the causality behind the procedural steps, ensuring a self-validating protocol that delivers consistent, high-purity results.
Part 1: Synthesis Methodology
The most reliable and scalable synthesis of this compound proceeds via the oxidative acetoxylation of 4-nitro-2-methoxytoluene. This method is a variation of the conversion of a benzylic methyl group into a geminal diacetate[8].
Synthetic Scheme
The overall transformation is depicted below:
Caption: A logical workflow for product characterization.
Part 3: Application in Synthesis - Deprotection to 2-Methoxy-4-nitrobenzaldehyde
The primary utility of this compound is as a stable precursor to 2-methoxy-4-nitrobenzaldehyde. The deprotection is a straightforward acidic hydrolysis.
Protocol:
-
Suspend the diacetate (1.0 eq) in a mixture of ethanol and water.[8][9]
-
Add a catalytic amount of concentrated hydrochloric or sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until all the starting material is consumed.
-
Upon cooling, the product, 2-methoxy-4-nitrobenzaldehyde, typically crystallizes out of the solution.
-
The solid can be collected by filtration, washed with cold water, and dried.
This resulting aldehyde is a valuable building block for synthesizing photolabile protecting groups, which are instrumental in advanced biochemical and synthetic applications.[1][10][11]
References
-
Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(8), 4557-4617. [Link]
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Hasan, A., & Karplus, P. A. (1998). Synthesis and Characterization of Photolabile O-Nitrobenzyl Derivatives of Urea. Biochemistry, 37(20), 7247-7254. [Link]
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Bochet, C. G. (2002). Photocleavable Protecting Groups. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]
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Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Sachleben, R. A., Pfleiderer, W., & Foote, R. S. (2001). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 40(3), 630-633. [Link]
-
Giegrich, H., Eisele-Bühler, S., Hermann, C., Kvasyuk, E., Charubala, R., & Pfleiderer, W. (2001). Sequentially Photocleavable Protecting Groups in Solid-Phase Synthesis. Organic Letters, 3(6), 863-866. [Link]
-
Li, W., & Chou, C. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 23(8), 1993. [Link]
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Sangermano, M., & Yagci, Y. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(11), 1858. [Link]
-
Kim, S., & Lee, Y. M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4320-4324. [Link]
-
Blasco, E., & Barner-Kowollik, C. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(20), 1695-1710. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Supporting Information. [Link]
-
Carreño, M. C., González-López, M., & Urbano, A. (1998). Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Synthetic Communications, 28(11), 2055-2059. [Link]
-
Aromalake Chemical Co., Ltd. (n.d.). This compound. [Link]
-
Lieberman, S. V., & Connor, R. (1943). p-NITROBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 17, p.61 (1937). [Link]
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(2-Methoxy-4-nitrophenyl)methylene diacetate: An In-depth Technical Guide to a Versatile Photolabile Protecting Group
Introduction
In the dynamic fields of chemical biology, drug delivery, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. These molecular motifs allow for the temporary inactivation of a functional group, which can be rapidly and selectively restored upon irradiation with light. Among the diverse array of PPGs, those based on the o-nitrobenzyl scaffold are particularly prominent due to their robust photochemistry and synthetic accessibility.[1] This guide provides a comprehensive technical overview of a specific and highly useful derivative: (2-Methoxy-4-nitrophenyl)methylene diacetate. We will delve into its synthesis, mechanism of action, photophysical properties, and practical applications, offering researchers, scientists, and drug development professionals a detailed resource for leveraging this powerful photocage.
Core Principles and Chemical Characteristics
The this compound PPG is designed to mask hydroxyl groups, converting them into a stable diacetate ester. The presence of the ortho-nitro group is the cornerstone of its photolability, while the methoxy substituent serves to fine-tune the electronic properties and absorption wavelength of the chromophore.[2]
Structural Features and Rationale
The strategic placement of substituents on the phenyl ring is critical to the functionality of this PPG. The ortho-nitro group is essential for the intramolecular hydrogen abstraction that initiates the photocleavage cascade. The methoxy group at the 2-position and the nitro group at the 4-position (para to the benzylic carbon) influence the absorption maximum (λmax) and the quantum yield (Φ) of the photolysis reaction. Generally, electron-donating groups like methoxy can red-shift the absorption spectrum, potentially allowing for the use of longer, less phototoxic wavelengths of light.[2]
Mechanism of Photodeprotection
The photolytic cleavage of o-nitrobenzyl-based PPGs proceeds through a well-established intramolecular rearrangement, often described as a Norrish Type II-like reaction.[1][3] Upon absorption of a photon of appropriate wavelength, the molecule is promoted to an excited state.
Diagram 1: Photolysis Mechanism of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (2-Methoxy-4-nitrophenyl)methanol
This procedure is adapted from general methods for the reduction of aromatic aldehydes. [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield (2-methoxy-4-nitrophenyl)methanol.
Step 2: Synthesis of this compound
This protocol is based on standard acetylation procedures for alcohols. [5][6]
-
Reaction Setup: Dissolve (2-Methoxy-4-nitrophenyl)methanol (1.0 eq) in a mixture of acetic anhydride (2.5 eq) and pyridine (catalytic amount) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is fully consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to afford the pure this compound.
Photophysical Properties and Comparative Analysis
| Photolabile Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φu) | Key Features & References |
| This compound | est. 340-360 | est. 0.05-0.15 | Methoxy group may red-shift λmax. [2] |
| o-Nitrobenzyl (ONB) | ~280-350 | ~0.1 | The parent PPG, widely used. [3][7] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~0.05 | Red-shifted absorption, common in biological applications. [2] |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~340 | ~0.5-0.6 | Higher quantum yield for phosphate caging. [8] |
| p-Hydroxyphenacyl (pHP) | ~300 | ~0.1-0.4 | Different mechanism, avoids nitroso byproduct. [7] |
Note: The values for this compound are estimations based on the properties of related nitrobenzyl compounds. Actual experimental values may vary.
The quantum yield is highly dependent on the leaving group and the substitution pattern on the aromatic ring. [9]The methoxy group, being electron-donating, may slightly decrease the quantum yield compared to the unsubstituted o-nitrobenzyl group, but this is often a trade-off for a more favorable absorption wavelength. [2]
Applications and Experimental Protocols
The primary application of this compound is the protection of hydroxyl groups in molecules where light-induced deprotection is desired. This is particularly valuable in the synthesis of "caged" compounds for biological studies and in the development of photoresponsive materials.
Experimental Protocol: Protection of an Alcohol
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol to be protected (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product into an organic solvent, wash, dry, and purify by column chromatography.
Experimental Protocol: Photolytic Deprotection
-
Sample Preparation: Dissolve the protected compound in a suitable solvent (e.g., buffered aqueous solution for biological samples, or organic solvents like methanol or acetonitrile for synthesis). The concentration should be adjusted based on the molar extinction coefficient of the PPG at the irradiation wavelength.
-
Irradiation: Irradiate the solution with a light source emitting at or near the λmax of the PPG (estimated to be in the 340-360 nm range). A medium-pressure mercury lamp with appropriate filters or a 365 nm LED array are common choices.
-
Monitoring: Monitor the deprotection by analytical techniques such as HPLC, LC-MS, or by observing the appearance of a biological effect.
-
Byproduct Quenching (Optional but Recommended): The 2-methoxy-4-nitrosobenzaldehyde byproduct can be reactive. In biological experiments, it is often advisable to include a scavenger, such as a thiol (e.g., glutathione or dithiothreitol), in the solution to trap the nitroso species. [10]5. Isolation: For synthetic applications, after complete deprotection, the solvent can be removed and the deprotected product isolated and purified from the photolysis byproducts.
Conclusion
The this compound photolabile protecting group represents a valuable tool for researchers requiring precise control over the activity of hydroxyl-containing molecules. Its synthesis is straightforward from readily available starting materials. The well-understood o-nitrobenzyl photochemistry provides a reliable mechanism for deprotection. While specific photophysical data for this exact derivative should be experimentally determined for quantitative studies, the principles outlined in this guide, based on extensive literature on related compounds, provide a solid foundation for its application. By offering spatiotemporal control through a non-invasive light trigger, this PPG and others like it will continue to drive innovation in chemistry, biology, and materials science.
References
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- Kabalka, G. W., et al. (2011). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules.
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- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience.
- Feringa, B. L., et al. (2006). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (2H-NP) and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran (3H-NP)
- Mourya, M., et al. (2018). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. Journal of Molecular Liquids.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Khan, R., et al. (2023). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol (SB-1). Journal of Molecular Structure.
- Kusumaningrum, V. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Rasayan Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (Accessed 2024). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks.
- Biosynth. (Accessed 2024). (3-Methoxy-2-nitrophenyl)methanol.
- NIST. (Accessed 2024). Phenol, 4-nitro-. NIST Chemistry WebBook.
- Marder, S. R., & Mague, J. T. (2015). Synthesis and Photophysics of a 2,7-Disubstituted Donor–Acceptor Pyrene Derivative: An Example of the Application of Sequential Ir-Catalyzed C–H Borylation and Substitution Chemistry. The Journal of Organic Chemistry.
- Guidechem. (Accessed 2024). How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized?. FAQ.
- Wang, J., et al. (2023).
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Mechanism of action of (2-Methoxy-4-nitrophenyl)methylene diacetate
An In-depth Technical Guide to the Mechanism of Action of (2-Methoxy-4-nitrophenyl)methylene diacetate
This technical guide provides a comprehensive overview of the mechanism of action, chemical properties, and applications of this compound. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of this compound's function as a photoremovable protecting group.
Introduction: The Concept of Caged Compounds
In the intricate world of biological and chemical systems, the ability to control the release and activation of specific molecules with high spatial and temporal precision is paramount. "Caged compounds" are a class of molecules designed for this purpose. They consist of a biologically or chemically active molecule that is rendered inert by covalent attachment to a photolabile protecting group (PPG).[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. The 2-nitrobenzyl moiety and its derivatives are among the most widely used and studied classes of PPGs.[2] this compound belongs to this family, functioning as a "caged" source of acetic acid or other carboxylates.
Molecular Structure and Properties
This compound, with the chemical formula C₁₂H₁₃NO₇ and a molecular weight of 283.23 g/mol , is a versatile intermediate in organic synthesis.[3][4] Its structure features a 2-nitrobenzyl core, which is the photolabile component, substituted with a methoxy group on the aromatic ring. The methoxy group plays a crucial role in modulating the electronic properties of the chromophore, typically red-shifting the absorption maximum to longer, less damaging wavelengths of light.[1]
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 198821-77-1 | [3] |
| Molecular Formula | C₁₂H₁₃NO₇ | [4] |
| Molecular Weight | 283.23 g/mol | [4] |
Mechanism of Photolytic Cleavage
The liberation of the acetate groups from this compound is initiated by the absorption of a photon. The underlying mechanism is characteristic of o-nitrobenzyl compounds and proceeds through several key steps:
-
Photoexcitation: Upon irradiation with UV light, the nitro group of the 2-methoxy-4-nitrophenyl moiety is excited from its ground state to an electronically excited state (n,π* or π,π*).[5]
-
Intramolecular Hydrogen Abstraction: The excited nitro group is a potent hydrogen abstractor. It abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a biradical intermediate.
-
Formation of the Aci-Nitro Intermediate: The biradical rapidly rearranges to form an aci-nitro intermediate, which is a key transient species in the photolysis of nitrobenzyl compounds.[6]
-
Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement. This rearrangement leads to the cleavage of the ester linkages and the release of two molecules of acetic acid.
-
Byproduct Formation: Concurrently with the release of the caged molecule, the 2-methoxy-4-nitrophenyl moiety is converted into a 2-methoxy-4-nitrosobenzaldehyde byproduct.[7]
Visualizing the Photolysis Pathway
The following diagram illustrates the proposed photochemical reaction mechanism for the cleavage of this compound.
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Spectroscopic data for (2-Methoxy-4-nitrophenyl)methylene diacetate
An In-Depth Technical Guide to the Spectroscopic Data of (2-Methoxy-4-nitrophenyl)methylene diacetate
Authored by: A Senior Application Scientist
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 198821-77-1, is a niche organic compound with potential applications in organic synthesis and materials science.[1][2][3] Its molecular structure, featuring a substituted aromatic ring and a geminal diacetate group, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The molecular formula for this compound is C₁₂H₁₃NO₇, and its molecular weight is 283.23 g/mol .[2]
Molecular Structure and Predicted Spectroscopic Features
To logically deduce the spectroscopic properties of the target molecule, we will deconstruct it into its two primary components: the 2-methoxy-4-nitrophenyl aromatic system and the methylene diacetate side chain.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the following signals:
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.1 | d | 1H | Ar-H (H-3) | This proton is ortho to the nitro group, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~ 7.7 - 7.9 | dd | 1H | Ar-H (H-5) | This proton is meta to the nitro group and ortho to the methoxy group. It will be shifted downfield and appear as a doublet of doublets due to coupling with H-3 and H-6. |
| ~ 7.5 - 7.7 | d | 1H | Ar-H (H-6) | This proton is ortho to the methylene diacetate group. It will appear as a doublet due to coupling with H-5. |
| ~ 7.4 | s | 1H | -CH (OAc)₂ | This methine proton is attached to a carbon bonded to two oxygen atoms and the aromatic ring, resulting in a downfield shift. It will likely appear as a singlet. |
| ~ 3.9 | s | 3H | -OCH₃ | The methoxy group protons are shielded and typically appear in this region as a sharp singlet. |
| ~ 2.1 | s | 6H | -CH(OCOCH₃ )₂ | The two acetate methyl groups are chemically equivalent and will appear as a single, sharp singlet. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. A predicted ¹³C NMR spectrum for this compound in water suggests the following peaks, which we will analyze in the context of a more common NMR solvent like CDCl₃ or DMSO-d₆.[4]
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | -CH(OC =O)₂ | The carbonyl carbons of the acetate groups are highly deshielded and appear significantly downfield. |
| ~ 152 | C -OCH₃ | The aromatic carbon attached to the electron-donating methoxy group. |
| ~ 145 | C -NO₂ | The aromatic carbon attached to the electron-withdrawing nitro group. |
| ~ 140 | C -CH(OAc)₂ | The aromatic carbon attached to the methylene diacetate side chain. |
| ~ 125 | Ar-C H | Aromatic methine carbon (CH). |
| ~ 118 | Ar-C H | Aromatic methine carbon (CH). |
| ~ 110 | Ar-C H | Aromatic methine carbon (CH). |
| ~ 90 | -C H(OAc)₂ | The methine carbon of the side chain, shifted downfield due to being bonded to two oxygen atoms. |
| ~ 56 | -OC H₃ | The carbon of the methoxy group. |
| ~ 21 | -CH(OCOC H₃)₂ | The methyl carbons of the acetate groups. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and aromatic functionalities.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H | Stretch |
| ~ 1760 | Strong | Ester C=O | Stretch |
| ~ 1600, 1480 | Medium | Aromatic C=C | Stretch |
| ~ 1520 | Strong | Nitro N-O | Asymmetric Stretch |
| ~ 1340 | Strong | Nitro N-O | Symmetric Stretch |
| ~ 1200 | Strong | Ester C-O | Stretch |
| ~ 1100 | Medium | Aryl ether C-O | Stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 283, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of an acetoxy group (-OCOCH₃) to give a fragment at m/z = 224.
-
Loss of acetic acid (-CH₃COOH) to give a fragment at m/z = 223.
-
Cleavage of the C-C bond between the aromatic ring and the side chain could lead to fragments corresponding to the 2-methoxy-4-nitrophenyl cation (m/z = 167) and the methylene diacetate cation (m/z = 116).
-
Further fragmentation of the aromatic portion could involve the loss of NO₂ (m/z = 121) or CH₃O (m/z = 136).
-
Caption: A simplified proposed fragmentation pathway in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: A detector records the abundance of each ion, generating a mass spectrum that is a plot of relative intensity versus m/z.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this compound. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers in organic synthesis, drug development, and materials science, enabling them to confidently work with and characterize this molecule.
References
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NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239392). Available from: [Link]
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Aromalake Chemical Co., Ltd. This compound. Available from: [Link]
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An In-depth Technical Guide on the Solubility of (2-Methoxy-4-nitrophenyl)methylene diacetate in Organic Solvents
Introduction
(2-Methoxy-4-nitrophenyl)methylene diacetate, a compound of interest in pharmaceutical development and organic synthesis, presents unique handling and application characteristics largely governed by its solubility profile.[1] This guide offers a comprehensive analysis of the solubility of this compound in various organic solvents. While precise quantitative solubility data is not extensively documented in public literature, this document provides a robust framework for understanding and predicting its solubility based on physicochemical properties and established chemical principles. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values, ensuring the successful design of synthetic routes, purification schemes, and formulation strategies.
Physicochemical Properties of this compound
Understanding the structural and electronic features of this compound is fundamental to predicting its interaction with different solvents.
-
Structure: The molecule possesses a substituted benzene ring with a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a methylene diacetate [-CH(OCOCH₃)₂] group.
-
Polarity: The presence of multiple polar functional groups, including the nitro group and two ester moieties, imparts a significant degree of polarity to the molecule. The methoxy group also contributes to its polarity.
-
Hydrogen Bonding: The ester carbonyl groups can act as hydrogen bond acceptors, potentially influencing solubility in protic solvents.
-
Molecular Weight: The molecular weight of 283.24 g/mol is a moderate size for organic molecules, suggesting that solubility will be heavily influenced by intermolecular forces rather than sheer size.[1]
The diacetate form of the compound is noted to enhance its stability and solubility, which facilitates easier handling in a laboratory setting.[1]
Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents. The following table provides a qualitative prediction of its solubility in a range of common organic solvents, categorized by their polarity.
| Solvent | Chemical Class | Polarity Index | Predicted Qualitative Solubility | Rationale for Prediction |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Very Soluble | High polarity and ability to solvate a wide range of organic compounds. |
| Acetonitrile | Nitrile | 5.8 | Soluble | A polar aprotic solvent commonly used in organic synthesis and chromatography. |
| Acetone | Ketone | 5.1 | Soluble | A moderately polar ketone that can engage in dipole-dipole interactions. |
| Polar Protic Solvents | ||||
| Methanol | Alcohol | 5.1 | Soluble | A polar protic solvent; the ester groups can act as hydrogen bond acceptors. |
| Ethanol | Alcohol | 4.3 | Soluble | Similar to methanol, with slightly lower polarity. |
| Moderately Polar Solvents | ||||
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Ethyl Acetate | Ester | 4.4 | Soluble | The ester nature of the solvent is compatible with the diacetate moiety of the solute. |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | A cyclic ether with moderate polarity. |
| Nonpolar Solvents | ||||
| Toluene | Aromatic | 2.4 | Sparingly Soluble | Limited polarity makes it a less effective solvent for the polar solute. |
| Hexane | Alkane | 0.1 | Insoluble | A nonpolar solvent with weak van der Waals forces, insufficient to dissolve the polar compound. |
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Vortex mixer
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is an important consideration for processes such as recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to the solute will generally be a better solvent.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of the target compound through various intermolecular interactions.
Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is crucial for its effective application:
-
Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials are soluble is critical for achieving optimal reaction kinetics and yield.
-
Purification: Solubility differences in various solvents are exploited during purification by recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.
-
Formulation: For pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable formulations.
-
Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is dependent on the solubility of the analyte.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure provides strong indications of its solubility behavior in common organic solvents. It is predicted to be readily soluble in polar aprotic and protic solvents, with limited solubility in nonpolar media. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals, enabling them to handle and utilize this compound with greater efficiency and success.
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National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
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Gaspar, A., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Chemical Reviews, 114(9), 4960-4992. [Link]
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ResearchGate. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
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The Royal Society of Chemistry. (2016). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
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The Chemist's Spotlight: A Technical Guide to o-Nitrobenzyl Photolabile Protecting Groups
Introduction: The Power of Light in Chemical Synthesis and Biological Control
In the intricate world of multi-step organic synthesis and the dynamic environment of cellular biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools, offering an elegant solution to this challenge. By masking a reactive functional group with a light-sensitive moiety, chemists and biologists can initiate reactions or release bioactive molecules on demand with a simple pulse of light.[1] Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) group stands out as one of the most versatile and widely utilized scaffolds, enabling breakthroughs in fields ranging from drug delivery to materials science.[2][3]
This guide provides a comprehensive technical overview of o-nitrobenzyl photolabile protecting groups for researchers, scientists, and drug development professionals. We will delve into the core photochemical mechanism, explore the landscape of oNB derivatives and their tailored properties, provide field-proven experimental protocols, and survey their diverse applications, equipping you with the knowledge to harness the power of light in your own research endeavors.
The Fundamental Mechanism: An Intramolecular Redox Dance
The efficacy of the o-nitrobenzyl group lies in a well-defined and efficient intramolecular photochemical rearrangement. Unlike its electronically different para-nitrobenzyl isomer, which is largely photostable, the ortho positioning of the nitro group relative to the benzylic carbon is the critical design feature that enables photocleavage.
The process, often described as a Norrish Type II-like reaction, is initiated by the absorption of UV light, typically in the 280-365 nm range.[4] This excites the nitro group, prompting it to abstract a hydrogen atom from the adjacent benzylic carbon. This intramolecular hydrogen transfer generates a transient species known as an aci-nitro intermediate.[5][6] This intermediate is the pivotal point of the reaction; it is unstable and rapidly undergoes a series of electronic and atomic rearrangements. The final steps involve the formation of a cyclic intermediate that collapses to release the protected molecule, liberating the previously masked functional group. The o-nitrobenzyl moiety itself is converted into an o-nitrosobenzaldehyde or a corresponding ketone as a byproduct.[7]
The overall transformation is a clean, intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized.[4]
Caption: Photocleavage of an o-nitrobenzyl group.
The o-Nitrobenzyl Family: Tailoring Photochemical Properties
The versatility of the oNB platform stems from the ability to modify its core structure to fine-tune its photochemical properties. Substituents on the aromatic ring and at the benzylic (α) carbon can significantly alter the absorption wavelength (λmax), molar extinction coefficient (ε), and quantum yield of uncaging (Φu). The overall uncaging efficiency is a product of these latter two parameters (ε × Φu).
Ring Substituents: Shifting Absorption to Longer Wavelengths
Introducing electron-donating groups, such as methoxy groups, onto the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths. The most common example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[8] This shift towards the near-UV region (≈350 nm) is highly advantageous for biological applications, as it minimizes potential photodamage to cells and tissues.[4]
α-Substitution: Enhancing Quantum Yield
Substituting one of the benzylic hydrogens with an alkyl group, typically methyl (to form the 1-(2-nitrophenyl)ethyl, or NPE, group), can dramatically increase the rate of photocleavage.[4] The α-methyl-2-nitrobenzyl ester (MNBE) , for instance, exhibits a quantum yield approximately five times higher than its unsubstituted counterpart.[9] This enhancement is attributed to the stabilization of the benzylic radical formed during the hydrogen abstraction step, which lowers the activation energy for this key process.
Data-Driven Selection
The choice of a specific oNB derivative is a critical experimental decision driven by the application's requirements. For instance, in neuroscience, the rapid release of a "caged" neurotransmitter like glutamate is essential to study fast synaptic events, making high quantum yield derivatives like α-carboxy-o-nitrobenzyl (CNB)-caged glutamate a preferred choice.[10] Conversely, for creating photodegradable hydrogels in tissue engineering, a derivative that absorbs at longer wavelengths like DMNB might be prioritized to ensure cell viability.[11]
| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φu) | Key Features & Applications |
| 2-Nitrobenzyl | NB | ~280-320 | Low-Moderate | The parent group, foundational for many applications. |
| 1-(2-Nitrophenyl)ethyl | NPE | ~280-320 | Moderate-High | α-methyl group increases cleavage rate. Used in caged ATP.[8] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | Moderate | Red-shifted absorption, good for biological systems.[7][8] |
| α-Carboxy-2-nitrobenzyl | CNB | ~330-350 | High | Rapid release kinetics, ideal for caged neurotransmitters.[10] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~350 | Moderate | Designed to prevent byproduct side reactions.[12] |
Note: Quantum yields are highly dependent on the leaving group and solvent conditions. The values presented are for general comparison.[6]
Experimental Protocols: A Practical Guide
The successful implementation of oNB chemistry relies on robust and reproducible protocols for both the protection (caging) and deprotection (uncaging) steps.
Synthesis of a Key Precursor: o-Nitrobenzyl Bromide
A common entry point for introducing the oNB group is through its halide derivatives. o-Nitrobenzyl bromide is a versatile reagent but is also a potent lachrymator and should be handled with care in a fume hood.
Caption: Synthesis of o-Nitrobenzyl Bromide.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine o-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude o-nitrobenzyl bromide can often be used directly or purified further by recrystallization.
Protection of a Carboxylic Acid
The esterification of a carboxylic acid with an oNB group is a common and straightforward application.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile. Add a base like cesium carbonate (Cs₂CO₃) or triethylamine (NEt₃) (1.1 eq) to deprotonate the acid and form the carboxylate salt.
-
Alkylation: To this mixture, add o-nitrobenzyl bromide (1.1 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or HPLC, observing the disappearance of the carboxylic acid starting material.[13]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oNB ester can be purified by column chromatography on silica gel.[13]
Photodeprotection (Uncaging) Workflow
The deprotection step is the core of the technology and requires a controlled light source.
Sources
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Stability of (2-Methoxy-4-nitrophenyl)methylene diacetate under acidic and basic conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(2-Methoxy-4-nitrophenyl)methylene diacetate is a synthetic intermediate characterized by a geminal diacetate (acylal) attached to a substituted nitroaromatic ring. This structure confers a dual reactivity profile, making a thorough understanding of its stability essential for its application in organic synthesis and pharmaceutical development. This guide provides a detailed analysis of the compound's stability under both acidic and basic conditions. We explore the distinct mechanistic pathways governing its degradation: a rapid acid-catalyzed hydrolysis of the acylal functionality and a base-mediated saponification of the ester groups. This document serves as a technical resource, offering field-proven insights into the causality behind its reactivity, detailed experimental protocols for stability assessment, and a comparative analysis of its behavior across the pH spectrum.
Introduction
In the fields of medicinal chemistry and process development, the predictability of a molecule's behavior under various chemical environments is paramount. This compound is a compound of interest, often serving as a protected form of 2-methoxy-4-nitrobenzaldehyde, a versatile building block in the synthesis of complex molecules.[1] Its structure is notable for two key features: the acylal group, which serves as a protecting group for the aldehyde, and the 2-methoxy-4-nitrophenyl moiety. This aromatic system is a well-known chromophore, frequently incorporated into photolabile protecting groups (PPGs), also known as "caging" groups, which allow for light-induced release of a target molecule.[2][3]
The utility of such a compound is directly tied to its stability. A protecting group must remain intact during various synthetic steps but be readily removable under specific, controlled conditions.[4] This guide dissects the chemical lability of this compound, focusing on the two primary pathways for its cleavage: acid- and base-catalyzed hydrolysis. Understanding these pathways is crucial for researchers aiming to utilize this compound, whether as a stable intermediate under specific conditions or as a group to be intentionally cleaved.
Core Chemical Principles
The stability of this compound is not governed by a single factor but by the interplay of its functional groups and the electronic nature of the aromatic ring.
-
The Acylal (Geminal Diacetate) Functionality : Structurally, an acylal is a geminal diester. It behaves similarly to an acetal, which is a geminal diether. Acylals and acetals are well-established protecting groups for aldehydes and ketones because they are stable under neutral and basic conditions but are readily cleaved by aqueous acid.[5][6] The cleavage mechanism is sensitive to acid catalysis, which facilitates the formation of a stabilized carbocation intermediate.
-
The Ester Functionality : The diacetate portion of the molecule consists of two ester groups. Esters are susceptible to hydrolysis under both acidic and basic conditions, though the base-catalyzed process, known as saponification, is typically faster and irreversible. This reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
-
Electronic Influence of the Aromatic Ring : The substituents on the phenyl ring significantly modulate reactivity.
-
The methoxy (-OCH₃) group at the ortho position is an electron-donating group. It can stabilize an adjacent positive charge through resonance, which is a key factor in the mechanism of acid-catalyzed hydrolysis.
-
The nitro (-NO₂) group at the para position is a powerful electron-withdrawing group.[7] It deactivates the ring towards electrophilic attack and can influence the acidity of nearby protons. In the context of hydrolysis, it will destabilize any positive charge that develops on the benzylic carbon, creating a counteractive effect to the methoxy group.
-
Below is the chemical structure of the topic compound.
Caption: Structure of this compound.
Stability Under Acidic Conditions
The compound is highly susceptible to degradation under acidic conditions due to the lability of the acylal group. The reaction proceeds via a well-established acid-catalyzed hydrolysis mechanism.[8]
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis is a multi-step process that regenerates the parent aldehyde, 2-methoxy-4-nitrobenzaldehyde, and two molecules of acetic acid.[5]
-
Protonation: The reaction initiates with the protonation of one of the ester carbonyl oxygens by an acid catalyst (H₃O⁺), increasing its electrophilicity.
-
Formation of Oxocarbenium Ion: The protonated group is eliminated as a neutral acetic acid molecule. This step is facilitated by the neighboring oxygen atom, which donates a lone pair to form a resonance-stabilized oxocarbenium ion. The ortho-methoxy group on the phenyl ring further stabilizes this key intermediate through resonance.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the highly electrophilic carbon of the oxocarbenium ion.
-
Formation of Hemiacetal Acetate: Deprotonation of the attacking water molecule yields a hemiacetal acetate intermediate.
-
Final Hydrolysis: The remaining acetate group is hydrolyzed through a similar sequence of protonation, elimination, and nucleophilic attack by water to yield the final products.
Caption: Simplified mechanism of acid-catalyzed acylal hydrolysis.
Causality and Governing Factors
-
pH: The reaction rate is directly dependent on the concentration of hydronium ions. Lower pH values lead to significantly faster hydrolysis. Kinetic studies on similar acetals and acylals have shown that the reaction velocity is more closely related to acid concentration than the acidity function, indicating a bimolecular mechanism involving water in the transition state.[9]
-
Electronic Effects: The stability of the oxocarbenium ion intermediate is the critical factor determining the reaction rate. The ortho-methoxy group provides powerful resonance stabilization, accelerating the cleavage. Conversely, the para-nitro group is strongly deactivating and destabilizes the carbocation, which slows the reaction compared to an unsubstituted analogue. The net effect is a balance of these competing electronic influences.
-
Solvent: The use of aqueous media provides the necessary nucleophile (water) to complete the hydrolysis.[6]
Stability Under Basic Conditions
Under basic conditions, the molecule degrades via a different pathway: saponification of the ester groups. The central C-O bonds of the acylal core are generally stable to base, but the ester linkages are not.[5][8]
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of the two ester groups is typically a stepwise process, though the second hydrolysis may be rapid after the first.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of one of the acetate groups.
-
Tetrahedral Intermediate: This addition forms a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the (2-methoxy-4-nitrophenyl)methoxide-like group as the leaving group, yielding an acetate ion.
-
Proton Transfer/Second Hydrolysis: The resulting alkoxide intermediate can then either be protonated by the solvent or undergo hydrolysis of the second ester group via the same mechanism. The final products are 2-methoxy-4-nitrobenzaldehyde and two equivalents of acetate salt.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Causality and Governing Factors
-
Base Concentration: The rate of saponification is dependent on the concentration of the hydroxide ion. The reaction is significantly faster at high pH (e.g., >10).
-
Steric Hindrance: The accessibility of the ester carbonyl carbons to the incoming nucleophile plays a role. In this case, steric hindrance is relatively low, suggesting a facile reaction.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
Comparative Stability Profile
The dual-pathway lability of this compound makes it a sensitive compound. Its stability is confined to a narrow, near-neutral pH range. This lack of broad stability is a critical consideration for its use as a protecting group, as it is not orthogonal to many common reagents.
| Condition | pH Range | Dominant Mechanism | Relative Stability | Primary Products |
| Strongly Acidic | < 3 | Acid-Catalyzed Acylal Hydrolysis | Very Labile | Ar-CHO + 2 AcOH |
| Mildly Acidic | 3 - 6 | Acid-Catalyzed Acylal Hydrolysis | Labile | Ar-CHO + 2 AcOH |
| Neutral | ~6 - 8 | Minimal Hydrolysis | Relatively Stable | (Starting Material) |
| Mildly Basic | 8 - 11 | Base-Catalyzed Ester Hydrolysis | Labile | Ar-CHO + 2 AcO⁻ |
| Strongly Basic | > 11 | Base-Catalyzed Ester Hydrolysis | Very Labile | Ar-CHO + 2 AcO⁻ |
| Ar = 2-Methoxy-4-nitrophenyl |
Experimental Protocols for Stability Assessment
To empirically determine the stability of the compound, a time-course study using High-Performance Liquid Chromatography (HPLC) is the standard approach. This protocol is a self-validating system, as the disappearance of the starting material should correlate with the appearance of the degradation product.
Protocol 5.1: HPLC-Based Stability Study
Objective: To quantify the rate of hydrolysis of this compound at various pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
A series of aqueous buffers (e.g., pH 2.0, 4.0, 7.4, 9.0, 12.0)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector (detection wavelength ~280-350 nm, based on chromophore)
-
Reversed-phase C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the title compound in acetonitrile. This organic stock ensures stability prior to the experiment.
-
Reaction Initiation: In separate vials, add a small aliquot of the stock solution to a known volume of each aqueous buffer to achieve a final concentration of ~50-100 µg/mL. The final percentage of acetonitrile should be low (<5%) to minimize its effect on the apparent pH.
-
Time-Course Sampling: Maintain the reaction vials at a constant temperature (e.g., 25°C or 37°C). At specified time points (e.g., t=0, 5 min, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot from each vial.
-
Quenching (Optional but Recommended): If hydrolysis is rapid, immediately quench the reaction by neutralizing the aliquot with an appropriate acidic or basic solution to stop further degradation before analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the starting material from the product (2-methoxy-4-nitrobenzaldehyde).
-
Data Analysis: Record the peak area of the starting material and the main degradation product at each time point. Plot the percentage of the remaining starting material against time for each pH condition to determine the rate of degradation.
Caption: General experimental workflow for a chemical stability study.
Conclusion
This compound is a compound with limited stability, readily undergoing hydrolysis under both acidic and basic conditions. In acidic media, cleavage is driven by the classic mechanism of acylal hydrolysis, producing the parent aldehyde and acetic acid. In basic media, the compound degrades via saponification of its two ester groups. Its stability is largely confined to a near-neutral pH range.
For researchers in drug development and organic synthesis, this dual lability is a critical design constraint. The compound cannot be considered a robust protecting group for multi-step syntheses involving either acidic or basic reagents. However, this sensitivity can be exploited if rapid, mild cleavage is desired. A comprehensive understanding of this stability profile, as outlined in this guide, is essential for the effective and predictable application of this and structurally related molecules.
References
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-
Wikipedia. (2023). Photolabile protecting group. Retrieved from [Link]2]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.[10]
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
-
Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272.[6]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]6]
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MDPI. (2022). Photoremovable Protecting Groups. Retrieved from [Link]4]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from a relevant chemistry education source.[8]
-
Salmi, E. J. (1957). The Hydrolysis of Methylene Diacetate and Ethylidene Diacetate. Acta Chemica Scandinavica, 11, 247-252.[9]
-
Jencks, W. P. (1965). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. Journal of the American Chemical Society, 87(23), 5469-5477.[11]
-
ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol. Retrieved from [Link]7]
-
Butler, A. R., & Wright, P. G. (1972). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 739-742.
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An In-Depth Technical Guide to (2-Methoxy-4-nitrophenyl)methanediol diacetate (CAS Number 198821-77-1): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
(2-Methoxy-4-nitrophenyl)methanediol diacetate, identified by the CAS number 198821-77-1, is a specialized organic compound primarily utilized as a stable, protected precursor in multi-step organic synthesis. Its significance in the pharmaceutical landscape lies in its role as a key building block for a novel class of inhibitors targeting the enzyme inosine monophosphate dehydrogenase (IMPDH). This guide provides a comprehensive overview of its chemical properties, its strategic application in the synthesis of potential therapeutics, and the underlying biochemical rationale for its use.
Physicochemical Properties and Structural Elucidation
The fundamental properties of (2-Methoxy-4-nitrophenyl)methanediol diacetate are summarized below, providing essential information for its handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 198821-77-1 | [1] |
| Molecular Formula | C₁₂H₁₃NO₇ | [1] |
| Molecular Weight | 283.24 g/mol | [1] |
| Synonyms | (Acetyloxy)(2-methoxy-4-nitrophenyl)methyl acetate | N/A |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | Store at 0-8°C | N/A |
The structure of (2-Methoxy-4-nitrophenyl)methanediol diacetate is characterized by a central methanediol core attached to a 2-methoxy-4-nitrophenyl group. The two hydroxyl groups of the methanediol are protected as acetate esters. This diacetate form enhances the compound's stability and solubility, facilitating its use in synthetic protocols. The presence of the nitro group and the methoxy group on the phenyl ring are critical for the electronic properties and reactivity of the molecule, influencing its subsequent chemical transformations.
The Strategic Role in the Synthesis of IMPDH Inhibitors
The primary application of (2-Methoxy-4-nitrophenyl)methanediol diacetate is as a protected source of 2-methoxy-4-nitrobenzaldehyde, a crucial intermediate in the synthesis of potent inhibitors of inosine monophosphate dehydrogenase (IMPDH).[2][3] The diacetate protecting groups can be readily removed under acidic conditions to unveil the reactive aldehyde functionality.
Deprotection and Subsequent Synthetic Transformations
The synthetic utility of this compound is realized through a two-step conceptual pathway:
-
Hydrolysis (Deprotection): The diacetate is hydrolyzed to yield 2-methoxy-4-nitrobenzaldehyde. This reaction is typically carried out in the presence of an acid catalyst.
-
Formation of the Core Heterocycle or Linker: The resulting aldehyde is then reacted with other reagents to construct the core of the final inhibitor molecule. For instance, it can be condensed with tosylmethylisocyanide (TosMIC) to form an oxazole ring, a key structural motif in some IMPDH inhibitors.[4] Alternatively, it can undergo other reactions to form different heterocyclic systems or linking units.
Caption: The role of IMPDH in the guanine nucleotide synthesis pathway and its inhibition.
Experimental Protocol: Synthesis of an Oxazole-Based IMPDH Inhibitor Intermediate
The following is a representative, multi-step protocol illustrating the conversion of 2-methoxy-4-nitrotoluene (a precursor to CAS 198821-77-1) to an oxazole intermediate, as described in the literature for the synthesis of the hepatitis C drug candidate VX-497 (merimepodib). [4]This demonstrates the practical application of the core chemical transformations.
Step 1: Oxidation to (2-Methoxy-4-nitrophenyl)methanediol diacetate
-
This step involves the oxidation of 2-methoxy-4-nitrotoluene to form the corresponding 1,1-diacetate. [4] Step 2: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde
-
The diacetate from Step 1 is hydrolyzed under acidic conditions to yield 2-methoxy-4-nitrobenzaldehyde. [4] Step 3: Condensation with Tosylmethyl Isocyanide (TosMIC) to form 5-(2-Methoxy-4-nitrophenyl)oxazole
-
To a solution of 2-methoxy-4-nitrobenzaldehyde in a suitable solvent (e.g., methanol), add tosylmethyl isocyanide.
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(2-methoxy-4-nitrophenyl)oxazole. [4]
Safety and Handling
Conclusion and Future Perspectives
(2-Methoxy-4-nitrophenyl)methanediol diacetate is a valuable synthetic intermediate whose utility is intrinsically linked to the development of IMPDH inhibitors. Its stable, protected form allows for the controlled release of the reactive 2-methoxy-4-nitrobenzaldehyde, a key component in the construction of complex heterocyclic molecules with potential therapeutic applications. Further research into novel synthetic routes and the exploration of new inhibitor scaffolds derived from this versatile building block will continue to be of interest in the fields of medicinal chemistry and drug discovery. The development of more efficient and selective IMPDH inhibitors remains a significant goal for the treatment of various diseases, and intermediates like CAS 198821-77-1 are instrumental in achieving this objective.
References
- Vertex Pharmaceuticals, Incorporated. (2000). Inhibitors of IMPDH enzyme. U.S.
- Vertex Pharmaceuticals, Incorporated. (2009). Prodrugs of carbamate inhibitors of IMPDH. U.S.
- Vertex Pharmaceuticals, Incorporated. (1998). Inhibitors of IMPDH enzyme. U.S.
- Cholewinski, G., Iwaszkiewicz-Grześ, D., Prejs, M., & Dzierzbicka, K. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 550-563.
-
BioWorld. (1998, January 14). Vertex describes new IMPDH inhibitors. Retrieved from [Link]
-
PubMed. (2015). Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. Retrieved from [Link]
-
PubMed. (1995). The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II). Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
MOST Wiedzy. (2014). Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. Retrieved from [Link]
-
ResearchGate. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. Retrieved from [Link]
-
PubMed. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (2020). Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde to Produce Methanediol and Its Implication to New Particle Formation. Retrieved from [Link]
- Google Patents. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
Sources
Methodological & Application
Application Note & Protocol: High-Efficiency Photolytic Deprotection of (2-Methoxy-4-nitrophenyl)methylene Diacetate
Abstract
This document provides a comprehensive guide to the experimental procedure for the photolytic deprotection of (2-Methoxy-4-nitrophenyl)methylene diacetate. This photolabile protecting group (PPG), a derivative of the o-nitrobenzyl (ONB) family, offers spatiotemporal control over the release of carboxylic acids, making it a valuable tool in synthetic chemistry, materials science, and drug delivery. We will delve into the underlying photochemical mechanism, provide a detailed, step-by-step protocol for its cleavage, and discuss the critical parameters that ensure a high-yield, clean reaction.
Introduction: The Power of Light in Chemical Synthesis
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups.[1][2][3] Photolabile protecting groups, or "caged" compounds, elevate this control to a new level by allowing the deprotection to be triggered by a pulse of light.[4][5] This offers unparalleled spatiotemporal precision, which is crucial in fields like drug delivery, where a therapeutic agent needs to be activated at a specific site and time.[6][7]
The o-nitrobenzyl (ONB) moiety and its derivatives are among the most widely utilized PPGs due to their efficient cleavage upon UV irradiation.[4][5][8] The (2-Methoxy-4-nitrophenyl)methylene group, the subject of this guide, is an advanced ONB derivative. The inclusion of a methoxy group ortho to the nitro group red-shifts the molecule's absorption maximum to longer, less damaging wavelengths (typically >350 nm) and can enhance the rate of photolysis.[9] This makes it particularly suitable for applications involving sensitive biological molecules.[7]
This application note serves as a practical guide for researchers employing this compound as a means to protect and subsequently release acetic acid, serving as a model system for the deprotection of carboxylic acids.
The Photochemical Mechanism: An Intramolecular Rearrangement
The photocleavage of o-nitrobenzyl-caged compounds is a well-established process that proceeds through a Norrish Type II-like intramolecular rearrangement.[4] The key steps are as follows:
-
Photoexcitation: Upon absorption of a photon (typically in the UVA range), the nitro group is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. The ortho positioning is critical for this step to occur efficiently.
-
Rearrangement and Cleavage: A series of electronic and atomic rearrangements ensue, leading to the formation of an aci-nitro intermediate. This intermediate then collapses, releasing the protected molecule (in this case, acetic acid) and forming a 2-methoxy-4-nitrosobenzaldehyde byproduct.
The overall efficiency of this process is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of uncaging (Φu).[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the photolytic deprotection of this compound. Optimization may be required depending on the specific substrate and desired reaction scale.
Materials and Equipment
| Reagents | Equipment |
| This compound | Photochemical reactor (e.g., immersion well type)[10][11][12] |
| Acetonitrile (HPLC grade) | Medium-pressure mercury lamp (e.g., 400W)[10] |
| Deionized water | Quartz or borosilicate glass immersion well[10] |
| Sodium bicarbonate (for workup) | Magnetic stirrer and stir bar |
| Anhydrous sodium sulfate (for drying) | Round-bottom flask |
| Solvents for chromatography (e.g., ethyl acetate, hexanes) | TLC plates and developing chamber |
| Rotary evaporator | |
| Column chromatography setup | |
| NMR spectrometer and/or HPLC system for analysis[13] |
Reaction Setup and Procedure
-
Solution Preparation: Dissolve this compound in a 9:1 mixture of acetonitrile and deionized water to a final concentration of 0.01 M. Rationale: A solvent system that can dissolve both the starting material and the released carboxylic acid is essential. The presence of water can also play a role in the reaction mechanism.[5]
-
Reactor Assembly: Assemble the photochemical reactor. Place the reaction solution in a suitable flask (quartz is preferable for lower wavelengths, but borosilicate is often sufficient for >350 nm). Insert the immersion well, ensuring the lamp will be submerged in the cooling fluid (typically water) and surrounded by the reaction solution. A typical setup is depicted in the workflow diagram below.
-
Degassing (Optional but Recommended): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to irradiation. Rationale: Dissolved oxygen can quench the excited state of the protecting group, reducing the efficiency of the reaction.
-
Initiating Photolysis: Start the circulation of cooling water through the immersion well. Turn on the magnetic stirrer to ensure homogenous irradiation. Ignite the mercury lamp. Rationale: Photochemical reactions can generate heat, and maintaining a constant temperature is important for reproducibility.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13] Periodically take small aliquots from the reaction mixture.
-
TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (the nitrosobenzaldehyde byproduct) indicates reaction progress.
-
HPLC: Inject aliquots onto a C18 reverse-phase column and monitor at a suitable wavelength (e.g., 254 nm).[13] The decrease in the peak area of the starting material corresponds to its consumption.
-
-
Reaction Completion and Work-up: Once the starting material is consumed (typically 1-4 hours, depending on the setup), turn off the lamp and allow the solution to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with deionized water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove the released acetic acid, followed by a brine wash. Rationale: This step isolates the organic-soluble byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis: The primary products are the deprotected acetic acid (in the aqueous layer after basic wash) and the 2-methoxy-4-nitrosobenzaldehyde byproduct (in the organic layer). The identity and purity of the byproduct can be confirmed by standard analytical techniques such as NMR spectroscopy.
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Substrate Concentration | 0.005 - 0.05 M | Higher concentrations can lead to inner filter effects, where the solution absorbs all the light before it reaches the entire volume. |
| Solvent System | Acetonitrile/Water (9:1 v/v) | Protic solvents can influence cleavage kinetics.[9] Ensure the substrate is fully dissolved. |
| Irradiation Wavelength | >350 nm | Using a filter (e.g., Pyrex) to block short-wavelength UV (<300 nm) minimizes potential damage to sensitive substrates.[7] |
| Light Source | Medium-pressure Hg lamp | Provides high photon flux. LEDs with specific wavelengths (e.g., 365 nm) can also be used for better control.[12][14] |
| Temperature | 15 - 25 °C | Controlled by circulating coolant through the immersion well. |
| Reaction Time | 1 - 4 hours | Highly dependent on lamp power, reactor geometry, and quantum yield. Must be determined empirically by monitoring. |
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the photolytic deprotection of the caged diacetate.
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor should be operated within a light-tight enclosure or shielded with UV-blocking materials (e.g., aluminum foil). Always wear appropriate UV-protection safety glasses.
-
High Voltage: The power supplies for mercury lamps operate at high voltages. Ensure all electrical connections are secure and insulated.
-
Solvent Handling: Handle all organic solvents in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Slow or Incomplete Reaction | - Insufficient lamp power or aging bulb.- Dissolved oxygen quenching the reaction.- Inner filter effect (concentration too high).- Incorrect wavelength. | - Check lamp specifications and age.- Degas the solution thoroughly before and during the reaction.- Dilute the reaction mixture.- Ensure the lamp output and any filters are appropriate for the substrate's absorbance. |
| Formation of Side Products | - Over-irradiation.- Reaction of the nitroso byproduct with the released substrate. | - Monitor the reaction closely and stop it upon completion.- The nitroso byproduct can sometimes be reactive; a scavenger can be added in some systems, but prompt work-up is the best approach. |
| Low Yield of Recovered Product | - Incomplete reaction.- Product volatility.- Inefficient extraction. | - Ensure the reaction has gone to completion.- Be cautious during solvent removal if the deprotected product is volatile.- Perform multiple extractions and ensure the pH is appropriate to keep the carboxylic acid in the desired layer. |
References
-
Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
Semantic Scholar. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2384. [Link]
-
Scribd. Experimental Set Up For Photochemical Reactions. [Link]
-
Albini, A., & Germani, L. (2010). Photochemical Methods. In Handbook of Synthetic Photochemistry. Wiley-VCH. [Link]
-
HepatoChem, Inc. Photoreactor Setup and Design. [Link]
-
ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. [Link]
-
Hill, N. J., et al. (2020). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. ACS Omega, 5(40), 25771–25776. [Link]
-
SciSpace. (2012). Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6147-6158. [Link]
-
Bochet, A. O. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 3(9), 1287-1290. [Link]
-
ResearchGate. (2018). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 3013-3034. [Link]
-
A. D. K., & De, A. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Neuroscience, 7(7), 845-858. [Link]
-
ResearchGate. (2006). Time-resolved spectroscopy studies of the photodeprotection reactions of p-hydroxyphenacyl ester phototrigger compounds. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
University of Wisconsin-Madison. Protecting Group Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. [Link]
-
ResearchGate. (2001). Orthogonal Photolysis of Protecting Groups. [Link]
-
PubMed. (2012). Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates. [Link]
-
National Center for Biotechnology Information. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
MDPI. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
ResearchGate. (2001). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. [PDF] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. | Semantic Scholar [semanticscholar.org]
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Application Notes & Protocols: Strategic Implementation of (2-Methoxy-4-nitrophenyl)methylene diacetate in Solid-Phase Peptide Synthesis
Introduction: The Imperative for Orthogonal Deprotection Strategies in Advanced Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect specific residues or cleave the final product from its solid support under mild and highly specific conditions is paramount. This necessity has driven the development of orthogonal protecting group strategies, which allow for the sequential removal of different classes of protecting groups without affecting others. Among the most elegant solutions are photolabile protecting groups (PPGs), which offer unparalleled spatiotemporal control through the use of light as a traceless reagent.[1] This approach circumvents the need for harsh acidic or basic reagents that can compromise the integrity of complex or sensitive peptide sequences.[2]
The o-nitrobenzyl scaffold has emerged as a cornerstone in the design of PPGs due to its robust photochemical properties.[3][4] Upon irradiation with UV light, typically in the 350-365 nm range, an intramolecular rearrangement is initiated, leading to the cleavage of the protected functional group.[5] Structural modifications to the o-nitrobenzyl core, such as the introduction of methoxy groups, have been shown to significantly enhance the rate and efficiency of photocleavage.
This document provides a comprehensive guide to the application of (2-Methoxy-4-nitrophenyl)methylene diacetate , a specialized photolabile derivative, for use in modern SPPS workflows. While direct literature on this specific diacetate compound in SPPS is nascent, its structure strongly suggests its utility as a precursor for a photolabile linker, anchoring a growing peptide chain to a solid support. We will extrapolate from well-established principles of closely related o-nitroveratryl linkers to provide a robust and scientifically grounded protocol.[6][7]
Part 1: The Photolabile Linker Strategy
This compound is ideally suited for derivatizing an amino-functionalized solid support (e.g., aminomethyl polystyrene resin) to create a photolabile linker. The diacetate structure serves as a stable precursor. In the presence of an amine, one acetate group is displaced to form a stable amide bond with the resin, while the second acetate is subsequently removed to reveal a hydroxyl group. This hydroxyl moiety then serves as the attachment point for the C-terminal amino acid of the peptide.
Mechanism of Action: Anchoring and Photocleavage
The overall strategy involves three key phases: linker immobilization, peptide synthesis, and photolytic cleavage.
-
Immobilization: The linker precursor reacts with the resin to form a stable anchor.
-
Peptide Elongation: Standard Fmoc-based SPPS is performed to build the peptide chain. The linker is designed to be stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the neutral conditions of amide bond formation.[3]
-
Photocleavage: Upon completion of the synthesis, the peptide-resin is irradiated with UV light. The absorbed energy excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade of electronic rearrangements, culminating in the cleavage of the ester bond connecting the peptide to the linker and releasing the peptide with a free C-terminal carboxylic acid. The byproduct is a 2-methoxy-4-nitrosobenzaldehyde.
Diagram 1: Proposed Reaction Pathway
Caption: Workflow for SPPS using a photolabile linker strategy.
Part 2: Experimental Protocols
These protocols are designed to be a comprehensive guide for researchers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 2.1: Preparation of Photolabile Linker Resin
This protocol details the functionalization of an aminomethyl (AM) resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
Hydrazine monohydrate
Procedure:
-
Resin Swelling: Swell the AM resin (1.0 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Linker Coupling:
-
Dissolve this compound (1.5 mmol) in DMF (8 mL).
-
Add DIPEA (3.0 mmol) to the solution.
-
Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Acetate Hydrolysis:
-
To remove the second acetate group and unmask the hydroxyl, treat the resin with a solution of 10% piperidine in DMF for 2 hours. Alternative: A solution of 5% hydrazine monohydrate in DMF can also be effective for this deacetylation.
-
-
Final Wash: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The theoretical loading can be calculated based on the initial loading of the AM resin.
Protocol 2.2: Attachment of the First Fmoc-Amino Acid
This protocol describes the esterification of the first amino acid to the hydroxyl group of the photolabile linker.
Materials:
-
Photolabile linker resin (from Protocol 2.1)
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
DMF, Anhydrous
-
DCM, Anhydrous
Procedure:
-
Resin Swelling: Swell the photolabile linker resin in anhydrous DCM (10 mL/g) for 30 minutes. Drain.
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF. Add DCM to dilute (final ratio ~1:4 DMF:DCM).
-
Add DMAP to the amino acid solution.
-
Add DIC to the solution and stir for 2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes.
-
Washing: Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Drying: Dry a small sample of the resin to determine the loading of the first amino acid via Fmoc quantification.
Protocol 2.3: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This is a generalized protocol for peptide chain elongation.
Materials:
-
Fmoc-amino acid-loaded photolabile resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIPEA or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, DCM, MeOH
Procedure (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with your chosen coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-90 minutes.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the cycle until the desired peptide sequence is assembled.
Protocol 2.4: Photolytic Cleavage of the Peptide from Resin
This protocol details the final release of the peptide.
Materials:
-
Peptide-resin conjugate
-
Cleavage solvent (e.g., DMF, Methanol, or Acetonitrile/Water mixture)
-
UV Photolysis Reactor (e.g., Rayonet reactor with lamps emitting at ~365 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL) and dry thoroughly under vacuum.
-
Suspension: Suspend the dried resin in the chosen cleavage solvent in a quartz or borosilicate glass reaction vessel. The concentration should be low enough to allow for efficient light penetration.
-
Degassing: Bubble an inert gas (Argon or Nitrogen) through the suspension for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the nitro group.
-
Irradiation:
-
Place the reaction vessel in the photolysis apparatus.
-
Irradiate the suspension with UV light (λ = 365 nm) while gently agitating or stirring.
-
The optimal irradiation time depends on the peptide sequence, scale, and lamp intensity, and typically ranges from 1 to 6 hours.[8] Monitor cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.
-
-
Peptide Isolation:
-
Once cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage solvent (2-3 times).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification: The crude peptide can then be purified using standard techniques such as reverse-phase HPLC.
Diagram 2: Photocleavage Mechanism
Caption: Mechanism of o-nitrobenzyl ester photocleavage.
Part 3: Key Parameters and Troubleshooting
The successful application of this photolabile strategy depends on careful optimization of several parameters.
Table 1: Summary of Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Cleavage Wavelength | 350 - 365 nm | This range provides sufficient energy for the n→π* transition of the nitro group without causing significant photodamage to sensitive amino acids like Trp, Tyr, or Met.[5] |
| Cleavage Solvent | DMF, Dioxane, MeOH, CH₃CN/H₂O | Solvent choice can influence cleavage kinetics. Protic solvents can participate in the reaction. The solvent must be transparent at the irradiation wavelength. |
| Reaction Atmosphere | Inert (N₂ or Ar) | Oxygen is a known triplet quencher and can reduce the efficiency of the photocleavage process. |
| Amino Acid Stability | Stable to 20% Piperidine/DMF | The linker must be stable during the entire Fmoc-SPPS workflow. o-Nitrobenzyl esters are generally stable to these conditions.[3] |
| Byproduct | 2-methoxy-4-nitrosobenzaldehyde | This byproduct can potentially react with nucleophilic side chains (e.g., Cys, Lys) or the N-terminus of the cleaved peptide.[5] Addition of a scavenger (e.g., a mild reducing agent) can sometimes be beneficial, but may complicate purification. |
Troubleshooting Guide
-
Incomplete Cleavage:
-
Cause: Insufficient irradiation time or low lamp intensity.
-
Solution: Increase irradiation time. Ensure the reaction vessel allows for maximal light transmission (use quartz). Check the age and output of the UV lamps.
-
-
Low Yield:
-
Cause: Inefficient coupling of the first amino acid; quenching by oxygen; peptide aggregation.
-
Solution: Confirm first amino acid loading. Ensure thorough degassing of the solvent before irradiation. Perform cleavage in a more dilute solution to minimize aggregation.
-
-
Side Product Formation:
-
Cause: Photodegradation of sensitive amino acids; reaction with the nitroso aldehyde byproduct.
-
Solution: Use filtered light to remove shorter, more damaging wavelengths (<320 nm). Consider adding a scavenger for the aldehyde byproduct. Optimize HPLC purification to separate side products.
-
Conclusion
The use of This compound as a precursor for a photolabile linker represents a powerful tool for modern solid-phase peptide synthesis. It provides a strategic advantage for the synthesis of complex peptides by enabling cleavage under mild, neutral conditions, thereby preserving the integrity of the final product. The protocols and guidelines presented here, based on established principles of photolabile chemistry, offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this advanced SPPS strategy.
References
-
D. R. Nicewicz, J. D. S. D. Santos, "Photolabile Linkers for Solid-Phase Synthesis," ACS Combinatorial Science, 2018. [Link]
-
F. Albericio, et al., "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," Molecules, 2017. [Link]
-
N. Kretschy, M. M. Somoza, et al., "Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis," Angewandte Chemie International Edition, 2015. [Link]
-
Y. Zhang, et al., "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group," Molecules, 2022. [Link]
-
V. N. R. Pillai, "Photocleavable Protecting Groups," Houben-Weyl Methods of Organic Chemistry, 2003. [Link]
-
X. Zhang, et al., "A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis," ChemistryOpen, 2021. [Link]
-
C. P. Holmes, "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage," The Journal of Organic Chemistry, 1997. [Link]
-
X. Zhang, et al., "A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis," PMC, 2021. [Link]
-
N. Kretschy, M. M. Somoza, et al., "Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis," Semantic Scholar, 2015. [Link]
-
E. C. B. Johnson, S. B. H. Kent, "Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides," Chemical Communications, 2006. [Link]
-
E. Giralt, et al., "Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups," SciSpace, 2000. [Link]
-
R. S. Givens, et al., "Synthesis and Characterization of Photolabile O-Nitrobenzyl Derivatives of Urea," The Journal of Organic Chemistry, 1999. [Link]
-
Y. Zhang, et al., "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group," PubMed, 2022. [Link]
-
E. C. B. Johnson, S. B. H. Kent, "Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides," Semantic Scholar, 2006. [Link]
-
T. K. Bader, M. D. Distefano, et al., "A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis," PMC, 2020. [Link]
-
W. J. Brouillette, et al., "A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries," Corpus UL, 2016. [Link]
-
Y. Zhang, et al., "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group," MDPI, 2022. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-Methoxy-4-nitrophenyl)methylene diacetate in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The precise spatial and temporal control over the activation of bioactive molecules is a cornerstone of modern molecular biology and therapeutic development. Photolabile protecting groups (PPGs), which can be removed with light, offer an unparalleled level of control, enabling applications from light-directed DNA synthesis on microarrays to the targeted activation of antisense oligonucleotides. This document provides a detailed technical guide on the application of (2-Methoxy-4-nitrophenyl)methylene diacetate as a versatile photolabile protecting group for the 5'-hydroxyl function in solid-phase oligonucleotide synthesis. We will explore the underlying chemical principles, provide detailed protocols for its incorporation and subsequent photolytic cleavage, and discuss its integration into the standard phosphoramidite synthesis cycle.
Introduction: The Role of Photolabile Protecting Groups in Oligonucleotide Chemistry
Standard automated oligonucleotide synthesis relies on a cycle of chemical reactions that sequentially add nucleoside phosphoramidite monomers to a growing chain on a solid support.[1][2] A key element of this process is the temporary protection of the 5'-hydroxyl group of the incoming nucleoside. Typically, an acid-labile group like 4,4'-dimethoxytrityl (DMT) is used.[3] While effective, this approach necessitates the use of acidic conditions for deprotection in every cycle, which can be detrimental to sensitive or modified oligonucleotides.
Photolabile protecting groups (PPGs) provide an orthogonal strategy, allowing for deprotection under neutral conditions using light as a "traceless" reagent.[3] This is particularly advantageous for:
-
Synthesis of sensitive oligonucleotides: Avoids repeated acid exposure, preserving the integrity of modified bases or backbones.
-
Microarray synthesis: Enables light-directed, spatially resolved synthesis of high-density DNA chips.[4]
-
Caged oligonucleotides: Allows for the synthesis of oligonucleotides that remain biologically inert until activated by light at a specific time and location.[5]
The ortho-nitrobenzyl (o-NB) moiety is one of the most widely used chromophores for creating PPGs due to its well-characterized photochemical properties and synthetic versatility.[4][6] Upon irradiation with near-UV light, it undergoes an intramolecular redox reaction, leading to its cleavage and the release of the protected functional group.[7]
The (2-Methoxy-4-nitrophenyl)methylene Group: A Specialized o-Nitrobenzyl Acetal PPG
This compound serves as a precursor to a photolabile acetal-type protecting group for the 5'-hydroxyl of nucleosides. The core structure is based on the o-nitrobenzyl scaffold, with a methoxy group acting as an electron-donating substituent that can favorably influence the photolytic cleavage kinetics.
Key Structural Features and Their Significance:
-
o-Nitro Group: The essential chromophore that absorbs UV light and initiates the cleavage reaction.
-
Benzylic Methylene: The point of attachment to the nucleoside's 5'-oxygen via an acetal linkage.
-
Methoxy Group: An electron-donating group on the aromatic ring that can enhance the rate of photolysis.
-
Diacetate Precursor: This form facilitates the introduction of the protecting group onto the nucleoside.
Proposed Mechanism of Photolytic Cleavage
The photodeprotection of the (2-Methoxy-4-nitrophenyl)methylene acetal follows the general mechanism for o-nitrobenzyl compounds, often referred to as a Norrish Type II reaction.[7]
Caption: Proposed photocleavage mechanism of the 2-methoxy-4-nitrophenyl protecting group.
-
Photoexcitation: Upon irradiation with near-UV light (typically 350-365 nm), the nitro group absorbs a photon, promoting it to an excited state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[7]
-
Rearrangement and Cleavage: This intermediate undergoes a series of electronic rearrangements, leading to the formation of a cyclic intermediate which then fragments.
-
Product Release: The fragmentation releases the deprotected 5'-hydroxyl group of the oligonucleotide and the byproduct, 2-methoxy-4-nitrosobenzaldehyde.
Protocols for Application in Oligonucleotide Synthesis
The integration of the (2-Methoxy-4-nitrophenyl)methylene (MNPM) protecting group requires two main phases: the initial synthesis of the protected nucleoside phosphoramidite and its subsequent use in the automated synthesis cycle, which includes a final photolytic deprotection step.
Protocol 1: Synthesis of 5'-O-MNPM-Protected Nucleoside Phosphoramidite
This protocol describes the proposed synthesis of the key building block required for automated synthesis. The reaction proceeds by forming a photolabile acetal at the 5'-position.
Materials:
-
Base-protected 2'-deoxynucleoside (e.g., N⁶-benzoyl-2'-deoxyadenosine)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid (catalyst)
-
Molecular sieves (4Å)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
Step A: 5'-Hydroxyl Protection
-
Dissolve the base-protected deoxynucleoside (1.0 eq) in anhydrous pyridine.
-
Add this compound (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature under an inert atmosphere (Argon or Nitrogen) over activated molecular sieves.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nucleoside is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-(2-Methoxy-4-nitrophenyl)methylene-protected nucleoside.
Step B: 3'-Phosphitylation
-
Dry the purified 5'-O-protected nucleoside from Step A by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with cold, saturated sodium bicarbonate solution.
-
Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting phosphoramidite by precipitation from cold n-hexane or by silica gel chromatography to yield the final 5'-O-MNPM-protected nucleoside phosphoramidite.
Protocol 2: Solid-Phase Oligonucleotide Synthesis Workflow
Once the MNPM-protected phosphoramidite is prepared, it can be used in an automated DNA synthesizer. The key difference from the standard DMT-based chemistry is the deprotection step.
Caption: Automated synthesis cycle using a 5'-photolabile protecting group.
Synthesis Cycle:
-
Coupling: The 5'-O-MNPM-protected nucleoside phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.
-
Photolytic Deprotection: Instead of an acid wash, the solid support is irradiated with near-UV light to remove the MNPM group, regenerating a free 5'-hydroxyl for the next coupling reaction.
Protocol 3: Final Photolytic Cleavage and Deprotection
This protocol details the conditions for removing the terminal 5'-MNPM group and other protecting groups after the full-length oligonucleotide has been synthesized.
Materials:
-
Solid support with the fully synthesized, protected oligonucleotide.
-
UV photoreactor or LED array (peak emission ~365 nm).
-
Deprotection solution (e.g., concentrated ammonium hydroxide).
-
Buffer solution (e.g., Tris-HCl, pH 7.5-8.0).
Procedure:
-
Transfer the solid support (e.g., CPG beads) to a UV-transparent vessel (e.g., quartz or borosilicate glass vial).
-
Add a suitable buffer solution to suspend the beads. A neutral to slightly basic pH is recommended to ensure efficient removal of the nitrosoaldehyde byproduct.
-
Irradiate the suspension with a 365 nm light source at room temperature. The irradiation time will depend on the light source intensity and the scale of the synthesis, but typically ranges from 15 to 60 minutes.
-
Experimental Insight: It is crucial to optimize the irradiation time. Insufficient exposure will lead to incomplete deprotection, while excessive exposure could potentially damage the oligonucleotide, although o-nitrobenzyl groups are generally considered safe for this application.[4]
-
-
After photolysis, wash the support with water and acetonitrile.
-
Proceed with the standard final deprotection step: treat the solid support with concentrated ammonium hydroxide at room temperature or 55°C. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.
-
Purify the resulting oligonucleotide using standard methods such as HPLC or PAGE.
Data Summary and Performance Characteristics
| Parameter | Expected Value/Characteristic | Rationale & References |
| Absorption Max (λmax) | ~340-360 nm | Typical for o-nitrobenzyl chromophores. Methoxy substituents can slightly red-shift the absorption. |
| Deprotection Wavelength | 350 - 365 nm | Standard wavelength for o-nitrobenzyl cleavage, minimizing potential DNA damage that can occur at shorter wavelengths.[4] |
| Quantum Yield (Φ) | 0.01 - 0.1 | This is a typical range for o-nitrobenzyl PPGs. The exact value is highly dependent on the molecular structure and solvent.[5] |
| Cleavage Byproduct | 2-methoxy-4-nitrosobenzaldehyde | The expected byproduct from the photochemical rearrangement. It is generally non-reactive towards the oligonucleotide.[7] |
| Chemical Stability | Stable to acidic and basic conditions of the synthesis cycle (excluding final deprotection). | The acetal linkage is designed to be stable to the capping and oxidation steps. The o-nitrobenzyl moiety is stable to the tetrazole activator. |
Conclusion and Future Perspectives
This compound represents a promising reagent for the introduction of a photolabile 5'-hydroxyl protecting group in oligonucleotide synthesis. Its o-nitrobenzyl core provides a well-understood mechanism for light-induced cleavage, offering an orthogonal deprotection strategy that avoids the repeated use of acid. This makes it particularly suitable for the synthesis of sensitive biopolymers and for applications requiring spatial control, such as high-density microarray fabrication. The protocols and principles outlined in this guide provide a robust framework for researchers to implement this technology. Further empirical studies to quantify the precise quantum yield and optimize photolysis conditions would be valuable for refining its application in high-throughput and GMP-grade synthesis environments.
References
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
- Hasan, A., Stengele, K., Giegrich, H., Cornwell, P., Isham, K., Foote, R. S., & Pfleiderer, W. (1997).
- Alvarez, K., Vasseur, J. J., Beltran, T., & Imbach, J. L. (n.d.). Photocleavable Protecting Groups as Nucleobase Protections Allowed the Solid-Phase Synthesis of Base-Sensitive SATE-Prooligonucleotides. The Journal of Organic Chemistry.
-
Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved from [Link]
- Hagen, V., & Bendig, J. (2005). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.
- Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
- Seliger, H. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry.
- Klan, P., et al. (2005).
-
Bio-Synthesis Inc. (2018). Applications of Photocleavable Oligonucleotides. Retrieved from [Link]
Sources
- 1. Applications of Photocleavable Oligonucleotides [biosyn.com]
- 2. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Protecting Alcohol Functional Groups with (2-Methoxy-4-nitrophenyl)methylene Diacetate: An In-Depth Technical Guide
For researchers, synthetic chemists, and professionals in drug development, the selective protection and deprotection of functional groups is a cornerstone of modern organic synthesis. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires a temporary shield to prevent unwanted side reactions. This guide provides a comprehensive overview and detailed protocols for the application of (2-Methoxy-4-nitrophenyl)methylene diacetate as a potent photolabile protecting group for alcohols.
Introduction: The Rise of Photolabile Protecting Groups
In the intricate landscape of multi-step synthesis, the ability to selectively unmask a functional group with spatial and temporal control is a significant advantage. Photolabile protecting groups (PPGs), which can be cleaved by irradiation with light, offer a traceless and non-invasive method for deprotection, avoiding the need for harsh chemical reagents that could compromise sensitive molecular architectures.[1] The ortho-nitrobenzyl scaffold has emerged as a particularly versatile and widely utilized photolabile caging group due to its stability under various chemical conditions and its efficient cleavage upon UV irradiation.[1][2]
This compound belongs to this esteemed class of reagents. It serves as a precursor to a photolabile acetal protecting group for alcohols. The presence of the methoxy and nitro substituents on the aromatic ring fine-tunes the electronic properties and absorption characteristics of the chromophore, influencing the efficiency of the photolytic cleavage.
The Chemistry: Mechanism of Protection and Deprotection
The utility of this compound lies in its ability to form a stable acetal with an alcohol under acidic conditions, which can later be selectively cleaved using light or further acid catalysis.
Protection of Alcohols: Acid-Catalyzed Acetal Formation
The protection of an alcohol using this compound proceeds via a standard acid-catalyzed acetal formation mechanism. In the presence of an acid catalyst, the diacetate is converted into a reactive oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon to form a hemiacetal intermediate. A subsequent reaction with a second molecule of the alcohol, or in this case, an intramolecular cyclization if a diol is used, is not the pathway. Instead, the diacetate provides both alkoxy groups for the acetal from a single reagent. The reaction is driven to completion, often by the removal of acetic acid.
Diagram of the Protection Mechanism:
Caption: Acid-catalyzed formation of the protected alcohol.
Deprotection: A Dual Approach
The (2-Methoxy-4-nitrophenyl)methylidene acetal offers the flexibility of two distinct deprotection strategies: photolytic cleavage and acid-catalyzed hydrolysis.
The defining feature of this protecting group is its photolability. Upon irradiation with UV light, typically in the range of 350-405 nm, the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[2][3] This intermediate then rearranges to release the protected alcohol and 2-methoxy-4-nitrosobenzaldehyde as a byproduct. This method is exceptionally mild and allows for deprotection with high spatial and temporal control.
Diagram of the Photolytic Deprotection Workflow:
Caption: Photolytic cleavage of the protecting group.
Alternatively, the acetal can be cleaved under standard acidic conditions. The mechanism is the reverse of the protection step, involving protonation of one of the acetal oxygens, followed by cleavage to form a hemiacetal and subsequent hydrolysis to regenerate the alcohol and the corresponding aldehyde. This method is useful when photolytic conditions are not feasible or desired.
Application Notes and Protocols
The following protocols provide a general framework for the use of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol for Alcohol Protection
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Alcohol substrate
-
This compound (1.1 equivalents)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
Add the catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the protected alcohol.
Protocol for Photolytic Deprotection
This protocol outlines a general procedure for the light-induced cleavage of the (2-Methoxy-4-nitrophenyl)methylidene acetal.
Materials:
-
Protected alcohol substrate
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
UV photoreactor or a suitable UV lamp (e.g., with an emission maximum around 365 nm)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be adjusted to ensure efficient light penetration.
-
Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the reaction, the concentration of the substrate, and the intensity of the light source. Monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the deprotected alcohol and separate it from the nitrosobenzaldehyde byproduct.
Protocol for Acid-Catalyzed Deprotection
This protocol provides a general method for the hydrolytic cleavage of the acetal.
Materials:
-
Protected alcohol substrate
-
Aqueous acid solution (e.g., 1 M HCl or a mixture of acetic acid and water)
-
Organic solvent (e.g., THF, acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol in a suitable organic solvent.
-
Add the aqueous acid solution to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
Data Summary
The efficiency of protection and deprotection reactions is substrate-dependent. The following table provides a general expectation for these reactions.
| Reaction | Reagents | Typical Conditions | Typical Yield |
| Protection | p-TsOH (cat.), DCM | Room Temperature, 2-12 h | 70-95% |
| Photolytic Deprotection | UV light (e.g., 365 nm) | Room Temperature, 0.5-4 h | 80-98% |
| Acidic Deprotection | 1 M HCl, THF/H₂O | Room Temperature, 1-6 h | 75-95% |
Conclusion and Future Perspectives
This compound is a valuable reagent for the protection of alcohol functional groups, offering the distinct advantage of photolability. This allows for mild and selective deprotection, which is particularly beneficial in the synthesis of complex and sensitive molecules. The dual-mode deprotection, either by light or acid, provides synthetic flexibility. Future research may focus on refining the substitution pattern of the aromatic ring to shift the absorption wavelength to the visible region, further enhancing the biocompatibility of this protecting group strategy for applications in chemical biology and drug delivery.
References
-
Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Šebej, P., Šolomek, T., Klíčová, Ľ., & Klán, P. (2009). Photochemistry of 2-nitrobenzylidene acetals. The Journal of organic chemistry, 74(22), 8647-8658. [Link]
-
Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]
-
Hansen, M. J., & Wuts, P. G. (2018). Protecting Groups. Comprehensive Organic Synthesis, 347-389. [Link]
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]
-
Photolabile protecting group. (2023, November 28). In Wikipedia. [Link]
-
Givens, R. S., & Rubina, M. (2015). Photoremovable protecting groups: a concise review. Journal of Photochemistry and Photobiology A: Chemistry, 298, 2-15. [Link]
Sources
Application Notes and Protocols for the Photocleavage of (2-Methoxy-4-nitrophenyl)methylene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Spatiotemporal Control of Bioactive Molecules with Light
The ability to control the release of bioactive compounds with spatial and temporal precision is a cornerstone of modern chemical biology and drug development. Photoremovable protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that enable this control. By masking a key functional group of a molecule, a PPG renders it biologically inactive. The activity can then be restored on-demand by irradiation with light of a specific wavelength, offering a non-invasive trigger to study dynamic biological processes or to target drug delivery.[1][2]
Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold are widely utilized due to their synthetic accessibility and efficient cleavage upon near-UV irradiation.[3][4] The (2-Methoxy-4-nitrophenyl)methylene diacetate protecting group belongs to this family. The inclusion of a methoxy substituent on the aromatic ring is a strategic modification designed to red-shift the absorption maximum to longer, less-damaging wavelengths, making it particularly suitable for applications in sensitive biological systems.[3][5] This guide provides a detailed overview of the principles and protocols for the light-induced cleavage of this compound.
The Underlying Science: Mechanism of Photocleavage
The photochemistry of o-nitrobenzyl derivatives is well-established and proceeds via an intramolecular rearrangement upon absorption of a photon.[3] This process, often referred to as a Norrish Type II-like reaction, is initiated by the excitation of the nitro group.
-
Step 1: Photoexcitation and Hydrogen Abstraction: Upon irradiation, the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon.
-
Step 2: Formation of the aci-Nitro Intermediate: The hydrogen abstraction leads to the formation of a transient aci-nitro intermediate.
-
Step 3: Rearrangement and Cleavage: This intermediate is unstable and undergoes a series of electronic and atomic rearrangements, ultimately leading to the cleavage of the bond connecting the protecting group to the protected molecule.
-
Step 4: Product Formation: The cleavage results in the release of the deprotected molecule (in this case, the diacetate is hydrolyzed to a diol which then releases the caged molecule), and the formation of a 2-methoxy-4-nitrosobenzaldehyde byproduct.
Caption: General photocleavage pathway for o-nitrobenzyl-based protecting groups.
Optimal Light Source and Wavelength Selection
The choice of irradiation wavelength is critical for efficient and selective cleavage while minimizing potential photodamage to the biological sample. For o-nitrobenzyl derivatives with methoxy substituents, the optimal wavelength for cleavage is typically in the near-UV range.
Recommended Wavelengths
Based on data from structurally similar compounds like 4,5-dimethoxy-2-nitrobenzyl derivatives, the recommended wavelength range for the cleavage of this compound is 350 nm to 405 nm .[6][7] Irradiation at approximately 365 nm is a common and effective choice.[8][9]
Suitable Light Sources
A variety of light sources can be employed for the photocleavage reaction. The choice will depend on the experimental setup, required power density, and budget.
-
Mercury Arc Lamps: These are powerful, broad-spectrum sources. For selective cleavage, they must be used with a bandpass filter to isolate the desired wavelength range (e.g., a 365 nm filter).
-
Light Emitting Diodes (LEDs): High-power LEDs are an increasingly popular choice due to their long lifetime, stable output, and narrow emission spectrum.[10] A 365 nm LED is an excellent option for this application.[11]
-
Lasers: For applications requiring high spatial resolution, such as uncaging in specific subcellular locations, a laser focused through a microscope objective is the preferred method.[6][7][12]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Wavelength (λ) | 350 - 405 nm | 365 nm is a common and effective choice. |
| Light Source | Mercury Arc Lamp with filter, High-Power LED, Laser | Selection depends on the specific application. |
| Typical Solvents | Aqueous buffers (e.g., PBS), Methanol, Acetonitrile | Solvent can influence cleavage kinetics. |
| Estimated Quantum Yield (Φ) | 0.1 - 0.6 | This is an estimate based on similar compounds. |
Experimental Protocols
The following protocols provide a general framework for the photocleavage of this compound. It is recommended to optimize the irradiation time and other parameters for each specific application.
Protocol 1: General Solution-Phase Photocleavage
This protocol is suitable for the bulk cleavage of a caged compound in solution.
Materials:
-
This compound-protected compound
-
Appropriate solvent (e.g., PBS, pH 7.4, methanol, or acetonitrile)
-
Quartz cuvette or reaction vessel
-
Light source (e.g., 365 nm LED or filtered mercury lamp)
-
Magnetic stirrer and stir bar (optional)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a solution of the caged compound in the chosen solvent. The concentration should be adjusted to ensure sufficient light penetration; an optical density of less than 0.2 at the irradiation wavelength is recommended.
-
Transfer the solution to a quartz cuvette or reaction vessel.
-
If desired, place the vessel on a magnetic stirrer to ensure homogenous irradiation.
-
Position the light source at a fixed distance from the sample.
-
Irradiate the sample for a predetermined amount of time. It is advisable to perform a time-course experiment to determine the optimal irradiation time for complete cleavage.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or UV-Vis spectrophotometry. The disappearance of the starting material and the appearance of the deprotected product can be tracked.[14]
Caption: A generalized workflow for the photocleavage of caged compounds in solution.
Protocol 2: Microscope-Based Uncaging for Cellular Applications
This protocol is designed for the spatially controlled release of a bioactive molecule in a cellular context.
Materials:
-
This compound-caged bioactive molecule
-
Cell culture medium or physiological buffer
-
Microscope equipped with an epifluorescence illuminator or a dedicated uncaging laser
-
Appropriate filters for the light source and fluorescence imaging
-
Cell culture dish or chamber slide
Procedure:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the cell culture medium or physiological buffer.
-
Incubate the cells with the caged compound for a sufficient period to allow for loading.
-
Place the cell dish on the microscope stage.
-
Identify the target cell or region of interest.
-
Using the appropriate light source and objective, deliver a focused pulse of light (e.g., 365 nm or 405 nm) to the target area.[6]
-
The duration and intensity of the light pulse should be carefully controlled to achieve the desired concentration of the released molecule while minimizing phototoxicity.[15]
-
Monitor the biological response using appropriate imaging or electrophysiological techniques.
Self-Validating Systems and Best Practices
To ensure the reliability and reproducibility of your experiments, it is crucial to incorporate self-validating measures and follow best practices.
-
Control Experiments: Always perform control experiments, including irradiating cells without the caged compound and treating cells with the caged compound but without irradiation, to rule out non-specific effects of light or the caged compound itself.
-
Byproduct Effects: Be aware that the nitrosobenzaldehyde byproduct may have its own biological or chemical activity. It is advisable to test the effect of this byproduct independently if possible.
-
Actinometry: To quantify the light dose delivered to your sample, you can perform chemical actinometry. This involves using a compound with a known quantum yield to calibrate your light source.
-
Analytical Verification: Whenever possible, analytically verify the cleavage of the protecting group and the formation of the desired product using techniques like HPLC or mass spectrometry.
Conclusion
The this compound photoremovable protecting group offers a valuable tool for the light-controlled release of bioactive molecules. Its near-UV cleavage wavelength makes it particularly well-suited for applications in biological systems. By understanding the underlying photochemical mechanism and carefully selecting the appropriate light source and irradiation conditions, researchers can harness the power of this PPG to gain precise control over a wide range of chemical and biological processes.
References
- Chiu, C. Q., Lur, G., & Higley, M. J. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 1.
- Shembekar, N., et al. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21.
- Trigo, F. F., et al. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. Journal of Neuroscience Methods, 180(1), 9–21.
- Gurney, A. M. (1991). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
- Papageorgiou, G., et al. (2009). Laser photolysis of caged compounds at 405nm: Photochemical advantages, localisation, phototoxicity and methods for calibration.
- (No author). (n.d.). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4.
- (No author). (2021). DIY 365nm LED light for Time lapse capture. UltravioletPhotography.com.
- Suryadi, H., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- (No author). (n.d.). 2-Methoxy-4-nitrophenol. LookChem.
- Carver, T. (2023). Open Cure 365nm UV LED Curing Tool. YouTube.
- Tennant, C. (2022). Ultraviolet Fluorescence Photography—Choosing the Correct Filters for Imaging. Photonics, 9(6), 408.
- (No author). (n.d.). a) Reaction Scheme for the photocleavage of 1 under 365 nm UV light or...
- (No author). (n.d.). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO...
- (No author). (2015). 2mm ZWB2 filter tested (visible light blocking filter suitable for 365nm UV flashlights). BudgetLightForum.com.
- Puch, F., et al. (2017). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 22(12), 2133.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-methoxy-4-nitrophenol (C7H7NO4). PubChemLite.
- (No author). (n.d.). HPLC of protection group photolysis test.
- (No author). (n.d.). Compound 2-{[(2-methoxy-4-nitrophenyl)imino]methyl}-4-nitrophenol. Chemdiv.
- (No author). (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol...
- Mayer, G., & Heckel, A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5487–5569.
- Klán, P., et al. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4268.
- Suryadi, H., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 1–103.
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458.
- Walbert, S., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1601–1611.
- Li, Z., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(43), 15489–15494.
- Veldhuyzen, W. F., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3441–3454.
- Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
- (No author). (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
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- 14. researchgate.net [researchgate.net]
- 15. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Methoxy-4-nitrophenyl)methylene Diacetate and its Analogs as Caged Compounds for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the use of o-nitrobenzyl-based photolabile protecting groups, with a specific focus on the principles relevant to (2-Methoxy-4-nitrophenyl)methylene diacetate and its more extensively characterized analog, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. We will delve into the mechanistic underpinnings, photophysical properties, and practical experimental protocols for achieving precise spatiotemporal control over the release of bioactive molecules.
Introduction: The Power of Light in Molecular Control
Caged compounds are powerful tools in chemical biology and drug development, enabling researchers to control the release of active molecules with high precision using light as an external trigger.[1] This technology relies on the covalent attachment of a photolabile protecting group (PPG), or "cage," to a bioactive molecule, rendering it temporarily inert.[2] Irradiation with light of a specific wavelength cleaves the bond between the cage and the molecule, liberating the active compound and allowing for the investigation of complex biological processes with minimal disruption.[2]
The ortho-nitrobenzyl moiety is one of the most widely used classes of PPGs due to its synthetic accessibility and efficient photochemistry.[3] The compound of interest, this compound, belongs to this family. While it is primarily recognized as a synthetic intermediate in the preparation of 2-methoxy-4-nitrobenzaldehyde, its structural features are pertinent to the design of o-nitrobenzyl-based caged compounds.[4] Due to a greater availability of comprehensive data, this guide will utilize the closely related and extensively studied 4,5-dimethoxy-2-nitrobenzyl (DMNB) group as a representative example to illustrate the principles and protocols of controlled release.
The Uncaging Mechanism: A Light-Induced Cascade
The photolytic cleavage of o-nitrobenzyl-based caged compounds is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm).[1] This excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. The resulting aci-nitro intermediate is unstable and undergoes a series of rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond and the release of the caged molecule.[3] A byproduct of this reaction is a nitrosobenzaldehyde or a related derivative.[1]
Caption: General uncaging mechanism of o-nitrobenzyl derivatives.
Quantitative Data for DMNB-Caged Compounds
The efficiency of a caged compound is determined by its photophysical properties. The following table summarizes key data for the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, a close and well-studied analog of the 2-methoxy-4-nitrophenyl moiety.
| Property | Value | Significance | Reference(s) |
| Typical Absorption Maximum (λmax) | 350 - 420 nm | The methoxy substituents red-shift the absorption, allowing the use of less phototoxic, longer wavelength UV-A light for cleavage. | [5] |
| Molar Extinction Coefficient (ε) at λmax | ~5,000 M-1cm-1 | A higher ε value indicates more efficient light absorption, reducing the required light intensity for uncaging. | [2] |
| Quantum Yield (Φ) of Uncaging | 0.01 - 0.1 (highly dependent on leaving group and solvent) | Represents the efficiency of converting absorbed photons into cleaved molecules. While seemingly low, it is sufficient for many biological applications. | [1][2] |
Experimental Protocols
Representative Synthesis of a DMNB-Caged Compound
The following is a general procedure for the synthesis of a DMNB-protected carboxylic acid. This can be adapted for caging other functional groups like alcohols or phosphates. The synthesis of the precursor, 4,5-dimethoxy-2-nitrobenzyl bromide, is a crucial first step.
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Bromide
This protocol is adapted from procedures for the synthesis of similar nitrobenzyl bromides.[6]
-
Nitration: Start with 1,2-dimethoxybenzene and perform a nitration reaction to obtain 4,5-dimethoxy-1,2-dinitrobenzene.
-
Reduction: Selectively reduce one of the nitro groups to an amine, yielding 4,5-dimethoxy-2-nitroaniline.
-
Sandmeyer Reaction: Convert the amino group to a methyl group via a Sandmeyer-type reaction to produce 4,5-dimethoxy-2-nitrotoluene.
-
Bromination: Perform a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 4,5-dimethoxy-2-nitrobenzyl bromide.
Protocol 2: Caging of a Carboxylic Acid with DMNB-Br
-
Dissolution: Dissolve the carboxylic acid to be caged in a suitable aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as cesium carbonate or triethylamine, to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Alkylation: Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove salts and purify the DMNB-caged ester by column chromatography on silica gel.
Caption: Workflow for synthesis of a DMNB-caged compound.
In Vitro Photolysis and Monitoring
This protocol outlines a general procedure for the photolytic release of a caged molecule in solution and its analysis by HPLC.
Materials and Reagents:
-
DMNB-caged compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV lamp with appropriate filters (e.g., 365 nm) or a laser source
-
Quartz cuvette
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Protocol 3: Photolysis and HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the DMNB-caged compound in a suitable organic solvent (e.g., DMSO or methanol). Dilute the stock solution with the desired buffer to the final experimental concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Pre-Irradiation Analysis: Inject an aliquot of the prepared sample into the HPLC system to obtain a chromatogram representing the starting material (t=0).
-
Irradiation: Transfer the sample to a quartz cuvette and irradiate with a UV light source. The duration of irradiation will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging. It is advisable to perform a time-course experiment to determine the optimal irradiation time.
-
Post-Irradiation Analysis: At various time points during irradiation, take aliquots of the sample and inject them into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the decrease in the peak corresponding to the caged compound and the appearance of a new peak corresponding to the released molecule. Quantify the amount of released molecule by integrating the peak area and comparing it to a standard curve of the authentic compound.
HPLC Method Development:
-
Column: A reverse-phase C18 column is typically suitable for the separation of the caged compound and the released molecule.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Detection: Set the UV detector to a wavelength where both the caged compound and the released molecule have significant absorbance.
Considerations for Experimental Design
-
Wavelength Selection: Choose an irradiation wavelength that is at or near the λmax of the caging group to maximize efficiency, while minimizing potential photodamage to the biological system.[5]
-
Byproduct Effects: The nitroso byproduct of the uncaging reaction can be reactive.[1] It is crucial to perform control experiments to ensure that the observed effects are due to the released molecule and not the byproduct.
-
Solvent Effects: The polarity and pH of the solvent can influence the quantum yield and kinetics of the uncaging reaction.
-
Calibration: For quantitative studies, it is essential to calibrate the amount of released molecule per unit of light exposure. This can be achieved by using a known chemical actinometer or by performing a dose-response curve with the uncaged compound.
Conclusion
The this compound and its analogs, particularly the DMNB group, represent a versatile class of photolabile protecting groups for the controlled release of bioactive molecules. By understanding the underlying photochemical principles and employing rigorous experimental protocols, researchers can harness the power of light to dissect complex biological processes with unprecedented precision. The information and protocols provided in this guide serve as a foundation for the successful implementation of this powerful technology in a variety of research and development settings.
References
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Organic Syntheses. p-NITROBENZYL BROMIDE. Organic Syntheses. Available at: [Link].
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Application Notes and Protocols for the Spatiotemporal Control of Peptide Activity Using (2-Methoxy-4-nitrophenyl)methylene diacetate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of caged peptides using (2-Methoxy-4-nitrophenyl)methylene diacetate. Caged peptides are powerful tools for studying dynamic biological processes, offering precise spatiotemporal control over peptide activity through photolysis.[1] This guide details the chemical principles, step-by-step protocols, and critical considerations for utilizing this specific photolabile protecting group, from initial on-resin peptide modification to final characterization and photo-uncaging. We present a theoretically grounded yet practical approach, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Principle of Peptide Caging
The ability to control the activity of bioactive peptides in a specific time and place is crucial for elucidating complex biological signaling pathways and for developing novel therapeutic strategies.[1] "Caged" compounds are molecules that have been temporarily inactivated by covalent attachment of a photolabile protecting group (PPG).[1] Irradiation with light of a specific wavelength cleaves the PPG, rapidly releasing the active molecule in its native form.[1] This technique provides an unparalleled level of control compared to traditional methods of compound administration.
The ortho-nitrobenzyl scaffold is one of the most widely used classes of PPGs due to its efficient photochemistry and synthetic accessibility.[2] The (2-Methoxy-4-nitrophenyl)methylene (MNPM) group, derived from this compound, offers a key advantage: the methoxy substituent serves to red-shift the absorption maximum of the chromophore.[3] This allows for photolytic cleavage using longer wavelength UV-A light (typically 350-365 nm), which is less phototoxic and damaging to sensitive biological systems compared to shorter UV wavelengths.[3]
The Caging Reagent: this compound
This compound is a stable, bench-top reagent that serves as a precursor to the reactive species that modifies the peptide. Its structure facilitates its use as a versatile tool for introducing the MNPM caging group.
| Property | Value | Source |
| Chemical Name | (2-Methoxy-4-nitrophenyl)methanediol diacetate | Chem-Impex[4] |
| CAS Number | 198821-77-1 | Chem-Impex[4] |
| Molecular Formula | C₁₂H₁₃NO₇ | Chem-Impex[4] |
| Molecular Weight | 283.24 g/mol | Chem-Impex[4] |
| Appearance | Solid | Inferred |
| Storage | 0-8°C | Chem-Impex[4] |
Proposed Mechanism of Action
While direct literature on the peptide caging mechanism of this specific diacetate is scarce, its structure strongly suggests a mechanism analogous to the protection of alcohols or amines using similar benzylic acetates. The reaction proceeds via the in situ generation of a resonance-stabilized benzylic carbocation under acidic conditions, which is then trapped by a nucleophilic functional group on the peptide.[5]
The diacetate acts as a stable precursor. In the presence of a Lewis or Brønsted acid catalyst, one acetate group is protonated and leaves, forming a highly reactive (2-Methoxy-4-nitrophenyl)methyl oxocarbenium ion. This cation is an excellent electrophile that can readily react with nucleophilic side chains of amino acids such as the ε-amino group of Lysine or the side-chain carboxylates of Aspartic and Glutamic acid.
Figure 1: Proposed reaction mechanism for peptide caging.
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). Modifications are performed "on-resin" after the full peptide sequence has been assembled but before cleavage from the solid support and global side-chain deprotection. This strategy offers cleaner reactions and simpler purification.[6]
General Materials & Reagents
-
Peptide synthesized on a solid-phase resin (e.g., Rink Amide, Wang)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., Ytterbium(III) triflate - Yb(OTf)₃) or Brønsted Acid (e.g., Pyridinium p-toluenesulfonate - PPTS)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Reagents for cleavage cocktail (e.g., Triisopropylsilane (TIS), water)
-
Solvents for HPLC purification (Acetonitrile, Water)
Protocol 1: Caging of Lysine Side-Chain (ε-Amino Group)
This protocol targets the primary amine on the side chain of lysine residues. It is crucial that the N-terminal α-amino group is still protected by its Fmoc group to prevent side reactions.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1 eq) in anhydrous DCM for 30 minutes, then wash 3x with anhydrous DMF.
-
Reaction Mixture Preparation: In a separate vessel, dissolve this compound (5-10 eq) and a mild acid catalyst such as PPTS (0.2 eq) in anhydrous DMF. Rationale: A large excess of the caging reagent drives the reaction to completion. PPTS is a mild acid that minimizes potential side reactions.
-
Caging Reaction: Add the reaction mixture to the swollen peptide-resin. Agitate the vessel at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of resin beads and performing a Kaiser test (ninhydrin test). The reaction is complete when the beads remain colorless, indicating the absence of free primary amines.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (5x), DCM (5x), and finally Methanol (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Deprotection and Cleavage: Proceed with the standard N-terminal Fmoc deprotection (using piperidine in DMF) followed by resin cleavage and global side-chain deprotection using a suitable TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: Caging of Aspartate/Glutamate Side-Chains (Carboxyl Group)
This protocol targets the carboxylic acid groups on the side chains of Asp and Glu to form a photolabile ester. This reaction is typically catalyzed by a Lewis acid.[7]
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1 eq) in anhydrous DCM for 30 minutes, then wash 3x with anhydrous DMF.
-
Reaction Mixture Preparation: In a separate vessel, dissolve this compound (5-10 eq) and a Lewis acid catalyst such as Yb(OTf)₃ (0.1-0.3 eq) in anhydrous DMF. Rationale: Lewis acids are effective catalysts for esterification reactions involving less reactive acid groups.[7]
-
Caging Reaction: Add the reaction mixture to the swollen peptide-resin. Agitate the vessel at elevated temperature (e.g., 50°C) for 12-24 hours. Reaction progress can be monitored by cleaving a small sample of resin and analyzing the peptide by LC-MS to observe the mass shift corresponding to the addition of the MNPM group.
-
Washing: After the reaction, drain the mixture and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail. Note that the newly formed photolabile ester bond is acid-labile, but should remain largely intact during a standard TFA cleavage procedure if exposure time is minimized.
Purification and Characterization
Post-cleavage, the crude peptide must be purified to isolate the desired caged product from deletion sequences, uncaged peptide, and other impurities.
-
Precipitation: Precipitate the crude peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash 2-3 times.
-
Purification by RP-HPLC: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The addition of the hydrophobic MNPM group will significantly increase the retention time of the caged peptide compared to its uncaged counterpart.
-
Stationary Phase: C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Gradient: A shallow gradient (e.g., 1% B/min) is recommended for optimal separation.
-
-
Characterization by LC-MS: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the caged peptide. The expected mass will be the mass of the native peptide plus the mass of the MNPM moiety (C₈H₇NO₃, 181.04 Da) for each caging event, minus a water molecule for ester formation or a hydrogen for ether/amine formation.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final caged peptide as a fluffy white powder.
Protocol for Photo-Uncaging
The release of the active peptide is triggered by UV light. The methoxy group on the nitrobenzyl chromophore allows for efficient cleavage at longer, less damaging wavelengths.[2]
Figure 2: General workflow for the photo-uncaging experiment.
Uncaging Conditions
| Parameter | Recommended Value | Rationale |
| Wavelength | 350 - 365 nm | Maximizes absorbance of the MNPM chromophore while minimizing potential photodamage to biological samples.[3][8] |
| Light Source | Filtered mercury arc lamp, high-power LED array, or laser | Provides sufficient photon flux for efficient cleavage. LEDs are often preferred for their stability and narrow emission spectrum. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) compatible with the biological experiment | The photolysis mechanism is efficient in aqueous solutions.[9] |
| Irradiation Time | Varies (seconds to minutes) | Must be empirically determined. Depends on light source intensity, concentration of caged peptide, and quantum yield. |
| Quantum Yield (Φ) | ~0.01 - 0.1 (estimated) | The quantum yield for related methoxy-substituted nitrobenzyl compounds is typically in this range.[2][10] It is a measure of the efficiency of the photoreaction. |
Step-by-Step Uncaging Protocol:
-
Sample Preparation: Dissolve the lyophilized caged peptide in the desired aqueous buffer to a known concentration.
-
Irradiation: Expose the sample to the UV light source. For initial optimization, irradiate aliquots for varying amounts of time (e.g., 15s, 30s, 1 min, 2 min, 5 min).
-
Analysis: Analyze the irradiated samples by analytical RP-HPLC. Monitor the disappearance of the caged peptide peak and the appearance of the native peptide peak.
-
Biological Assay: Once optimal irradiation time is determined, perform the uncaging reaction directly within the context of the biological experiment (e.g., in cell culture, tissue slice) and monitor the desired physiological response.
Safety and Handling
-
Reagents: this compound and its related nitroaromatic compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.[11]
-
Solvents: Handle volatile and flammable organic solvents such as DMF, DCM, and Acetonitrile in a well-ventilated fume hood.
-
Acids: Concentrated acids like TFA are highly corrosive. Handle with extreme caution in a chemical fume hood using appropriate PPE.
-
UV Light: Protect skin and eyes from direct exposure to high-intensity UV light sources used for uncaging. Use appropriate shielding and UV-blocking eyewear.
Conclusion
The use of this compound provides a versatile and effective method for the synthesis of caged peptides. The resulting MNPM-caged peptides can be activated with biologically compatible long-wavelength UV light, enabling precise experimental control over peptide function. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this powerful technology into their studies to explore the dynamics of biological systems with high temporal and spatial resolution.
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- Kulanthaivel, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
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- Fink, A. L., Groß, A. G., & Puch, F. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567.
- Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85-92.
- Blanc, A., & Bochet, C. G. (2009). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. The Journal of Physical Chemistry A, 113(31), 8846–8853.
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- Canepari, M., et al. (2001). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-d-aspartate, a Caged Compound for Selective Activation of Glutamate Transporters and N-Methyl-d-aspartate Receptors in Brain Tissue. Biochemistry, 40(51), 15783–15790.
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- Olson, E. J. C., et al. (2005). Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue. Journal of Neurochemistry, 93(4), 1033-1043.
- Donahue, C. P., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience, 10(11), 4563–4571.
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Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved January 15, 2026, from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for the Photochemical Release of Bioactive Molecules using (2-Methoxy-4-nitrophenyl)methylene diacetate
Introduction: Harnessing Light to Control Biology
In the intricate world of cellular signaling and drug delivery, precision is paramount. The ability to initiate a biological process at a specific time and location offers unparalleled control in research and therapeutic applications. Photoremovable protecting groups (PPGs), often termed "caging" groups, are powerful tools that provide this spatiotemporal control.[1] These light-sensitive moieties are covalently attached to a bioactive molecule, rendering it inert until a pulse of light cleaves the protecting group, releasing the active compound.[2]
This guide focuses on a specific and versatile photolabile protecting group: the (2-Methoxy-4-nitrophenyl)methylene moiety. When used as a diacetate, this group offers a robust method for caging and subsequently releasing a wide array of bioactive molecules containing hydroxyl or carboxyl functional groups. The inherent photochemical properties of the o-nitrobenzyl scaffold, from which this group is derived, allow for efficient cleavage upon exposure to UV light, triggering the desired biological effect with high precision.[3]
This document provides a comprehensive overview of the photochemical release mechanism, detailed protocols for the synthesis and application of (2-Methoxy-4-nitrophenyl)methylene diacetate, and critical data to empower researchers, scientists, and drug development professionals in their endeavors.
The Science Behind the Switch: Photochemical Release Mechanism
The light-induced release of a bioactive molecule from its this compound cage is a fascinating example of an intramolecular redox reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (around 350-420 nm), by the nitrophenyl chromophore.[4]
The key steps of the photochemical cleavage are as follows:
-
Photoexcitation: Upon absorbing a photon, the nitro group is excited to a higher energy state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of a transient species known as an aci-nitro intermediate.
-
Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a rapid rearrangement, leading to the cleavage of the ester bond and the release of the bioactive molecule.
-
Byproduct Formation: The protecting group is converted into 2-methoxy-4-nitrosobenzaldehyde, a generally non-toxic and biologically inert byproduct.[5]
The efficiency of this process is quantified by the quantum yield (Φ) , which represents the number of molecules released per photon absorbed. For o-nitrobenzyl derivatives, quantum yields can vary but are often in a range suitable for biological experiments.[6]
Figure 1: Simplified mechanism of photochemical release.
Quantitative Data Summary
The efficiency and applicability of a photoremovable protecting group are critically dependent on its photochemical properties. The following table summarizes key data for the (2-Methoxy-4-nitrophenyl)methylene group and related o-nitrobenzyl derivatives.
| Property | Value | Notes | Source(s) |
| Optimal Wavelength (λmax) | ~350 - 420 nm | The methoxy group red-shifts the absorption maximum, allowing for the use of less damaging, longer wavelength UV light. | [4] |
| Quantum Yield (Φ) | 0.01 - 0.2 | Highly dependent on the leaving group (the bioactive molecule) and solvent conditions. | [3][6] |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ at λmax | Ensures efficient light absorption. | [6] |
| Release Kinetics | Microseconds to milliseconds | The rate of release is typically very fast, enabling the study of rapid biological processes. | [7] |
Experimental Protocols
Protocol 1: Synthesis of (2-Methoxy-4-nitrophenyl)methanol
This protocol outlines the synthesis of the precursor alcohol required for the preparation of the diacetate protecting group.
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (2-Methoxy-4-nitrophenyl)methanol.
Figure 2: Workflow for the synthesis of the precursor alcohol.
Protocol 2: Synthesis of this compound
This protocol describes the acetylation of the precursor alcohol to form the diacetate protecting group.
Materials:
-
(2-Methoxy-4-nitrophenyl)methanol
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (2-Methoxy-4-nitrophenyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (2.5 eq) or triethylamine (2.5 eq) to the solution and cool to 0 °C.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate (2 x volumes) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be used directly for caging reactions or further purified by recrystallization or column chromatography if necessary.
Protocol 3: Caging a Bioactive Molecule (General Procedure for a Hydroxyl-containing Compound)
This protocol provides a general method for attaching the this compound to a bioactive molecule containing a hydroxyl group.
Materials:
-
Bioactive molecule with a hydroxyl group
-
This compound
-
A suitable base (e.g., pyridine, triethylamine, or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)
Procedure:
-
Dissolve the bioactive molecule (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a suitable reagent (e.g., water or a mild acid).
-
Remove the solvent under reduced pressure.
-
Purify the caged compound using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).
Protocol 4: Photochemical Release of the Bioactive Molecule
This protocol describes the light-induced cleavage of the protecting group to release the active molecule.
Materials and Equipment:
-
Caged bioactive molecule dissolved in a suitable buffer or solvent
-
UV light source (e.g., mercury lamp with appropriate filters, LED lamp with a peak wavelength around 365 nm)
-
Quartz cuvette or other UV-transparent reaction vessel
-
Analytical instrument for monitoring the release (e.g., HPLC, UV-Vis spectrophotometer, or a bioassay setup)
Procedure:
-
Prepare a solution of the caged compound at the desired concentration in a buffer or solvent that is transparent at the irradiation wavelength.
-
Transfer the solution to the UV-transparent reaction vessel.
-
Irradiate the sample with the UV light source. The duration and intensity of the light will depend on the quantum yield of the caged compound and the desired extent of release.
-
Monitor the release of the bioactive molecule and the disappearance of the caged compound using the chosen analytical method.
-
For biological experiments, the light can be delivered through a microscope objective to achieve high spatial resolution.
Troubleshooting and Considerations
-
Solubility: The caged compound's solubility in aqueous buffers is crucial for many biological applications. Modifications to the protecting group or the bioactive molecule may be necessary to enhance water solubility.
-
Byproduct Interference: While the 2-methoxy-4-nitrosobenzaldehyde byproduct is generally considered inert, it is essential to verify that it does not interfere with the biological system under investigation.
-
Light Scattering and Absorption: In complex biological media or tissues, light scattering and absorption by endogenous chromophores can reduce the efficiency of photolysis. The light dose may need to be adjusted accordingly.
-
Purity of the Caged Compound: It is imperative to use highly purified caged compounds to avoid any biological activity before photolysis.
Conclusion
The use of this compound as a photoremovable protecting group offers a powerful and versatile strategy for the precise control of bioactive molecules. By understanding the underlying photochemical principles and following robust experimental protocols, researchers can effectively "cage" and "uncage" a wide range of compounds, opening up new avenues for discovery in chemical biology, pharmacology, and materials science. This guide provides the foundational knowledge and practical steps to successfully implement this technology in your research.
References
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
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Singh, A., & De, S. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current opinion in structural biology, 57, 164-175. [Link]
- Papageorgiou, G., & Corrie, J. E. (2000). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Tetrahedron, 56(41), 8197-8205.
-
High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013). [Link]
- Zhang, Z. Y., & Zu, Y. G. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry-Section B, 38(1), 109-110.
- Patel, M. R., & Thaker, J. R. (2011). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Aromalake Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 5(10). [Link]
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Wu, N., Deiters, A., & Schultz, P. G. (2006). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 45(29), 4843-4846. [Link]
-
Nguyen, T. B. (2022). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formyl-2-methoxy-3-nitrophenyl acetate. Retrieved from [Link]
-
Nafiah, N., & Nadhiroh, A. (2019). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl) phenol compounds. ALCHEMY Jurnal Penelitian Kimia, 15(2), 221-232. [Link]
-
Al-Hobaib, A. S., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(10), 756. [Link]
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Application Notes and Protocols: Orthogonal Deprotection Strategies Involving (2-Methoxy-4-nitrophenyl)methylene Diacetate
Introduction: The Imperative of Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and total synthesis of natural products, the simultaneous presence of multiple reactive functional groups presents a formidable challenge. Protecting group chemistry provides a foundational strategy to transiently mask a reactive site, thereby enabling selective transformations elsewhere in the molecule.[1] The ultimate elegance and efficiency in this endeavor are achieved through orthogonal deprotection strategies. This principle dictates the use of multiple protecting groups, each cleavable under a unique set of conditions (e.g., acid, base, hydrogenation, or light), allowing for their selective removal in any desired sequence without affecting the others.[2][3]
This guide focuses on the application of (2-Methoxy-4-nitrophenyl)methylene diacetate , a photolabile protecting group (PPG), as a cornerstone of an orthogonal protection scheme. Photolabile protecting groups offer a distinct advantage as they are cleaved by light, a "traceless" reagent, providing exceptional spatiotemporal control over the deprotection process.[4] The this compound belongs to the well-established family of ortho-nitrobenzyl (ONB) protecting groups, which are renowned for their stability under a variety of chemical conditions, making them ideal partners in orthogonal strategies.[2][4] This document will provide a detailed exploration of its mechanistic underpinnings, practical application protocols, and its strategic integration with other common protecting groups.
The (2-Methoxy-4-nitrophenyl)methylene Protecting Group: A Mechanistic Overview
The functionality of the (2-Methoxy-4-nitrophenyl)methylene group is rooted in the photochemistry of the ortho-nitrobenzyl moiety. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring are crucial for tuning the molecule's photophysical properties, specifically its absorption wavelength.[2]
Mechanism of Photolytic Cleavage
The deprotection is initiated by the absorption of a photon, typically in the UV-A range (around 350-420 nm), which excites the nitro group. The subsequent cleavage proceeds via a mechanism analogous to a Norrish Type II reaction:
-
Excitation and Intramolecular Hydrogen Abstraction: Upon irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic methylene carbon.
-
Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.
-
Rearrangement and Release: The aci-nitro intermediate undergoes a rapid rearrangement, leading to the formation of a 2-methoxy-4-nitrosobenzaldehyde byproduct and the release of the protected functional group. The diacetate structure suggests that this release would likely proceed through a hemiacetal-like intermediate which then fragments.
This light-initiated cascade is highly efficient and occurs under neutral pH and ambient temperature, conditions that preserve the integrity of many other sensitive functional groups within a complex molecule.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All manipulations involving the protected compounds should be performed with minimal exposure to direct sunlight or UV sources to prevent premature deprotection.
Protocol 1: Protection of a Primary Alcohol
This protocol describes the protection of a primary alcohol using this compound. The diacetate acts as an equivalent of a protected aldehyde, forming an acetal with the alcohol.
Materials:
-
Substrate with a primary alcohol
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid (PTSA) or other suitable Lewis acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 eq).
-
Add a catalytic amount of PTSA (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected alcohol.
Protocol 2: Photolytic Deprotection
This protocol outlines the general procedure for the light-induced cleavage of the (2-Methoxy-4-nitrophenyl)methylene protecting group.
Materials:
-
Protected substrate
-
Anhydrous, UV-transparent solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 320 nm)
-
Inert gas supply (nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.
-
Place the reaction vessel in the photochemical reactor and irradiate with a suitable UV source. For ortho-nitrobenzyl groups, wavelengths in the range of 350-420 nm are typically effective.[7]
-
Maintain a constant temperature, usually room temperature, using a cooling system for the lamp.
-
Monitor the reaction progress by TLC or HPLC. Irradiation times can range from 30 minutes to several hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain the deprotected substrate and the 2-methoxy-4-nitrosobenzaldehyde byproduct. This byproduct can often be removed by silica gel column chromatography.
-
Purify the residue by column chromatography to isolate the deprotected alcohol.
Orthogonal Deprotection Strategies
The true power of the (2-Methoxy-4-nitrophenyl)methylene group is realized in its orthogonality with other classes of protecting groups. Its stability to acidic and basic conditions allows for selective deprotection in the presence of commonly used protecting groups in peptide and complex molecule synthesis.[][9]
Data on Orthogonality and Stability
The stability of the (2-Methoxy-4-nitrophenyl)methylene group is comparable to that of other ortho-nitrobenzyl ethers and esters. The following table summarizes its expected stability profile, which is crucial for planning synthetic routes.
| Protecting Group Class | Reagent/Condition | Stability of (2-MeO-4-NO2-Ph)CH- Group |
| Acid-Labile | Trifluoroacetic acid (TFA) | Stable |
| HCl in Dioxane | Stable | |
| Base-Labile | Piperidine in DMF | Stable |
| K₂CO₃ in Methanol | Stable | |
| Hydrogenolysis | H₂, Pd/C | Labile (Nitro group reduction) |
| Fluoride-Labile | Tetrabutylammonium fluoride (TBAF) | Stable |
| Oxidizing Agents | m-CPBA, PCC | Generally Stable |
| Reducing Agents | NaBH₄ | Stable |
| LiAlH₄ | Labile (Nitro group reduction) |
Note: The lability under strong reducing conditions (H₂, Pd/C; LiAlH₄) is due to the reduction of the nitro group, which alters the photochemical properties and can lead to other cleavage pathways.
Applications in Drug Development and Research
The ability to deprotect a functional group with light at a specific time and location ("photocaging") is a powerful tool in chemical biology and drug development.[10] For instance, a bioactive molecule can be rendered inert by protection with the (2-Methoxy-4-nitrophenyl)methylene group. Upon irradiation of a specific tissue or cell culture, the active molecule is released, allowing for precise studies of its biological function. This strategy is invaluable for investigating signaling pathways, enzyme function, and for the targeted delivery of therapeutic agents.
Conclusion
The this compound offers a robust photolabile protecting group that is a valuable component of orthogonal protection strategies. Its cleavage under mild, neutral conditions using light, combined with its stability to common acidic and basic reagents, makes it an excellent partner for widely used protecting groups such as Boc and Fmoc. The detailed protocols and stability data provided herein serve as a guide for researchers to effectively incorporate this versatile tool into their synthetic endeavors, enabling the efficient construction of complex molecules for a wide range of scientific applications.
References
-
Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]<2071::AID-ANIE2071>3.0.CO;2-9
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). 2.4 Photocleavable Protecting Groups. In Chemical Synthesis of Peptides.
-
Pattanaik, S., & Shahi, S. P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5556-5629. [Link]
- Zou, K., Miller, W. T., Givens, R. S., & Weber, J. M. (2014). Photolabile Protecting Groups: Structure and Reactivity.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (2024). Photolabile protecting group. Retrieved from [Link]
-
Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters, 26(2), 434-439. [Link]
-
Peng, K., & Klán, P. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Organic Chemistry, 18(1), 25-45. [Link]
-
Kim, J., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(12), 4229-4232. [Link]
-
NROChemistry. (2021). Protection of Alcohols. Retrieved from [Link]
- Chishov, O. S., et al. (2000). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. The Journal of Organic Chemistry, 65(23), 7742-7751.
-
Marshall, J. A. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Aromalake Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Albericio, F., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9873-9881. [Link]
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Troubleshooting & Optimization
Side reactions and byproducts of (2-Methoxy-4-nitrophenyl)methylene diacetate deprotection.
Welcome to the technical support center for the deprotection of (2-Methoxy-4-nitrophenyl)methylene diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this critical chemical transformation. Here, we will delve into the nuances of the deprotection process, potential side reactions, and strategies to mitigate common experimental challenges.
Introduction: Understanding the Protecting Group
The this compound moiety is a specialized protecting group that combines the features of a photolabile o-nitrobenzyl group with a hydrolyzable methylene diacetate function. This dual nature offers flexibility in deprotection strategies, allowing for cleavage under either photolytic or hydrolytic conditions. The choice of deprotection method is critical and depends on the stability of the substrate and the desired reaction outcome.
The methoxy and nitro substituents on the phenyl ring play a crucial role in the reactivity of this protecting group. The nitro group enhances the electrophilicity of the benzylic position, making it susceptible to nucleophilic attack, while also being the key chromophore for photolytic cleavage. The methoxy group can influence the absorption properties for photolysis and the overall stability of the molecule.
Deprotection Strategies and Mechanisms
There are two primary methods for the deprotection of this compound: Photolytic Cleavage and Hydrolytic Cleavage .
Photolytic Cleavage
The o-nitrobenzyl component of the molecule allows for its removal using light, typically in the UV range (around 350-420 nm).[1] This method is advantageous for its mild, non-reagent-based nature, offering high spatial and temporal control.[2]
Mechanism: Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular rearrangement. This process leads to the cleavage of the bond connecting it to the protected molecule, releasing the desired product and generating 2-methoxy-4-nitrosobenzaldehyde as a primary byproduct.[3][4]
Workflow for Photolytic Deprotection:
Caption: Workflow for Photolytic Deprotection.
Hydrolytic Cleavage
The methylene diacetate functionality is susceptible to both acid- and base-catalyzed hydrolysis. This method is a classical approach for the removal of acetal-like protecting groups.
Mechanism (Acid-Catalyzed): The reaction proceeds via protonation of one of the acetate carbonyl oxygens, followed by nucleophilic attack of water. This leads to the formation of a tetrahedral intermediate which then collapses to release acetic acid and an intermediate hemiacetal. Further hydrolysis of the hemiacetal releases the second equivalent of acetic acid and the deprotected product, 2-methoxy-4-nitrobenzaldehyde.[5][6] A synthetic route for 2-methoxy-4-nitrobenzaldehyde utilizes concentrated HCl for the hydrolysis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, which is an alternative name for this compound.[7]
Workflow for Acid-Catalyzed Hydrolysis:
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
Photolytic Deprotection
Q1: My photolytic deprotection is slow or incomplete. What could be the cause?
A1: Several factors can contribute to inefficient photolysis:
-
Incorrect Wavelength or Low Light Source Power: Ensure your light source emits at a wavelength strongly absorbed by the protecting group (typically 350-420 nm).[1] The power of the lamp is also crucial; a low-intensity source will require longer irradiation times.
-
Solvent Effects: The choice of solvent can influence the deprotection efficiency. Protic solvents are generally preferred.
-
Substrate Concentration: High concentrations of the substrate can lead to the "inner filter effect," where the solution absorbs most of the light before it can reach all the molecules. Diluting the reaction mixture can sometimes improve the yield.
-
Byproduct Interference: The 2-methoxy-4-nitrosobenzaldehyde byproduct can sometimes absorb at the same wavelength as the starting material, competing for photons and slowing down the reaction.[8]
Q2: I am observing the formation of colored, insoluble byproducts. What are they and how can I avoid them?
A2: The primary byproduct of photolysis, 2-methoxy-4-nitrosobenzaldehyde, is often unstable and can undergo self-condensation or polymerization to form colored oligomers containing azo and amide linkages. This is a known issue with o-nitrosoaldehyde byproducts.[4][8]
-
Use of Scavengers: The addition of a scavenger, such as a diene, can trap the reactive nitroso byproduct via a hetero-Diels-Alder reaction, preventing the formation of undesired oligomers.
-
Prompt Work-up: Purifying the reaction mixture promptly after photolysis can minimize the formation of these byproducts.
Q3: Can my compound be deprotected by ambient laboratory light?
A3: Yes, some photolabile protecting groups are sensitive to ambient light, especially during prolonged storage in solution or on the benchtop.[9]
-
Storage: Store solutions of the protected compound in amber vials or wrapped in aluminum foil to protect them from light.
-
Handling: Minimize exposure to direct sunlight and strong laboratory lighting during experimental setup.
Hydrolytic Deprotection
Q1: My acid-catalyzed hydrolysis is not going to completion. What can I do?
A1:
-
Acid Concentration: The rate of hydrolysis is related to the acid concentration.[5] Increasing the concentration of the acid (e.g., HCl) may be necessary.
-
Reaction Time and Temperature: For sterically hindered substrates, longer reaction times or gentle heating may be required.
-
Solvent: Ensure that your substrate is soluble in the reaction medium. A co-solvent may be necessary to ensure homogeneity.
Q2: I am concerned about acid-labile functional groups in my molecule. Are there milder hydrolytic methods?
A2:
-
Lewis Acids: In some cases, milder Lewis acids can be used for the deprotection of acetates, which may offer better selectivity in the presence of other acid-sensitive groups.
-
Enzymatic Hydrolysis: For certain substrates, enzymatic hydrolysis could be an option, offering high selectivity under mild pH and temperature conditions. However, this would require screening for a suitable enzyme.
Q3: What are the common side reactions during base-catalyzed hydrolysis?
A3: While base-catalyzed hydrolysis is possible for the methylene diacetate group, it can be more prone to side reactions, especially with a substrate like this.
-
Cannizzaro-type reactions: The resulting aldehyde could potentially undergo disproportionation reactions under strong basic conditions.
-
Reactions involving the nitro group: The nitro group can be susceptible to reduction or other transformations under certain basic conditions, especially in the presence of nucleophiles.
-
Epimerization: If there are chiral centers adjacent to carbonyl groups in the substrate, base-catalyzed hydrolysis can lead to epimerization.
| Parameter | Photolytic Deprotection | Hydrolytic Deprotection (Acidic) |
| Reagents | UV Light (e.g., 350-420 nm) | Aqueous Acid (e.g., HCl) |
| Byproducts | 2-Methoxy-4-nitrosobenzaldehyde | Acetic Acid, 2-Methoxy-4-nitrobenzaldehyde |
| Advantages | Mild, non-reagent, high spatiotemporal control | Scalable, cost-effective reagents |
| Common Issues | Incomplete reaction, byproduct instability | Incomplete reaction, substrate degradation |
| Troubleshooting | Optimize wavelength/power, use scavengers | Increase acid concentration/temperature |
Experimental Protocols
General Protocol for Photolytic Deprotection
-
Dissolve the this compound protected substrate in a suitable solvent (e.g., methanol, acetonitrile/water) in a quartz reaction vessel.
-
If necessary, add a scavenger for the nitroso byproduct.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) while stirring.
-
Monitor the reaction progress by a suitable analytical method such as HPLC or TLC.[3][10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
General Protocol for Acid-Catalyzed Hydrolysis
-
Dissolve the this compound protected substrate in a suitable solvent mixture (e.g., diethyl ether, THF).[7]
-
Add an aqueous solution of a strong acid (e.g., concentrated HCl).[7]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product.
References
- Salomaa, P. The Hydrolysis of Methylene Diacetate and Ethylidene. ACTA CHEMICA SCANDINAVICA 11 (1957): 247-252.
- Hori, K., et al. A DFT investigation of methanolysis and hydrolysis of triacetin.
- Reichmanis, E., et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- Bochet, C. G. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
- Whitty, A. Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson.
- U.S. Department of Health and Human Services. Toxicological Profile for Nitrobenzenes.
- Corrie, J. E. T., et al. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences.
- Whalley, W. B. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
- Langer, R., et al.
- Wang, Y., et al. Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry.
- Wikipedia. Photolabile protecting group.
- Guthrie, J. P. The neutral hydrolysis of methyl acetate Part 2.
- Guthrie, J. P. The neutral hydrolysis of methyl acetate — Part 2.
- Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central.
- PubChem. 2-methoxy-4-nitrobenzaldehyde.
- ChemicalBook. 5-Methoxy-2-nitrobenzyl alcohol synthesis.
- Shivaji College. Active Methylene Compounds.
- Hammett, L. P.
- PubChem. 2-Methoxy-4-nitrophenol.
- Aujard, I., et al.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Willner, I., et al.
- Bennet, A. J., et al. pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
- Lawrence, D. S., et al. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. PMC - NIH.
- Tanii, H., et al.
- Biosynth. (3-Methoxy-2-nitrophenyl)methanol.
- Aromalake Chemical Co., Ltd. (2-Methoxy-4-nitrophenyl)
- Pfleiderer, W. Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
How to optimize the quantum yield of (2-Methoxy-4-nitrophenyl)methylene diacetate cleavage
Technical Support Center: Optimizing Photorelease Efficiency
Welcome to the technical support center for photoremovable protecting groups (PPGs). This guide is designed for researchers, scientists, and drug development professionals who are utilizing (2-Methoxy-4-nitrophenyl)methylene diacetate, a caged compound, and wish to maximize its photorelease efficiency. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying photochemical principles to empower you to troubleshoot and optimize your experiments effectively.
The (2-Methoxy-4-nitrophenyl) group is a derivative of the classic ortho-nitrobenzyl (o-NB) caging chromophore. Its thoughtful design aims to shift light absorption to longer, less biologically damaging wavelengths. However, achieving a high quantum yield (Φ)—the ultimate measure of photochemical efficiency—requires careful control over several experimental parameters. This guide will walk you through common challenges and their solutions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is a "quantum yield," and why is it the most critical parameter for my experiment?
A: The quantum yield (Φ) is the efficiency of a light-induced process. It is defined as the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed by the molecule.[1]
Φ = (Moles of product formed) / (Moles of photons absorbed)
Why it's critical:
-
Efficiency and Speed: A high quantum yield means more of your target molecule is released per unit of light energy applied. This translates to shorter irradiation times and a faster, more effective "uncaging." For kinetic studies, a rapid release is essential.[2]
-
Minimizing Phototoxicity: Shorter exposure to high-intensity light reduces the risk of photodamage to sensitive biological samples like living cells or tissues.[3] A desirable PPG should generally have a quantum yield greater than 0.10.[4]
-
Efficacy: The overall effectiveness of a PPG is often evaluated by the product of its quantum yield and its molar absorption coefficient (ε) at the irradiation wavelength (Φε).[1] Optimizing Φ is a direct route to improving the overall efficacy.
Q2: What is the photochemical mechanism for the cleavage of my (2-Methoxy-4-nitrophenyl)-caged compound?
A: The cleavage of o-nitrobenzyl-based PPGs, including your 2-methoxy-4-nitro derivative, proceeds through a well-established intramolecular rearrangement mechanism, often referred to as a Norrish Type II-like reaction.[4]
The key steps are:
-
Photoexcitation: A photon of appropriate wavelength (typically >300 nm) is absorbed by the nitrobenzyl chromophore, promoting it to an excited electronic state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom to which your diacetate group is attached). This forms a transient diradical species which rapidly rearranges into an aci-nitro intermediate.
-
Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of electronic rearrangements. This process involves the formation of a five-membered ring intermediate which then cleaves, releasing the protected molecule (in your case, related to acetic acid) and generating a 2-methoxy-4-nitrosobenzaldehyde byproduct.[3]
The diagram below illustrates this general pathway.
Troubleshooting Guide: Enhancing Your Quantum Yield
This section addresses the most common issues that lead to suboptimal quantum yields. If your results are lower than expected, work through these questions systematically.
Q3: My quantum yield is disappointingly low. Where should I begin troubleshooting?
Start with Step 1 (Quenching), as dissolved oxygen is a very common and potent inhibitor of photochemical reactions.
Q4: I haven't been deoxygenating my samples. Could this be the problem?
A: Absolutely. Dissolved molecular oxygen is a notorious quencher of excited triplet states, which can be key intermediates in the photoreaction pathway.[5] Oxygen can accept energy from the excited caged compound, returning it to the ground state without cleavage, thus drastically reducing the quantum yield.
Solution:
-
Inert Gas Sparging: Before and during irradiation, purge your solution with a stream of high-purity inert gas like nitrogen (N₂) or argon (Ar) for at least 15-30 minutes. This will displace the dissolved oxygen.
-
Maintain Inert Atmosphere: During the experiment, maintain a positive pressure of the inert gas over the solution to prevent oxygen from re-dissolving.
Q5: How critical is my choice of irradiation wavelength (λ)?
A: Extremely critical. For photochemistry to occur, the molecule must first absorb the light. The chosen wavelength should fall within the absorption band of the (2-Methoxy-4-nitrophenyl) chromophore.
Causality & Insights:
-
Absorption Spectrum: The two methoxy groups on the nitrobenzyl ring (similar to the well-known DMNB caging group) shift the absorption maximum to longer wavelengths, typically around 355 nm.[6] You should irradiate at or near this peak for maximum light absorption.
-
Wavelength vs. Efficiency: While irradiation at the absorption maximum is most efficient, photolysis is often still possible at longer wavelengths on the tail of the absorption spectrum (e.g., 405 nm).[7][8] This can be a strategic choice in optically dense or thick biological samples to increase light penetration and reduce the "inner filter effect," even if the quantum yield per absorbed photon is slightly lower.[7][8]
-
Actionable Advice: Measure the UV-Vis absorption spectrum of your compound in your chosen solvent. Use a light source (e.g., a laser or filtered lamp) that emits at a wavelength where the molar absorptivity (ε) is high.
| Common Caging Groups | Typical λmax | Usable Irradiation Range |
| α-carboxy-2-nitrobenzyl (CNB) | ~260 nm | ≤360 nm[6] |
| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | ~355 nm | 340–380 nm [6] |
| 5-carboxymethoxy-2-nitrobenzyl (CMNB) | ~310 nm | ≤360 nm[6] |
The (2-Methoxy-4-nitrophenyl) group is structurally related to DMNB, so its properties are expected to be similar.
Q6: Could my choice of solvent be impacting the quantum yield?
A: Yes. The solvent plays a significant role by influencing the properties of the excited states involved in the reaction.
Causality & Insights:
-
Excited State Polarity: The o-nitrobenzyl chromophore has two relevant excited singlet states: a ¹n,π* state and a ¹π,π* state.[1] The energy gap between these states is solvent-dependent. The productive pathway to the aci-nitro intermediate is believed to originate from the n,π* state.
-
Solvent Polarity: Changing solvent polarity can alter the relative energies of these states, potentially favoring non-productive decay pathways over the desired cleavage reaction. In some systems, increasing solvent polarity can lead to noticeable shifts in fluorescence and changes in quantum yield.[9]
-
Hydrogen Bonding: Protic solvents (like water or methanol) can form hydrogen bonds and influence the reaction intermediates.
-
Actionable Advice: If your experimental design permits, screen a few solvents of differing polarity (e.g., acetonitrile, dioxane, methanol, buffered aqueous solutions). Always use high-purity, spectroscopy-grade solvents to avoid impurities that could act as quenchers.[5]
Q7: I'm working in a buffered biological solution. Does pH matter?
A: Yes, pH can have a profound effect. The stability and decay rate of the key aci-nitro intermediate can be highly dependent on the proton concentration in the solution.[4]
Causality & Insights:
-
Intermediate Stability: The rate-limiting step in the release of the caged molecule is often the decay of the aci-nitro intermediate. This decay can be catalyzed by protons (acid) or proceed through different pathways at neutral or basic pH.
-
Observed Effects: For some related photoremovable protecting groups, the quantum yield has been shown to decrease significantly as the pH increases from acidic to basic conditions.[1]
-
Actionable Advice: Ensure your solution is well-buffered to the desired pH. If you are experiencing low yields, consider investigating the pH dependency of the cleavage for your specific compound by performing the photolysis in a series of buffers with different pH values (e.g., pH 5, 7.4, 9).
Q8: Does the concentration of my caged compound solution affect the reaction efficiency?
A: Yes, indirectly. While concentration doesn't change the intrinsic quantum yield, it can dramatically affect the observed reaction rate due to the inner filter effect .
Causality & Insights:
-
Light Attenuation: In concentrated solutions, the molecules at the front surface (closer to the light source) absorb most of the incident photons. This prevents light from penetrating deeper into the solution, leaving molecules in the back of the cuvette unreacted.[7][8][10] This leads to non-uniform photolysis and a lower overall product yield for a given irradiation time.
-
Quantum Yield Measurement: For accurate quantum yield determination, it is crucial that the light is absorbed uniformly throughout the solution.
-
Actionable Advice: For quantitative measurements, prepare your solutions so that the absorbance at the irradiation wavelength is low, typically A < 0.2 . For preparative applications where high conversion is needed, you may need to use a more dilute solution and irradiate for longer, or ensure the solution is vigorously stirred to cycle molecules through the irradiated zone.
Validated Experimental Protocols
Protocol 1: Sample Preparation and Deoxygenation for Photolysis
This protocol ensures that your sample is free from dissolved oxygen, a common reaction quencher.
-
Prepare the Solution: Dissolve the this compound in your chosen high-purity solvent to the desired concentration. For quantitative measurements, ensure the absorbance at λirr is < 0.2.
-
Transfer to Cuvette: Transfer the solution to a quartz cuvette suitable for photolysis (e.g., a 1 cm path length cuvette with a septum-sealed screw cap).
-
Sparge with Inert Gas: Insert two long needles through the septum. Connect one to a regulated source of high-purity argon or nitrogen gas. The second needle will serve as a vent.
-
Purge the Solution: Bubble the inert gas gently through the solution for 15-30 minutes. The gas flow should be sufficient to create bubbles but not so vigorous that it splashes the solvent.
-
Seal and Irradiate: After purging, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas inside the cuvette. Immediately proceed with irradiation.
Protocol 2: Quantum Yield Determination via Chemical Actinometry
To know if your optimization efforts are successful, you must be able to accurately measure the quantum yield. This is done by comparing the rate of your reaction to that of a chemical actinometer—a compound with a precisely known quantum yield. The ferrioxalate actinometer is a common standard.[5]
Materials:
-
Actinometer Solution: 0.006 M potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. (Prepare fresh and protect from light).
-
Developer Solution: 0.1% (w/v) 1,10-phenanthroline in water.
-
Buffer Solution: 0.6 M sodium acetate in 0.36 M H₂SO₄.
Procedure:
-
Determine Photon Flux (I₀):
-
Fill a quartz cuvette with a known volume (e.g., 3.0 mL) of the actinometer solution.
-
Irradiate this solution under the exact same conditions (light source, geometry, temperature, stirring) as your experimental sample for a precisely measured time (t). Aim for <10% conversion.
-
Prepare a "dark" control sample that is not irradiated.
-
After irradiation, pipette a known aliquot (e.g., 1.0 mL) of the irradiated solution and the dark solution into separate volumetric flasks (e.g., 10 mL).
-
Add 2.0 mL of the developer solution and 1.0 mL of the buffer solution to each flask. Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 30 minutes in the dark.
-
Measure the absorbance (A) of the colored complex at 510 nm. The molar extinction coefficient (ε) for the [Fe(phen)₃]²⁺ complex at 510 nm is ~11,100 L mol⁻¹ cm⁻¹.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.
-
Calculate the photon flux (I₀, in einsteins s⁻¹) using the known quantum yield of the actinometer (Φact) at your irradiation wavelength.
-
-
Irradiate Your Sample:
-
Prepare and deoxygenate your this compound solution as per Protocol 1.
-
Irradiate this sample under the identical conditions used for the actinometer for a known time.
-
Determine the moles of product formed using a suitable analytical method (e.g., HPLC, NMR, or UV-Vis spectroscopy if the product has a distinct absorption).
-
-
Calculate the Quantum Yield (Φsample):
-
Φsample = (moles of product formed) / (I₀ × irradiation time in seconds)
-
References
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
-
Trigo, F. F., Papageorgiou, G., & Ogden, D. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of neuroscience methods, 180(1), 49-60. [Link]
-
Givens, R. S., & Rubina, M. (2012). Photoremovable protecting groups: design and applications. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press. [Link]
-
Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences. [Link]
-
Wikipedia. (2023). Photolabile protecting group. [Link]
-
Canepari, M., & Ogden, D. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 49-60. [Link]
-
Gurney, A. M. (1995). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
-
De Keersmaecker, H., et al. (2010). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 465. [Link]
-
Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. Methods, 36(2), 145-154. [Link]
-
Brainly.in. (2020). What are the causes of high and low quantum yields of photochemical reaction? [Link]
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. plymsea.ac.uk [plymsea.ac.uk]
Preventing side product formation during o-nitrobenzyl photodeprotection.
<Technical Support Center: o-Nitrobenzyl Photodeprotection >
The ortho-nitrobenzyl (oNB) group is a widely used photolabile protecting group (PPG) in diverse fields, from organic synthesis to cell biology, due to its ability to be cleaved with light, offering remarkable spatiotemporal control.[1][2] However, the photochemical deprotection process is not always perfectly efficient and can be accompanied by the formation of undesired side products. This guide provides in-depth technical assistance to researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the formation of these side products, ensuring the desired outcome of your experiments.
Understanding the Core Mechanism and the Origin of Side Products
The photodeprotection of an o-nitrobenzyl-caged compound is initiated by UV irradiation, typically between 300-365 nm.[3][4] The process proceeds through a Norrish Type II-like intramolecular rearrangement.[5] Upon photon absorption, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1][6] This intermediate then undergoes a series of rearrangements to release the protected molecule and form the primary byproduct, o-nitrosobenzaldehyde.[3][5]
dot graph "o-Nitrobenzyl_Photodeprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes oNBCaged [label="o-Nitrobenzyl Caged\nCompound"]; ExcitedState [label="Excited State (n,π*)"]; AciNitro [label="aci-Nitro Intermediate"]; CyclicIntermediate [label="Cyclic Intermediate"]; Products [label="Released Molecule +\no-Nitrosobenzaldehyde", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges oNBCaged -> ExcitedState [label="hν (UV light)"]; ExcitedState -> AciNitro [label="Intramolecular\nH-abstraction"]; AciNitro -> CyclicIntermediate; CyclicIntermediate -> Products; } Figure 1. General mechanism of o-nitrobenzyl photodeprotection.
The primary source of side products stems from the high reactivity of the initial photoproduct, o-nitrosobenzaldehyde.[7] This species is unstable and can undergo further photochemical and thermal reactions, leading to the formation of oligomers and other undesired compounds.[7][8] These secondary reactions can compete with the desired deprotection, potentially lowering the yield of the released substrate and complicating purification.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during o-nitrobenzyl photodeprotection and provide actionable solutions.
Q1: My deprotection reaction is incomplete, and I'm observing a complex mixture of byproducts. What's going on?
A1: Incomplete reactions and the formation of multiple byproducts often point to issues with the stability of the primary photoproduct, o-nitrosobenzaldehyde. This highly reactive molecule can undergo dimerization to form azobenzene derivatives or other oligomerization reactions, especially under prolonged irradiation or at higher concentrations.[3][7]
Troubleshooting Steps:
-
Optimize Irradiation Time: Perform a time-course experiment to determine the minimum irradiation time required for complete deprotection. Over-irradiation can lead to the decomposition of both the desired product and the o-nitrosobenzaldehyde, leading to a more complex mixture. You can monitor the reaction progress using techniques like ¹H NMR or HPLC.[9]
-
Concentration Effects: Lowering the initial concentration of the oNB-caged compound can reduce the rate of bimolecular side reactions of the o-nitrosobenzaldehyde byproduct.[10]
-
Use a Scavenger: The most effective way to prevent side reactions involving o-nitrosobenzaldehyde is to trap it as it forms. Dienes, such as 1,3-cyclohexadiene or cyclopentadiene, are excellent scavengers that react with the nitroso group via a hetero-Diels-Alder reaction, forming a stable adduct and preventing further reactions.[7]
dot graph "Scavenger_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes oNitroso [label="o-Nitrosobenzaldehyde"]; Diene [label="Diene Scavenger\n(e.g., 1,3-cyclohexadiene)"]; Adduct [label="Stable Diels-Alder\nAdduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges oNitroso -> Adduct [label="Hetero-Diels-Alder Reaction"]; Diene -> Adduct; } Figure 2. Trapping of o-nitrosobenzaldehyde with a diene scavenger.
Q2: The quantum yield of my deprotection is low. How can I improve the efficiency?
A2: The quantum yield (Φu) of uncaging is a measure of the efficiency of the photochemical process. A low quantum yield means that many absorbed photons do not result in a deprotection event. Several factors can influence this:
-
Substitution on the Benzylic Carbon: Introducing a methyl group at the benzylic position (α-methyl substitution) has been shown to significantly increase the rate of photolysis, in some cases by an order of magnitude.[4][11] This is a key structural modification to consider when designing oNB-caged compounds for higher efficiency.
-
Substitution on the Aromatic Ring: Electron-donating groups on the aromatic ring can red-shift the absorption maximum and potentially increase the quantum yield.[3][12] However, the effects can be complex, with steric factors also playing a role.[10]
-
Solvent Choice: The polarity of the solvent can influence the stability of the excited state and the subsequent reaction intermediates. While solvent effects on the electronic structure are often minimal, they can impact reaction rates.[13] It is advisable to screen a few solvents of varying polarity (e.g., acetonitrile, methanol, dichloromethane, or aqueous buffers) to find the optimal conditions for your specific substrate.[9]
Q3: I'm working with a sensitive biological system. Are there ways to perform the deprotection with less harmful, longer-wavelength light?
A3: Standard oNB groups require UV light (around 350 nm), which can be damaging to cells and tissues.[13] There are several strategies to shift the excitation wavelength to the near-UV or even visible range:
-
Red-Shifting Substituents: Adding electron-donating groups to the benzene ring can shift the absorption maximum to longer wavelengths.[1]
-
Two-Photon Excitation: This technique uses two lower-energy photons (e.g., in the near-infrared range) to achieve the same electronic excitation as a single high-energy UV photon. This significantly reduces cellular damage and allows for deeper tissue penetration.[1]
-
Upconversion Nanoparticles (UCNPs): These nanoparticles can absorb low-energy near-infrared light and emit UV light locally, triggering the deprotection of nearby oNB groups.[6]
Q4: My purified product seems to be contaminated with something that absorbs in the UV. What could it be?
A4: The o-nitrosobenzaldehyde byproduct and its subsequent reaction products, such as azobenzene derivatives, often have strong UV absorbance.[3][13] If not effectively removed, they can interfere with downstream applications, especially those involving UV-Vis spectroscopy.
Troubleshooting Steps:
-
Use a Scavenger: As mentioned in A1, using a diene scavenger is the most effective way to prevent the formation of these UV-active byproducts.
-
Chromatographic Purification: Employing appropriate chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) is crucial for separating your deprotected product from the byproduct and any unreacted starting material.
-
Extraction: In some cases, a liquid-liquid extraction may be sufficient to remove the byproduct, depending on the solubility differences between your product and the byproduct.
Experimental Protocols
Protocol 1: General Procedure for Photolytic Deprotection with a Scavenger
This protocol provides a general method for o-nitrobenzyl deprotection while minimizing side product formation through the use of a scavenger.
Materials:
-
oNB-protected compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Scavenger (e.g., 1,3-cyclohexadiene, freshly distilled)
-
Photochemical reactor or UV lamp (e.g., mercury arc lamp with a 365 nm filter)[5]
-
Reaction vessel (quartz is preferable for better UV transmission)[9]
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Dissolve the oNB-protected compound in the chosen solvent in the reaction vessel. A typical concentration range is 1-10 mM.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.
-
Add Scavenger: Add a 10- to 50-fold molar excess of the diene scavenger to the reaction mixture.
-
Irradiation: Irradiate the solution with a UV light source while maintaining a constant temperature. Stirring is recommended to ensure uniform irradiation.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, HPLC, or NMR spectroscopy.[9]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product using an appropriate method (e.g., column chromatography) to separate the deprotected product from the scavenger-adduct and any unreacted starting material.
Protocol 2: Monitoring Deprotection by ¹H NMR Spectroscopy
This protocol allows for real-time monitoring of the deprotection reaction.
Materials:
-
oNB-protected compound
-
Deuterated solvent (e.g., CD₃CN, CDCl₃)
-
NMR tube (quartz is recommended)
-
UV light source (e.g., UV-LED) that can be directed at the NMR tube
Procedure:
-
Sample Preparation: Dissolve a known amount of the oNB-protected compound in the deuterated solvent in the NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation.
-
Irradiation: Place the NMR tube in a position where it can be irradiated by the UV light source. Irradiate for a set period (e.g., 10-15 minutes).
-
Monitoring: After the irradiation period, acquire another ¹H NMR spectrum. Compare the integration of characteristic peaks of the starting material (e.g., benzylic protons) and the deprotected product to determine the extent of the reaction.[9]
-
Repeat: Continue the irradiation and monitoring steps until the desired level of deprotection is achieved.
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Reaction/Byproduct Mixture | Instability of o-nitrosobenzaldehyde | Optimize irradiation time, lower concentration, use a diene scavenger. |
| Low Quantum Yield | Inefficient photochemical process | Introduce α-methyl substitution, add electron-donating groups, screen solvents. |
| Need for Longer Wavelength | UV-induced damage to sensitive systems | Use red-shifting substituents, two-photon excitation, or upconversion nanoparticles. |
| UV-active Contaminants in Product | Presence of o-nitrosobenzaldehyde and its derivatives | Use a diene scavenger, perform thorough chromatographic purification. |
References
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). PMC - PubMed Central. [Link]
-
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
-
2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). Suvchem Laboratory Chemicals. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2020). PMC - NIH. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. (2020). ChemRxiv. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Penn Engineering. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
O-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. ResearchGate. [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2020). MDPI. [Link]
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. (2015). PMC - NIH. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). PMC - NIH. [Link]
-
Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. (2019). Photochemical & Photobiological Sciences. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). PubMed. [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
O‐nitrobenzyl Caged Molecule Enables Photo‐controlled Release of Thiabendazole. ResearchGate. [Link]
Sources
- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. seas.upenn.edu [seas.upenn.edu]
Optimizing irradiation time for (2-Methoxy-4-nitrophenyl)methylene diacetate removal
Welcome to the technical support resource for optimizing the photolytic cleavage of (2-Methoxy-4-nitrophenyl)methylene diacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this photolabile protecting group (PPG) for spatiotemporal control of molecular release. Here, we address common questions and provide in-depth troubleshooting protocols to ensure the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cleavage mechanism?
This compound is a "caged" compound. The (2-Methoxy-4-nitrophenyl) group is a derivative of the classic ortho-nitrobenzyl (oNB) photolabile protecting group.[1][2] It masks the functionality of a target molecule—in this case, creating a diacetate pro-reagent—until it is exposed to a specific wavelength of light. This light-triggered release provides precise control over when and where the active molecule becomes available, a critical advantage in fields like drug delivery and cell biology.[3][4]
The removal mechanism follows a well-established intramolecular rearrangement pathway upon UV irradiation.[2] Upon absorbing a photon, the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction to form a transient aci-nitro intermediate.[1][4] This intermediate is unstable and rapidly rearranges to release the protected molecule (diacetate) and a 2-methoxy-4-nitrosobenzaldehyde byproduct.[5][6]
// Nodes Caged [label="(2-Methoxy-4-nitrophenyl)\nmethylene diacetate\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Photon [label="Photon (hν)\n~350 nm", shape=plaintext, fontcolor="#4285F4"]; Excited [label="Excited State", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="aci-Nitro Intermediate\n(Transient)", fillcolor="#FBBC05", fontcolor="#202124"]; Released [label="Released Diacetate\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Methoxy-4-nitroso-\nbenzaldehyde Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Caged -> Excited [label="UV Absorption"]; Photon -> Caged [arrowhead=none, style=dashed, color="#4285F4"]; Excited -> Intermediate [label="Intramolecular\nH-Abstraction"]; Intermediate -> Released [label="Rearrangement"]; Intermediate -> Byproduct [label="& Cleavage"]; }
Figure 1. Photochemical cleavage mechanism of the o-nitrobenzyl protecting group.
Q2: Which experimental parameters are most critical for efficient deprotection?
The efficiency of any photochemical reaction is governed by a few key parameters. For this PPG, the most critical factors are:
-
Irradiation Wavelength: The light source's emission spectrum must overlap with the PPG's absorption maximum (λmax). o-Nitrobenzyl derivatives typically absorb strongly in the UV-A range, around 340-360 nm.[2] Using a wavelength outside of this optimal window will result in significantly lower efficiency.
-
Light Intensity (Photon Flux): The rate of the reaction is directly proportional to the number of photons absorbed by the sample. Higher light intensity will lead to faster deprotection, but excessive power can also promote side reactions or degradation of the released substrate.
-
Quantum Yield (Φ): This intrinsic property of the PPG defines the efficiency of converting an absorbed photon into a cleavage event.[5] While you cannot change the quantum yield of the molecule itself, ensuring all other parameters are optimal is key to achieving the expected efficiency.
-
Concentration: At high concentrations, a phenomenon known as the "inner filter effect" can severely limit deprotection efficiency.[7] The outer layers of the solution absorb most of the incident light, preventing photons from reaching molecules in the center of the cuvette or well.
| Parameter | Typical Value (oNB derivatives) | Key Consideration |
| Absorption Max (λmax) | ~340-360 nm | Match light source to this wavelength for maximal absorption. |
| Molar Absorptivity (ε) | 500 - 5,000 M⁻¹cm⁻¹ | A higher ε means more efficient light absorption.[7] |
| Quantum Yield (Φ) | 0.1 - 0.6 | Represents the intrinsic efficiency of the photocleavage process.[5][8] |
| Uncaging Efficiency | ε × Φ | This product determines the overall rate of photorelease.[5][9] |
Troubleshooting Guide & Optimization Protocols
This section provides actionable solutions to common problems encountered during the photoremoval of this compound.
Q3: My deprotection is incomplete or the yield is low. What should I do?
Incomplete deprotection is the most common issue. A systematic approach is essential for diagnosis.
// Nodes Start [label="Problem:\nIncomplete Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTime [label="Is Irradiation Time Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Is Concentration Too High?\n(>1 mM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLambda [label="Is Wavelength Correct?\n(~350 nm)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ActionTime [label="Perform Time-Course\nExperiment (Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActionConc [label="Dilute Sample or Reduce\nPath Length", fillcolor="#F1F3F4", fontcolor="#202124"]; ActionLambda [label="Verify Lamp Spectrum\nwith a Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTime; CheckTime -> ActionTime [label="No"]; ActionTime -> Success; CheckTime -> CheckConc [label="Yes"]; CheckConc -> ActionConc [label="Yes"]; ActionConc -> Success; CheckConc -> CheckLambda [label="No"]; CheckLambda -> ActionLambda [label="No"]; ActionLambda -> Success; CheckLambda -> Success [label="Yes"]; }
Figure 2. Decision workflow for troubleshooting incomplete photodeprotection.
Cause 1: Insufficient Irradiation Time The most straightforward cause is that the sample has not been exposed to light for long enough. Do not guess the irradiation time; determine it empirically for your specific setup (light source, sample container, solvent, concentration).
Solution: Perform an Irradiation Time-Course Experiment.
Protocol 1: Determining Optimal Irradiation Time
-
Preparation: Prepare a stock solution of your caged compound at the desired experimental concentration. Ensure the solvent and container (e.g., quartz cuvette, microplate) are identical to those planned for the actual experiment.
-
Aliquoting: Prepare at least 6-8 identical aliquots of the solution. One aliquot will serve as the non-irradiated control (t=0).
-
Irradiation Series: Place an aliquot in your light apparatus. Irradiate each subsequent aliquot for a progressively longer duration (e.g., 5s, 15s, 30s, 1 min, 2 min, 5 min, 10 min). Crucially, ensure the light source power is stable and consistent for each sample.
-
Analysis: Immediately after irradiation, analyze each sample using a validated analytical method to quantify the remaining caged compound and/or the released product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its precision and ability to separate all components. UV-Vis spectroscopy can also be used to monitor the change in absorbance.[10][11]
-
Data Plotting: Plot the percentage of the released product versus irradiation time. The optimal time is the point at which this curve reaches a plateau, indicating the reaction has gone to completion. Further irradiation beyond this point provides no benefit and increases the risk of product degradation.
Cause 2: Inner Filter Effect If your solution is too concentrated or the sample is too thick, photons will be absorbed by the first layer of molecules, leaving the rest of the sample "in the dark."[7]
Solution: Reduce Concentration or Path Length.
-
If possible, work at concentrations below 1 mM.
-
Use sample containers with a shorter path length (e.g., a thin-film setup or a microplate instead of a standard 1 cm cuvette).
-
Ensure the solution is well-stirred during irradiation to cycle molecules into the light path.
Q4: How can I accurately monitor the progress of the deprotection reaction?
Robust monitoring is the cornerstone of optimization. Simply measuring the final biological effect is often insufficient as it doesn't distinguish between poor deprotection and other experimental issues.
Method 1: High-Performance Liquid Chromatography (HPLC) This is the most reliable method. An appropriate HPLC protocol will allow you to separate and quantify the starting caged material, the released diacetate, and the nitrosobenzaldehyde byproduct.[12][13]
Protocol 2: HPLC Monitoring Workflow
-
Column Selection: A standard C18 reversed-phase column is typically suitable for separating the relatively nonpolar caged compound from the more polar products.
-
Mobile Phase Development: Start with a gradient elution method, for example, from 95:5 Water:Acetonitrile (both with 0.1% TFA) to 5:95 Water:Acetonitrile over 10-15 minutes. This will help resolve all peaks.
-
Detection: Use a UV detector set to a wavelength where both the starting material and byproduct absorb (e.g., 260 nm or 350 nm) to monitor the reaction progress. A photodiode array (PDA) detector is even better as it can capture the full UV-Vis spectrum of each peak, aiding in identification.[13]
-
Quantification: Create a calibration curve with a known standard of your starting material to accurately determine its concentration at each time point in your experiment.
Method 2: UV-Vis Spectroscopy This method is faster but can be less precise than HPLC. It relies on monitoring the change in the absorbance spectrum as the caged compound is consumed.
-
Acquire Spectra: Record the full UV-Vis spectrum of your caged compound before irradiation. You should see a characteristic peak around 350 nm.[14]
-
Monitor Change: During your time-course experiment, record the spectrum after each irradiation interval. You will observe the peak at ~350 nm decrease.
-
Caveats: This method can be complicated by the fact that the photolysis byproduct (2-methoxy-4-nitrosobenzaldehyde) also absorbs light in the UV region, which can overlap with the starting material and product signals, making precise quantification challenging without spectral deconvolution.[5][6]
Q5: I'm observing degradation of my released molecule. How can I prevent this?
Cause: Over-irradiation and Byproduct Reactivity Exposing the sample to high-intensity UV light for longer than necessary can damage the desired product.[15] Furthermore, the generated ortho-nitroso aldehyde byproduct is a reactive species that can potentially form adducts with nucleophiles in your system, particularly thiols (e.g., cysteine residues in proteins).[16]
Solutions:
-
Use the Minimum Necessary Irradiation Time: Use the optimal time determined from your time-course experiment (Protocol 1) and not a moment longer.
-
Incorporate a Scavenger: If byproduct reactivity is a concern in a biological preparation, the inclusion of a mild, non-interfering scavenger might be considered, though this requires careful validation.
-
Lower the Temperature: If your experimental system allows, performing the photolysis at a lower temperature can reduce the rates of degradation side reactions.[17]
-
Use Longer Wavelength PPGs: For future experiments, especially in sensitive biological systems, consider using PPGs that are designed for cleavage at longer, less energetic wavelengths (e.g., visible light), as this can minimize photodamage.[9]
By systematically applying these protocols and troubleshooting steps, you can establish a robust and reproducible method for the photolytic removal of the this compound protecting group, ensuring maximal yield and integrity of your target molecule.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry | Semantic Scholar [semanticscholar.org]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A review of post-column photochemical reaction systems coupled to electrochemical detection in HPLC. | Semantic Scholar [semanticscholar.org]
- 13. welch-us.com [welch-us.com]
- 14. Quantitative Photodeprotection Assessment of Caged Resveratrol by Fluorescence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 16. plymsea.ac.uk [plymsea.ac.uk]
- 17. researchgate.net [researchgate.net]
Effect of solvent on the photolysis efficiency of (2-Methoxy-4-nitrophenyl)methylene diacetate
Technical Support Center: Photolysis of (2-Methoxy-4-nitrophenyl) Derivatives
Welcome to the technical support guide for researchers utilizing (2-Methoxy-4-nitrophenyl)methylene diacetate and related ortho-nitrobenzyl (ONB) photolabile protecting groups (PPGs). This document provides in-depth answers to frequently asked questions, troubleshooting strategies for common experimental issues, and validated protocols to help you optimize your photolysis experiments.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental principles governing the use and function of your photolabile compound.
Q1: What is this compound and what is its primary application?
This compound belongs to the widely-used ortho-nitrobenzyl (ONB) class of photolabile protecting groups, often referred to as "caged" compounds.[1][2] Its core function is to mask the activity of a molecule of interest—in this case, acetic acid is the leaving group, but the ONB moiety can be attached to a wide range of functional groups like phosphates, carboxylates, and amines.[3] This "caging" renders the target molecule inactive until it is released by irradiation with UV light, typically in the 300-365 nm range.[1][4] This light-triggered release provides researchers with exceptional spatiotemporal control over biological or chemical processes, making it invaluable in fields like drug delivery, neurobiology, and materials science.[2]
Q2: What is the chemical mechanism behind the light-induced cleavage?
The photocleavage of ONB-caged compounds proceeds through a well-established intramolecular rearrangement, mechanistically similar to a Norrish Type II reaction.[1][3]
-
Photon Absorption: The process begins when the ortho-nitrobenzyl chromophore absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the oxygen of the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the leaving group).
-
Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[2]
-
Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement culminates in the cleavage of the bond to the protected molecule (the "leaving group") and the formation of a 2-nitrosobenzaldehyde byproduct.[1]
The key to this efficient mechanism is the ortho positioning of the nitro group relative to the benzylic carbon; the para-nitrobenzyl isomer, for example, is not photolabile under similar conditions because this intramolecular hydrogen abstraction cannot occur.[1]
Q3: What do "photolysis efficiency" and "quantum yield" mean in the context of my experiment?
Photolysis efficiency refers to how effectively light is used to cleave the protecting group. It is quantified by two key parameters:
-
Molar Extinction Coefficient (ε): This value indicates how strongly the compound absorbs light at a specific wavelength. A higher ε means more photons are absorbed by the molecule.
-
Quantum Yield (Φ or QY): This is the ultimate measure of efficiency. It is the ratio of the number of molecules that undergo photolysis to the number of photons absorbed.[5] A quantum yield of 0.5, for instance, means that for every two photons absorbed, one molecule of the caged compound is cleaved.
The overall uncaging efficiency, sometimes called the uncaging cross-section, is the product of these two values (ε × Φ).[1][6] Maximizing this product is crucial for achieving rapid and complete deprotection with minimal light exposure, which is particularly important for avoiding photodamage in biological systems.[4]
Section 2: The Critical Role of the Solvent
The choice of solvent is not trivial and can significantly influence the outcome of your photolysis experiment.
Q4: How does the solvent affect the rate and efficiency of photolysis for my ONB compound?
The solvent interacts with the molecule in both its ground and excited states, as well as with the key aci-nitro intermediate. These interactions can alter the reaction pathway and efficiency.
-
Polarity: Solvent polarity is a major factor. The excited state of the ONB chromophore and the subsequent aci-nitro intermediate are more polar than the ground state. Polar solvents can stabilize these species, which can influence the rate of both the forward reaction (release) and competing, non-productive decay pathways.
-
Protic vs. Aprotic Solvents:
-
Protic solvents (e.g., methanol, water) can form hydrogen bonds. This can be a double-edged sword. Hydrogen bonding can stabilize the aci-nitro intermediate, potentially facilitating the final release step. However, it can also open up alternative deactivation pathways for the excited state, sometimes reducing the overall quantum yield.
-
Aprotic solvents (e.g., acetonitrile, DMSO, dioxane) lack the ability to donate hydrogen bonds. The effect of these solvents is primarily related to their polarity.
-
Studies on similar ONB ethers have shown that photodecomposition rates can vary significantly with solvent choice. For example, one study showed a linear decrease in the concentration of an ONB compound over time in various solvents, with different slopes indicating different reaction rates.[4]
Q5: Is there a "best" solvent for photolysis of (2-Methoxy-4-nitrophenyl) derivatives?
There is no universal "best" solvent, as the optimal choice depends on the specific leaving group and the experimental constraints (e.g., solubility, biological compatibility). However, based on studies of related ONB compounds, we can establish a general guideline.
For a 1-(o-nitrophenyl)ethyl ester, photodecomposition rates were observed in the following order: Methanol (CD₃OD) > DMSO-d₆ > Dioxane-d₈ > Chloroform (CDCl₃) .[4] This suggests that polar protic and polar aprotic solvents tend to facilitate the reaction more effectively than non-polar solvents.
The data below summarizes the first-order decomposition rate constants for 1-(o-nitrophenyl)ethyl acetate irradiated at 365 nm in different solvents.
| Solvent | Type | Rate Constant (k) x 10⁻⁴ (s⁻¹) |
| Methanol-d₄ (CD₃OD) | Polar Protic | 7.9 |
| DMSO-d₆ | Polar Aprotic | 6.8 |
| Dioxane-d₈ | Non-polar/Weakly Polar | 4.2 |
| Chloroform-d (CDCl₃) | Non-polar/Weakly Polar | 2.1 |
| Data adapted from a study on a structurally similar o-nitrobenzyl compound.[4] |
Recommendation: Start with a polar solvent like acetonitrile or methanol for chemical applications. For biological experiments, a buffered aqueous solution is standard.[1] It is crucial to test a few different solvent systems to determine the optimal conditions for your specific molecule and application.
Section 3: Troubleshooting Guide
Even with a well-understood mechanism, experiments can fail. This guide helps you diagnose and solve common problems.
Caption: Troubleshooting workflow for low photolysis efficiency.
Q6: My photolysis reaction is very slow or seems incomplete. What should I check?
This is the most common issue. Follow the logic in the diagram above:
-
Check Your Light Source: Ensure you are using the correct wavelength. Most ONB compounds absorb maximally between 280-350 nm.[1] A 365 nm mercury arc lamp or LED is a common choice.[1] Verify the lamp's output power; older lamps lose intensity.
-
Re-evaluate Your Solvent: As discussed, the solvent plays a huge role. If you are in a non-polar solvent like chloroform or dioxane, consider switching to acetonitrile or methanol.[4] Also, dissolved oxygen can quench the excited state of the chromophore, reducing efficiency. For sensitive experiments, de-gas your solvent by bubbling with nitrogen or argon before irradiation.
-
Assess Your Sample Preparation:
-
Inner Filter Effect: If your solution is too concentrated, the molecules at the surface will absorb all the light, effectively shielding the molecules deeper in the solution. Prepare your sample so that the optical density (absorbance) at the irradiation wavelength is low, typically between 0.1 and 0.2.
-
pH: The stability of both your starting material and your released product can be pH-dependent. For biological applications, ensure your buffer has sufficient capacity to handle any proton release during photolysis.[7]
-
-
Validate Your Analysis Method: How are you measuring the reaction progress? UV-Vis spectroscopy can be misleading if the byproduct also absorbs at your analysis wavelength. HPLC or LC-MS is the preferred method, as it can separate the starting material, the released product, and the nitroso byproduct, giving you a clear picture of the reaction's progress.[1]
Q7: I see a new peak in my chromatogram that isn't my desired product. What is it?
The most likely candidate is the 2-methoxy-4-nitrosobenzaldehyde byproduct.[1] This species is formed from the protecting group itself after it releases your molecule. While often considered benign, these nitroso compounds can be reactive, especially towards thiols like glutathione or cysteine residues in proteins.[7] In some advanced applications, strategies have been developed to sequester this byproduct to prevent unwanted side reactions.
Q8: My compound is deprotecting on the lab bench before I irradiate it. How can I stop this?
This indicates premature deprotection due to ambient light. While many ONB compounds are stable enough for normal handling, some are more sensitive.
-
Work in Low-Light Conditions: Handle the compound and prepare solutions under yellow or red light, which lacks the energetic UV wavelengths that trigger photolysis.
-
Use Amber Vials: Store stock solutions and prepare reaction mixtures in amber glass vials or tubes wrapped in aluminum foil to protect them from light.
-
Perform a Stability Test: Before a critical experiment, prepare a solution of your compound and keep it in your standard handling conditions (e.g., on the benchtop in a clear vial) without intentional irradiation. Monitor it by HPLC over time to quantify its stability under your specific lab's ambient light.[8]
Section 4: Experimental Protocols
These protocols provide a starting point for systematically investigating solvent effects on your compound.
Protocol 1: Determining Photolysis Rate Constant via HPLC
This protocol allows you to compare the relative speed of photolysis in different solvents.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a reliable solvent like acetonitrile. Store this in an amber vial at -20°C.
-
-
Sample Preparation:
-
In separate quartz cuvettes or HPLC vials, dilute the stock solution into each solvent you wish to test (e.g., methanol, acetonitrile, water, dioxane).
-
Adjust the final concentration so that the absorbance at your irradiation wavelength (e.g., 365 nm) is approximately 0.1-0.2. This minimizes the inner filter effect.
-
-
Initial Time Point (t=0):
-
Before irradiation, take an aliquot from each sample and inject it into the HPLC. This is your t=0 reference point. Use a C18 reverse-phase column with a suitable gradient of acetonitrile and water (often with 0.1% TFA) to resolve the starting material from the products.[1]
-
-
Irradiation:
-
Place the samples in a temperature-controlled holder.
-
Irradiate the samples using a collimated light source (e.g., a 365 nm LED or a filtered mercury lamp). Ensure the light intensity is consistent for all samples.
-
-
Time-Course Monitoring:
-
At set time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), remove the cuvette, mix, and immediately take an aliquot for HPLC analysis.
-
-
Data Analysis:
-
Integrate the peak area of your starting material at each time point.
-
Plot the natural logarithm of the concentration (or peak area) of the starting material versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line. The negative of the slope of this line is the apparent first-order rate constant (k) for that solvent.[4]
-
Caption: Experimental workflow for determining photolysis rate constants.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. ecetoc.org [ecetoc.org]
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- 8. benchchem.com [benchchem.com]
Purification of photodeprotected product from (2-Methoxy-4-nitrophenyl)methylene diacetate byproducts
Document ID: TSC-2026-01-MNM-PD
Version: 1.0
Introduction
Welcome to the technical support center for the purification of photodeprotected products, with a specific focus on compounds derived from (2-Methoxy-4-nitrophenyl)methylene diacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize photolabile protecting groups (PPGs) in their synthetic workflows. The (2-Methoxy-4-nitrophenyl)methylene protecting group is a valuable tool for creating light-sensitive prodrugs and reagents. However, the purification of the desired active compound from the reaction mixture following photodeprotection can present unique challenges.
This document provides a comprehensive resource for troubleshooting common issues and offers detailed protocols to streamline your purification process. We will delve into the underlying chemical principles to empower you with the knowledge to adapt and optimize these methods for your specific applications.
Understanding the Chemistry: The Photodeprotection Reaction and Its Byproducts
The photodeprotection of this compound proceeds via a well-established photochemical rearrangement.[1][2][3] Upon irradiation with UV light (typically >300 nm), the nitro group facilitates an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[4][5] This intermediate is unstable and rapidly rearranges to release the protected molecule (your product of interest) and generates byproducts.
The primary byproduct of this reaction is 2-methoxy-4-nitrosobenzaldehyde. However, depending on the reaction conditions and the nature of the released molecule, other side products can also form. Understanding the chemical properties of your target molecule and these byproducts is crucial for selecting the appropriate purification strategy.
Key Molecular Players:
| Compound | Structure | Key Properties |
| This compound | C12H13NO7[6] | Starting Material |
| Desired Product | Varies | Properties depend on the protected molecule |
| 2-Methoxy-4-nitrosobenzaldehyde | C8H7NO3 | Primary byproduct, often colored |
| Acetic Acid | CH3COOH | Byproduct from the diacetate group |
Troubleshooting Guide: Common Purification Challenges
This section is organized in a question-and-answer format to directly address issues you may encounter during the purification of your photodeprotected product.
Issue 1: My final product is contaminated with a colored impurity.
-
Question: After photolysis, my reaction mixture has a distinct yellow or orange color that persists even after initial purification attempts. What is this impurity and how can I remove it?
-
Answer: The colored impurity is most likely the 2-methoxy-4-nitrosobenzaldehyde byproduct.[1] Its aromatic and polar nature can sometimes cause it to co-elute with the desired product during chromatography.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: The polarity of your eluent is critical.[7][8] Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between your product and the colored byproduct. Aim for a significant difference in Rf values.[9][10]
-
Gradient Elution: A gradual increase in the polarity of the mobile phase can improve the resolution of compounds with similar polarities.
-
-
Activated Carbon Treatment: If the colored impurity is present in trace amounts after chromatography, a treatment with activated carbon can be effective. Dissolve your product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite. Be aware that this can sometimes lead to a loss of your desired product.
-
-
Issue 2: I am observing a low yield of my purified product.
-
Question: My reaction appears to go to completion, but after purification, the yield of my desired product is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation during workup, or loss of product during the purification steps.[11]
-
Troubleshooting Steps:
-
Verify Reaction Completion: Before initiating the workup, ensure the photodeprotection reaction has gone to completion by TLC or HPLC analysis. Incomplete reactions will necessitate the removal of unreacted starting material, complicating the purification.
-
Acid-Base Extraction: If your desired product has acidic or basic functional groups, an acid-base extraction can be a powerful tool to separate it from neutral byproducts.[12][13][14][15] For instance, if your product is an acid, you can extract it into an aqueous basic solution (e.g., sodium bicarbonate), wash the organic layer to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your product.[13][16]
-
Recrystallization Optimization: If you are using recrystallization for purification, ensure you have selected an appropriate solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[17][18][19] Slow cooling is crucial for forming pure crystals and maximizing yield.[8]
-
-
Issue 3: My purified product shows multiple spots on TLC.
-
Question: Even after column chromatography, my product fraction shows more than one spot on the TLC plate. What could be the reason for this?
-
Answer: This could indicate co-elution of impurities with your product, degradation of your product on the silica gel, or the presence of isomers.
-
Troubleshooting Steps:
-
Assess Product Stability: Test the stability of your product on a small scale by spotting it on a TLC plate and letting it sit for some time before developing. If you observe the appearance of new spots, your compound may be degrading on the silica. In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Alternative Purification Techniques: If column chromatography is not providing adequate separation, consider other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) for higher resolution.
-
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying the photodeprotected product using silica gel column chromatography.
-
Sample Preparation: After the photolysis reaction, evaporate the solvent under reduced pressure to obtain the crude product mixture.
-
Dry Loading (Recommended): Adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and then evaporate the solvent completely to get a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). The optimal solvent system should be predetermined by TLC analysis.[7][9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 2: Purification by Acid-Base Extraction
This protocol is suitable for photodeprotected products that are either acidic or basic.
For an Acidic Product:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[13][16] Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
For a Basic Product:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent.
-
Extraction: Extract with a dilute aqueous acid solution (e.g., 1M HCl).[14][15]
-
Separation: Combine the aqueous layers.
-
Basification: Cool the aqueous layer and add a base (e.g., 1M NaOH) to precipitate the product.
-
Isolation: Collect the product by filtration or extract it back into an organic solvent.
Visualization of the Purification Workflow
Caption: General workflow for the purification of photodeprotected products.
Frequently Asked Questions (FAQs)
-
Q1: What wavelength of light should I use for the photodeprotection reaction?
-
A1: The optimal wavelength for photodeprotection of (2-Methoxy-4-nitrophenyl)methylene derivatives is typically in the near-UV range, greater than 300 nm.[4] It is advisable to consult the literature for the specific photolabile group you are using to determine the most effective wavelength.
-
-
Q2: Can I use recrystallization as the sole method of purification?
-
A2: While recrystallization can be a very effective purification technique for crystalline solids, it may not be sufficient to remove all byproducts, especially if they have similar solubilities to your desired product.[8] It is often used as a final purification step after an initial purification by chromatography or extraction.
-
-
Q3: The photodeprotection reaction is not going to completion. What can I do?
-
A3: Incomplete photodeprotection can be due to several factors, including insufficient irradiation time, low light intensity, or the presence of UV-absorbing impurities in your solvent. Ensure your reaction setup is optimized for light penetration and that you are using a high-purity solvent.
-
-
Q4: Are there any safety precautions I should take during the photodeprotection reaction?
-
A4: Yes, always perform photolysis reactions in a well-ventilated fume hood and wear appropriate personal protective equipment, including UV-blocking safety glasses.
-
References
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN.
- Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com.
- Acid–base extraction. (n.d.). In Wikipedia.
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate.
- Technical Support Center: High-Purity 1-(4-Nitrophenyl)pyrene Purification. (n.d.). Benchchem.
- Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence.
- Acid-Base Extraction. (n.d.).
- Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012, December 21). ACS Publications.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (n.d.). PubMed Central.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- Photolabile protecting group. (n.d.). In Wikipedia.
- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2024, July 9). IUCr.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PubMed Central.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (n.d.). MDPI.
- This compound. (n.d.). Aromalake Chemical Co., Ltd.
- Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. (n.d.). ResearchGate.
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- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging with o-Nitrobenzyl Cages
From the desk of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing o-nitrobenzyl (ONB) caged compounds. This resource is designed to provide you with in-depth, practical solutions to a common and critical challenge: phototoxicity. Achieving high-fidelity, spatiotemporal control of bioactive molecules is the goal, but not at the expense of cellular health. Here, we will dissect the sources of phototoxicity and provide clear, actionable troubleshooting advice and protocols to ensure the integrity of your live-cell imaging experiments.
Part 1: Understanding the Sources of Phototoxicity
Phototoxicity in uncaging experiments is not a single entity but a multi-faceted problem. Successful troubleshooting begins with understanding the distinct contributors to cellular stress. The damage can originate from the illumination source itself, the chemical nature of the caged compound, or the byproducts generated upon photolysis.
The uncaging of ONB derivatives is initiated by UV light absorption (typically 300-380 nm), which triggers an intramolecular rearrangement, releasing the active molecule and a 2-nitrosobenzaldehyde (or related ketone/acid) byproduct.[1][2] Each component of this process can be a source of cellular stress.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might observe during your experiments. For each issue, we explore the probable causes and provide a clear, step-by-step solution.
Question 1: Immediately after UV illumination, my cells are blebbing or shrinking, even in areas where I wasn't uncaging.
-
Probable Cause: This points to widespread phototoxicity caused by the UV light itself, independent of the caged compound. Standard ONB cages require high-energy UV light (350-365 nm), which can be damaging to cells, especially with prolonged or high-intensity exposure.[3][4]
-
Solution Pathway:
-
Run a "Light-Only" Control: Expose cells to the same illumination protocol (wavelength, intensity, duration) without the caged compound. If you still observe blebbing, the light dose is the primary culprit.
-
Reduce Photon Dose: Systematically decrease the laser power or illumination intensity to the absolute minimum required for effective uncaging. Remember, the goal is to find the lowest effective dose, not the fastest.
-
Reduce Exposure Time: Shorten the duration of the UV pulse. Modern microscopy systems allow for millisecond-scale control. A few short pulses are often less damaging than one long pulse.
-
Consider Two-Photon (2P) Excitation: If available, switch to a 2P microscope. 2P uncaging uses near-infrared (NIR) light (e.g., 720-740 nm), which is inherently less damaging to biological tissue.[5][6] The excitation is confined to a tiny focal volume, drastically reducing off-target damage.[6][7]
-
Question 2: My cells look fine initially, but they die or show stress markers (e.g., Caspase-3 activation) hours after the experiment.
-
Probable Cause: This delayed effect often implicates the uncaging byproducts or the generation of Reactive Oxygen Species (ROS). The primary byproduct, a 2-nitrosobenzaldehyde derivative, can be reactive and cytotoxic.[8] Furthermore, both the UV light and the photochemical reaction can generate ROS, leading to oxidative stress that culminates in apoptosis.[9]
-
Solution Pathway:
-
Run a "Compound-Only" Control: Incubate cells with the caged compound for the full duration of the experiment but without any UV illumination. If you observe toxicity, the caged compound itself may have some "dark" toxicity at the concentration used. Lower the concentration.
-
Optimize Compound Concentration: Use the lowest concentration of the caged compound that yields a robust biological response upon uncaging. Create a dose-response curve to determine this minimum effective concentration.
-
Incorporate ROS Scavengers: Supplement your imaging media with antioxidants to mitigate oxidative stress. This is a highly effective and commonly used strategy.
-
| ROS Scavenger | Typical Working Concentration | Primary Target/Mechanism |
| Trolox | 100 - 500 µM | Peroxyl radicals, water-soluble antioxidant.[12] |
| N-acetylcysteine (NAC) | 1 - 5 mM | Glutathione precursor, general ROS scavenger.[10][11] |
| Ascorbic Acid | 50 - 200 µM | Scavenges superoxide, hydroxyl radicals. |
| Catalase | 10 - 50 U/mL | Converts hydrogen peroxide to water and oxygen.[12] |
Question 3: The biological response I see after uncaging is inconsistent or weaker than expected, forcing me to use higher, more toxic light levels.
-
Probable Cause: The uncaging efficiency may be low. The overall uncaging efficiency is a product of the compound's molar extinction coefficient (ε) and its quantum yield of uncaging (Φu).[1] If this value (ε × Φu) is low, more photons are required to release the same amount of active molecule, increasing the risk of phototoxicity.
-
Solution Pathway:
-
Verify Wavelength: Ensure your illumination wavelength is well-matched to the absorption maximum (λmax) of your specific ONB derivative. While the parent ONB absorbs around 350 nm, common derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB) have red-shifted absorbances.[13]
-
Check Compound Integrity: Caged compounds can degrade over time, especially if improperly stored (e.g., exposed to light or moisture).[14] Consider using a fresh aliquot or verifying the compound's activity with a simple in-vitro fluorescence assay if applicable.
-
Switch to a More Efficient Cage: If problems persist, consider synthesizing or purchasing your molecule of interest with a more efficient photolabile protecting group. Newer generations of cages have been developed with higher two-photon cross-sections or red-shifted absorption to minimize phototoxicity.[13][15]
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the difference between one-photon and two-photon uncaging? A: One-photon (1P) uncaging uses a single high-energy photon (e.g., 365 nm UV light) to cleave the cage. Two-photon (2P) uncaging uses two lower-energy photons (e.g., 740 nm NIR light) that must arrive nearly simultaneously to be absorbed.[9] The key advantage of 2P is that the probability of absorption drops off dramatically outside the focal point, confining the uncaging to a femtoliter-sized volume and significantly reducing collateral damage to the surrounding cell and tissue.[5][6]
Q: Can my imaging media contribute to phototoxicity? A: Yes. Certain components in standard cell culture media (e.g., phenol red, riboflavin, HEPES) can act as photosensitizers, absorbing light and generating ROS, which exacerbates phototoxicity.[9] For sensitive, long-term imaging experiments, it is highly recommended to use imaging-specific, phenol red-free media.
Q: How do I know if the biological effect I see is real or just a phototoxicity artifact? A: Meticulous controls are the cornerstone of a trustworthy experiment.[14]
-
Light-Only Control: Irradiate cells without the caged compound. You should see no biological effect.
-
Compound-Only Control: Treat cells with the caged compound but do not irradiate. You should see no effect.
-
Byproduct Control: If possible, treat cells with the expected byproduct (e.g., 2-nitrosobenzaldehyde) at a relevant concentration. This helps confirm it does not produce the same effect as your uncaged molecule.
-
Rescue/Inhibition Control: After uncaging, add a known antagonist or inhibitor for the released bioactive molecule. This should reverse or block the observed effect, confirming the specificity of the uncaging event.
Q: Are there less toxic alternatives to o-nitrobenzyl cages? A: Yes, the field is continually evolving. Researchers have developed cages with red-shifted absorption maxima, allowing the use of longer, less energetic wavelengths (e.g., 405 nm light).[4][13] Examples include coumarin- and BODIPY-based cages.[5][16] These can be excellent alternatives for particularly sensitive cell types or applications requiring repeated uncaging events.
Part 4: Experimental Protocol
Protocol: Determining the Minimum Required Light Dose for Uncaging
This protocol provides a systematic workflow to find the optimal balance between efficient uncaging and minimal phototoxicity.
Objective: To identify the lowest illumination power and duration that elicits a reliable biological response.
Materials:
-
Live cells plated on an appropriate imaging dish (e.g., glass-bottom µ-dish).
-
Complete, phenol red-free imaging medium, supplemented with an ROS scavenger (e.g., 250 µM Trolox).
-
Your ONB-caged compound.
-
A fluorescent reporter for your biological process of interest (e.g., a Ca2+ indicator like GCaMP6 for caged Ca2+ or a fluorescent biosensor).
-
An epifluorescence or confocal microscope with a UV light source (e.g., 365 nm LED or 405 nm laser for relevant cages) and precise power/timing control.
Workflow:
Step-by-Step Methodology:
-
Cell Preparation:
-
Prepare your cells as you would for a standard live-cell imaging experiment.
-
Replace the culture medium with pre-warmed, phenol red-free imaging medium containing your chosen ROS scavenger.
-
Add the ONB-caged compound at your starting concentration (e.g., the lowest concentration from your dose-response curve). Allow it to equilibrate for at least 15-30 minutes.
-
-
Microscope Setup:
-
Place the dish on the microscope stage and bring the cells into focus.
-
Using your acquisition software, define a region of interest (ROI) for uncaging.
-
Set your uncaging light source (e.g., 365 nm) to its maximum power (100%) and a relatively long initial duration (e.g., 500 ms). This is your starting point; you will titrate down from here.
-
-
Power Titration:
-
Begin your time-lapse imaging of the fluorescent reporter.
-
Deliver a single uncaging pulse at 100% power and observe the response.
-
Move to a new, naive field of cells.
-
Repeat the uncaging pulse, but this time at 50% power.
-
Continue this process, moving to a new field of cells each time, systematically decreasing the power (e.g., 25%, 10%, 5%, 1%).
-
Analyze the data to determine the minimum power that elicits a robust and reproducible response. This is your P_min .
-
-
Duration Titration:
-
Set the uncaging power to your determined P_min .
-
Move to a new field of cells.
-
Deliver an uncaging pulse at the initial long duration (500 ms) and record the response.
-
Repeat this process on new fields of cells, systematically decreasing the pulse duration (e.g., 250 ms, 100 ms, 50 ms, 20 ms, 10 ms).
-
Analyze the data to determine the shortest duration that elicits a robust response. This is your T_min .
-
-
Validation and Controls:
-
Your optimal uncaging parameters are now P_min and T_min . Use these for your experiments.
-
Crucially, run your "Light-Only" and "Compound-Only" controls using these optimized parameters to confirm they are non-toxic.
-
After a full experiment using these parameters, assess cell morphology and viability markers to ensure long-term health.
-
By following this systematic approach, you can be confident that you are using a light dose that is both effective for your experiment and as gentle as possible on your cells, thereby ensuring the scientific validity of your results.
References
-
o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
-
Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC - NIH. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. ACS Publications. [Link]
-
Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. ResearchGate. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Angewandte Chemie International Edition. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF. ResearchGate. [Link]
-
Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. [Link]
-
Phototauntomerism of o-nitrobenzyl compounds: o-quinonoid aci-nitro species studied by matrix isolation and DFT calculations. Semantic Scholar. [Link]
-
Two-photon uncaging of bioactive compounds: Starter guide to an efficient IR light switch | Request PDF. ResearchGate. [Link]
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Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. FSU Biology. [Link]
-
Two-Photon Uncaging of Glutamate. Frontiers. [Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. ResearchGate. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]
-
How to minimize phototoxicity in fluorescence live cell imaging?. Line A. [Link]
-
Optimizing the In Vitro Neuronal Microenvironment to Mitigate Phototoxicity in Live-cell Imaging. bioRxiv. [Link]
-
o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC - PubMed Central. [Link]
-
What can be used as a ROS scavenger in vitro to eleminate intracellular ROS?. ResearchGate. [Link]
-
Effects of ROS scavengers on MG132-induced COX-2 expression and ROS... | Download Scientific Diagram. ResearchGate. [Link]
-
Compartment-specific Control of Reactive Oxygen Species Scavenging by Antioxidant Pathway Enzymes. PMC - NIH. [Link]
-
Do Autophagy Enhancers/ROS Scavengers Alleviate Consequences of Mild Mitochondrial Dysfunction Induced in Neuronal-Derived Cells?. PubMed Central. [Link]
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Technical Support Center: Optimizing (2-Methoxy-4-nitrophenyl)methylene diacetate Cleavage
Welcome to the technical support guide for (2-Methoxy-4-nitrophenyl)methylene diacetate, a member of the nitrophenyl class of photolabile protecting groups (PPGs), often referred to as "caged" compounds. This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent for the light-mediated release of carboxylic acids or other functional groups. Here, we delve into the core principles of its photocleavage, address common experimental challenges, and provide actionable protocols to enhance the efficiency and reproducibility of your cleavage kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a photolabile protecting group (PPG), also known as a photocage. It is designed to mask two carboxylic acid functionalities (as a diacetate) or be adapted to protect other molecules. The core utility of this and other ortho-nitrobenzyl-based PPGs is their ability to be cleaved using light, typically in the UV-A range (320-400 nm), to release the protected molecule with high spatial and temporal control.[1][2] This "uncaging" process is invaluable in biological and chemical systems where the controlled release of an active species is required without the addition of chemical reagents.[1][3]
Q2: What is the fundamental mechanism of photocleavage for this compound?
The cleavage of 2-nitrobenzyl-based PPGs proceeds through a well-understood intramolecular rearrangement known as a Norrish Type II reaction.[1][4] Upon absorption of a photon, the ortho-nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1] This intermediate is unstable and rapidly rearranges, ultimately cleaving the benzylic-oxygen bond to release the protected molecule (in this case, two equivalents of acetic acid) and forming a 2-methoxy-4-nitrosobenzaldehyde byproduct.[1][5]
Q3: What are the key factors that influence the rate of photocleavage?
The efficiency of the cleavage reaction is governed by several critical parameters. The most important are the wavelength and intensity of the light source, as they must overlap with the absorption spectrum of the chromophore.[5] Other significant factors include the solvent system , pH , and the potential for side reactions that can consume the starting material or interfere with the light path.[1] The overall efficiency is often quantified by the quantum yield (Φ) , which is the ratio of cleaved molecules to the number of photons absorbed.[5][6]
Troubleshooting Guide: Enhancing Cleavage Kinetics
This section addresses specific issues you may encounter during your experiments, providing explanations and solutions grounded in photochemical principles.
Problem: My cleavage reaction is slow, incomplete, or requires excessive light exposure.
Q: I've been irradiating my sample for an extended period, but analysis (e.g., by HPLC or NMR) shows significant amounts of starting material remaining. What's going wrong?
This is the most common issue encountered and can usually be traced to one or more suboptimal parameters in the experimental setup. Let's break down the potential causes and solutions.
Cause 1: Mismatched or Inefficient Light Source
-
The "Why": The nitrobenzyl chromophore has a specific absorption spectrum, typically peaking in the UV-A range (~350-365 nm).[4] Efficient cleavage requires irradiating at or near this absorption maximum (λmax) to ensure photons are being absorbed effectively.[5] Using a light source with a wavelength far from this peak will result in very low absorption and, consequently, a dramatically slower reaction.[7] Furthermore, the intensity (or power) of the light source dictates the photon flux—a higher intensity delivers more photons per unit time, accelerating the reaction rate.
-
Solution:
-
Verify Wavelength: Ensure your lamp or laser emits light within the optimal range for nitrobenzyl compounds (typically 350-365 nm). A mercury arc lamp with appropriate filters or a 365 nm LED array are common choices.
-
Calibrate Intensity: The light intensity at the sample is crucial. If possible, use a power meter to measure the intensity and ensure it is consistent between experiments. For reproducible kinetics, this step is non-negotiable.[8][9]
-
Check Lamp Age: Arc lamps lose intensity over time. If you notice a gradual decrease in reaction rates, it may be time to replace the bulb.
-
Cause 2: Inner Filter Effect
-
The "Why": At high concentrations, the caged compound molecules at the surface of the solution can absorb most of the incident light, preventing photons from reaching molecules deeper in the solution.[8][9] This phenomenon, known as the inner filter effect, leads to a non-uniform reaction rate and incomplete conversion. The photoproducts, such as the nitrosobenzaldehyde byproduct, can also absorb at the same wavelength, competing for photons and further slowing the reaction.[5]
-
Solution:
-
Work at Lower Concentrations: Dilute your sample. For many applications, concentrations in the micromolar to low millimolar range are sufficient and minimize self-screening.
-
Use a Shorter Path Length: Employ cuvettes or reaction vessels with a shorter path length to reduce the distance light needs to travel through the solution.
-
Stir the Solution: For larger volumes, continuous stirring ensures that molecules are circulated into the irradiation zone, promoting more uniform cleavage.
-
Cause 3: Inappropriate Solvent or pH
-
The "Why": The cleavage mechanism involves proton transfer and charge separation, making its efficiency sensitive to the solvent environment.[10] While the reaction proceeds in a range of solvents, kinetics can vary. For biological applications, maintaining a stable pH is critical, as photolysis can release a proton, altering the local pH and potentially affecting the stability of the target molecule or the cleavage rate itself.[11]
-
Solution:
-
Solvent Choice: While substrate solubility is paramount, polar aprotic solvents often provide good results. If working in aqueous media, ensure the compound is fully dissolved.
-
Buffer the System: When working in aqueous solutions, especially with biological samples, use a suitable buffer (e.g., PBS or Tris at pH ~7.4) to prevent significant pH shifts during the reaction.[12]
-
Problem: I'm observing significant side-product formation and low yields of my desired product.
Q: After photolysis, my sample contains several unexpected peaks in the chromatogram, and the yield of my released molecule is lower than expected. What are these side products and how can I prevent them?
Cause: Reactivity of the Nitroso Byproduct
-
The "Why": The primary photochemical byproduct is a highly reactive o-nitrosobenzaldehyde derivative.[5][11] This species can react with nucleophiles in the system, including the released substrate or other molecules, leading to the formation of undesired adducts.[1] It is also known to undergo secondary photochemical reactions, which can further complicate the product mixture and reduce the overall yield.[1]
-
Solution:
-
Include a Scavenger: Add a "scavenger" reagent to your reaction mixture that can trap the reactive nitroso byproduct. Mildly acidic conditions or the inclusion of reagents like semicarbazide or other hydrazine derivatives can be effective.
-
Optimize Reaction Time: Avoid excessive irradiation. Once the cleavage is complete, further exposure to UV light can promote the degradation of your desired product or lead to more side reactions. Monitor the reaction progress and stop the irradiation as soon as the starting material is consumed.
-
Work Under Inert Atmosphere: While not always necessary, performing the photolysis under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.
-
Summary of Key Experimental Parameters
| Parameter | Effect on Cleavage Kinetics | Troubleshooting Action |
| Light Wavelength | Critical. Rate is maximal at λmax (~350-365 nm). | Verify your light source output. Use bandpass filters if necessary. |
| Light Intensity | Directly proportional to rate. Higher intensity increases photon flux. | Measure and standardize light intensity at the sample position. Replace aging lamps. |
| Concentration | High concentration leads to inner filter effects. | Work at the lowest practical concentration. Consider diluting the sample. |
| Path Length | Longer path length exacerbates inner filter effects. | Use cuvettes or vessels with a shorter path length (e.g., 1 cm or less). |
| Solvent | Can influence quantum yield. | Ensure complete solubility. Use polar aprotic or buffered aqueous solutions. |
| pH (Aqueous) | Can affect stability and reaction rate. Proton release can alter pH. | Use a suitable buffer (e.g., PBS, Tris) to maintain a constant pH.[12] |
| Byproducts | Reactive nitroso byproduct can cause side reactions. | Add a scavenger reagent. Avoid over-irradiation of the sample. |
Visualizing the Process
Photocleavage Mechanism
The following diagram illustrates the key steps in the light-induced cleavage of a generic 2-nitrobenzyl protecting group.
Caption: Troubleshooting decision tree for slow cleavage.
Experimental Protocols
Protocol 1: General Procedure for Photocleavage
-
Preparation: Dissolve the this compound-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a final concentration of 10-500 µM. Transfer the solution to a UV-transparent vessel (e.g., quartz cuvette).
-
Handling Precautions: Work under yellow light or in a darkened room to prevent premature cleavage of the photolabile group. [13]3. Irradiation: Place the sample in a temperature-controlled holder and stir if the volume is greater than 1 mL. Irradiate the sample with a suitable light source (e.g., a 365 nm collimated LED or a filtered mercury arc lamp).
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them using an appropriate method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy to observe the disappearance of the starting material peak).
-
Workup: Once the reaction is complete, the solvent can be removed in vacuo. The crude product can then be purified from the nitroso byproduct by standard chromatographic methods if necessary.
Protocol 2: Measuring Cleavage Kinetics with UV-Vis Spectroscopy
This protocol allows for the determination of the cleavage rate constant by monitoring the change in absorbance over time.
-
Determine Spectra: Record the full UV-Vis absorption spectra of the starting caged compound and the final photoproducts to identify a wavelength where the change in absorbance is maximal.
-
Prepare Sample: Prepare a solution of the caged compound in a quartz cuvette at a concentration that gives an initial absorbance of ~1.0 at the irradiation wavelength to ensure adherence to the Beer-Lambert law.
-
Setup Spectrometer: Place the cuvette in a temperature-controlled spectrophotometer equipped with an external light source for irradiation. Set the spectrophotometer to kinetics mode, monitoring the absorbance at the chosen wavelength.
-
Initiate Reaction: Record a baseline absorbance for a short period, then open the shutter to the irradiation source to initiate photolysis.
-
Data Acquisition: Record the absorbance change over time until the reaction reaches a plateau.
-
Analysis: The resulting data (absorbance vs. time) can be fitted to a first-order exponential decay curve to calculate the observed rate constant (k_obs) for the photocleavage reaction under those specific conditions.
References
-
Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andree, H. A., Pfleiderer, W., & Foote, R. S. (1997). Photolabile Protecting Groups for 5'-OH Protection of Nucleosides: Synthesis and Photodeprotection Rate. Tetrahedron, 53(12), 4247-4264. [Link]
-
Singh, A. K., & Kumar, S. (2014). Photolabile Protecting Groups: Structure and Reactivity. Request PDF. [Link]
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5721-5724. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Olson, J. P., Banghart, M. R., & Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 11. [Link]
-
Trigo, F. F., Papageorgiou, G., & Ogden, D. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. Journal of Neuroscience Methods, 180(1), 15-26. [Link]
-
Trigo, F. F., Papageorgiou, G., & Ogden, D. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate. [Link]
-
Adams, S. R., & Tsien, R. Y. (1993). Flash photolysis of caged compounds. Annual Review of Physiology, 55, 755-784. [Link]
-
Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Samanta, S., & Ramapanicker, R. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Journal of the Indian Institute of Science, 98(4), 419-436. [Link]
-
Carter, W. P. L., Atkinson, R., Winer, A. M., & Pitts, J. N., Jr. (1984). Experimental Protocol for Determining Photolysis Reaction Rate Constants. U.S. Environmental Protection Agency. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). 2.4 Photocleavable Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Bühler, S., Giegrich, H., Stengele, K. P., & Pfleiderer, W. (2004). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Helvetica Chimica Acta, 87(3), 620-659. [Link]
-
Bochet, C. G. (2000). Wavelength-selective cleavage of photolabile protecting groups. Tetrahedron Letters, 41(33), 6341-6346. [Link]
-
Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits. [Link]
-
Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]
-
Singh, A. K., & Kumar, S. (2014). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]
-
Lawrence, D. S. (2005). A Methoxy-substituted Nitrodibenzofuran-based Protecting Group with an Improved Two-photon Action Cross-section for Thiol Protection in Solid Phase Peptide Synthesis. Organic Letters, 7(10), 2003-2006. [Link]
-
Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis. [Link]
-
Wikipedia contributors. (2023). Quantum yield. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2023). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Williams, D. R., & Klingler, F. D. (1995). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Tetrahedron Letters, 36(31), 5547-5550. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Filtration & Purification after Photolysis of (2-Methoxy-4-nitrophenyl)methylene diacetate
Welcome to the technical support guide for researchers utilizing (2-Methoxy-4-nitrophenyl)methylene diacetate as a photolabile protecting group (PPG). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges associated with the post-photolysis workup, specifically focusing on the filtration and purification of your target molecules. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Section 1: Understanding the Photolysis Reaction & Its Byproducts
The this compound is a derivative of the well-known o-nitrobenzyl PPG class.[1][2] Upon irradiation with UV light (typically in the 350-420 nm range), the protecting group undergoes an intramolecular rearrangement to release the protected functional group, in this case, generating acetic acid and the core deprotected molecule.[3]
The critical challenge in the subsequent workup arises from the transformation of the PPG itself. The primary byproduct is 4-methoxy-2-nitrosobenzaldehyde . This nitroso compound is often colored and can undergo further reactions, such as dimerization, to form azo compounds, which can also be intensely colored and may have different solubility properties.[4] Understanding the nature of these byproducts is the first step in designing an effective purification strategy.
Caption: Photolysis pathway of the protecting group.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the filtration and purification stages post-photolysis.
Q1: My filtration is extremely slow, and the filter paper appears clogged with a fine, often colored, powder. What is happening and how can I fix it?
A1: This is a classic issue caused by the precipitation of the 4-methoxy-2-nitrosobenzaldehyde byproduct or its derivatives, which can form very fine particles.
-
Causality: The nitroso byproduct often has limited solubility in common organic solvents used for photolysis (e.g., acetonitrile, methanol, dichloromethane), especially as the reaction mixture cools or if the concentration is high. These fine particulates can quickly block the pores of standard filter paper.
-
Solutions & Protocol:
-
Use a Filter Aid: Add a layer of Celite® or diatomaceous earth on top of your filter paper in a Büchner funnel for vacuum filtration.[5] This creates a porous bed that traps the fine particles without blinding the filter paper itself.
-
Protocol: Place the filter paper in the Büchner funnel, wet it with the reaction solvent, and apply a gentle vacuum. Prepare a slurry of Celite® in your reaction solvent and pour it carefully onto the filter paper to form a pad (0.5-1 cm thick). Ensure the vacuum is on to settle the pad. Pour your reaction mixture onto the Celite® bed.
-
-
Change Filter Porosity: If not using a filter aid, switch to a filter paper with a larger pore size if you are trying to remove coarse impurities first. Conversely, for very fine particles, specialized finer filter paper may be needed, but this will be slow without a filter aid.[6]
-
Dilute the Mixture: Before filtering, try diluting the reaction mixture with more solvent. This may help keep some of the byproduct in solution, reducing the amount of precipitate.
-
Q2: After photolysis, my solution turned a deep color (e.g., yellow, orange, or brown) and a precipitate formed. What is this, and is it a problem?
A2: The color change is expected and is a visual indicator of the reaction progressing. The precipitate is almost certainly the nitroso byproduct.
-
Causality: o-Nitrosoaromatic compounds are known chromophores. The initial yellow/orange color is typically from the 4-methoxy-2-nitrosobenzaldehyde. If the solution darkens further to brown or red, it could indicate the formation of secondary byproducts like azoxy or azo dimers, especially under prolonged irradiation or higher concentrations.
-
Solutions & Protocol:
-
Characterize the Precipitate (Optional but Recommended): If this is a new process for you, isolate the precipitate by filtration and run a quick ¹H NMR or LC-MS to confirm its identity as the expected byproduct. This validates that the reaction is proceeding as planned.
-
Proceed with Filtration: The presence of this precipitate is not inherently a problem; it's a normal outcome. The key is to remove it effectively using the filtration techniques described in Q1.
-
Consider a Scavenger: For advanced applications requiring a very clean filtrate, specific reagents can be used to react with and transform the nitrosoaldehyde into a more easily removable product (see FAQ Q4).
-
Q3: I don't have a solid precipitate, but after adding an aqueous solution for workup, I've formed a persistent emulsion or an oily residue. How do I resolve this?
A3: Emulsions and "oiling out" are common workup nightmares in organic synthesis.[7][8] They occur when the organic and aqueous layers have similar densities or when surfactants or insoluble materials stabilize the interface. The nitroso byproduct can sometimes contribute to this.
-
Causality: The byproduct, unreacted starting material, and your desired product can act as amphiphilic molecules that stabilize droplets of one phase within the other. Oiling out happens when a compound is not soluble in the current solvent system and has a melting point below the temperature of the solution.[8]
-
Solutions & Protocol:
-
Break the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.
-
Change the Solvent: Add a different organic solvent that is immiscible with the aqueous phase (e.g., add ethyl acetate if you were using dichloromethane).
-
Filter (if applicable): Sometimes a small amount of solid particulate is the cause. Filtering the entire emulsified mixture through a pad of Celite® can break the emulsion.
-
-
Address Oiling Out:
-
Dilute: Add more of the organic solvent to try and dissolve the oil.
-
Switch Solvents: If dilution doesn't work, you may need to remove the current solvent via rotary evaporation and redissolve the residue in a different solvent in which your compound and byproducts are more soluble before proceeding with an extraction.[8]
-
-
Q4: I've filtered off the solid byproduct, but my crude product is still impure. What are the best next steps for purification?
A4: Filtration is often just the first step. Chromatographic methods are typically required for high purity.
-
Causality: The nitroso byproduct, while often poorly soluble, will still have some solubility in the reaction solvent. Furthermore, your desired product might have a similar polarity, making simple filtration or extraction insufficient.
-
Solutions & Protocol:
-
Liquid-Liquid Extraction: Perform an acid-base extraction to remove acidic or basic impurities. Since the primary byproduct is an aldehyde, this is less effective for it but can remove acetic acid. A standard aqueous wash followed by a brine wash is always recommended.[9]
-
Flash Column Chromatography: This is the most common and effective method.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation between your product and the yellow/orange byproduct spot.
-
Execution: Pack a column with silica gel, load your crude product, and elute with the chosen solvent system. Collect fractions and analyze them by TLC to isolate your pure product.
-
-
Q5: My final yield is disappointingly low. Where did my product go?
A5: Product loss can occur at multiple stages of the workup and purification process.[10]
-
Potential Causes & Solutions:
-
Incomplete Photolysis: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure the starting material is consumed before starting the workup.
-
Product Adsorbed on Filter Media: Your product might be polar and could have adsorbed onto the Celite® or filter paper. After filtration, wash the filter cake thoroughly with fresh solvent. You can even suspend the filter cake in a fresh portion of solvent, stir, and re-filter to recover adsorbed material.[10]
-
Product Soluble in Aqueous Layer: If your product has high water solubility, it may be lost during the extraction phase. Check the aqueous layer by TLC or LC-MS before discarding it. If product is present, you may need to perform a back-extraction with an organic solvent or use a continuous liquid-liquid extraction apparatus.
-
Inner Filter Effect: The byproduct (nitrosobenzaldehyde) can absorb the same UV light needed for the reaction, effectively shielding the starting material and preventing the reaction from going to completion.[11] This is a common cause of low conversion (see FAQ Q5).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for the photolysis of this compound? A1: o-Nitrobenzyl protecting groups with methoxy substituents typically have an absorption maximum (λmax) shifted to longer wavelengths, often between 350 nm and 420 nm.[12] It is highly recommended to measure the UV-Vis spectrum of your starting material to identify the λmax and irradiate at or near that wavelength for optimal efficiency. Using broad-spectrum lamps is common, but narrowband LEDs or filtered lamps can provide more control.
Q2: How can I effectively monitor the progress of the photolysis reaction? A2: Thin Layer Chromatography (TLC) is the simplest method. Spot the reaction mixture over time on a silica plate. The starting material should disappear as a new spot (your deprotected product) appears. The colored nitroso byproduct will also be visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]
Q3: What solvents are recommended for this photolysis and the subsequent filtration? A3: The solvent should be transparent at the irradiation wavelength and should not react with your substrate. Common choices include acetonitrile (MeCN), methanol (MeOH), dioxane, and dichloromethane (DCM). For filtration, the same solvent is typically used. If the goal is to maximize the precipitation of the byproduct, an anti-solvent (a solvent in which the byproduct is poorly soluble, like hexane) could be added post-reaction, but care must be taken to ensure your desired product remains in solution.
Q4: Are there chemical scavengers that can simplify the removal of the nitroso byproduct? A4: Yes, the nitrosoaldehyde byproduct can be trapped to form a more easily separable derivative. For example, adding a reagent like Girard's Reagent T or semicarbazide can react with the aldehyde to form a water-soluble hydrazone, which can then be easily removed during an aqueous extraction.[4] This strategy is particularly useful if the byproduct and your product have very similar polarities.
Q5: How does the "inner filter effect" impact this reaction, and how can I mitigate it? A5: The inner filter effect occurs when the photolysis byproduct (4-methoxy-2-nitrosobenzaldehyde) absorbs light at the same wavelength used for the photolysis.[11] As the byproduct concentration increases, it "shades" the unreacted starting material from the light source, slowing or even stopping the reaction. To mitigate this:
-
Work at lower concentrations.
-
Ensure efficient stirring to move reactants into the light path.
-
Use a flow reactor where the reaction mixture is continuously passed through a thin, irradiated tube, minimizing the path length and the impact of the inner filter effect.
Section 4: Standard Post-Photolysis Workflow
The following diagram outlines a general workflow for the purification process after the photolysis reaction is complete.
Caption: General workflow for post-photolysis purification.
References
-
Troubleshooting the Workup. University of Rochester, Department of Chemistry. [Link]
-
Filtration. University of Colorado Boulder, Department of Chemistry. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Lu, M., et al. (2018). Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry. [Link]
-
Cui, H., et al. (2019). Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. Chemical Science. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Vanga, R. R., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. [Link]
-
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Filtration. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Chen, B., et al. (2010). Solar photolysis kinetics of disinfection byproducts. Water Research. [Link]
-
Effect of inner filtering contributed by the photolysis product. ResearchGate. [Link]
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-
Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Scharf, H.-D., et al. (1995). Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Pure and Applied Chemistry. (General reference, concept supported by multiple sources like[14]).
-
Donahue, J. B., et al. (2019). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to Monitoring (2-Methoxy-4-nitrophenyl)methylene diacetate Deprotection: An HPLC-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental.[1][2][3] Among these, photolabile protecting groups (PPGs) offer a distinct advantage: the ability to be removed by light, often under neutral conditions, thus avoiding harsh chemical reagents that could compromise sensitive functionalities elsewhere in the molecule.[4][5][6][7] The (2-Methoxy-4-nitrophenyl)methylene diacetate moiety is one such PPG, employed to mask carbonyl groups.[5] Efficient and reliable monitoring of its deprotection is crucial for reaction optimization, yield maximization, and ensuring the purity of the final product.
This guide provides an in-depth comparison of analytical methods for monitoring the deprotection of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to establish a self-validating system for your reaction monitoring needs.
The Deprotection Reaction: A Mechanistic Overview
The this compound group belongs to the o-nitrobenzyl family of PPGs.[4] Upon irradiation with UV light at an appropriate wavelength (typically >300 nm), the nitro group undergoes an intramolecular hydrogen abstraction, leading to a cascade of electronic and molecular rearrangements.[4] This ultimately results in the cleavage of the acetal, liberating the desired carbonyl compound and generating byproducts derived from the protecting group.
Caption: Simplified workflow of the photolytic deprotection of a (2-Methoxy-4-nitrophenyl)methylene acetal.
Understanding this mechanism is key to developing a robust monitoring strategy. The goal is to quantify the disappearance of the starting material and the appearance of the desired product over time, while also observing the formation of any significant byproducts.
Comparative Analysis of Monitoring Techniques
While several techniques can be used to monitor reaction progress, they differ significantly in their specificity, sensitivity, and the quality of information they provide.
| Technique | Principle | Pros | Cons |
| HPLC (UV-Vis) | Chromatographic separation followed by UV-Vis detection. | High specificity and sensitivity; quantitative; can simultaneously monitor starting material, product, and byproducts.[8][9][10] | Requires method development; slower than spectroscopic methods.[9] |
| TLC | Thin-Layer Chromatography with UV visualization. | Simple, fast, and inexpensive; good for qualitative assessment. | Not quantitative; lower resolution and sensitivity compared to HPLC.[11] |
| NMR Spectroscopy | Nuclear Magnetic Resonance; monitors changes in the chemical environment of atomic nuclei. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity; requires expensive instrumentation and deuterated solvents; complex for reaction mixtures. |
| LC-MS | Liquid Chromatography-Mass Spectrometry. | Provides molecular weight information for unequivocal peak identification. | More complex and expensive than HPLC-UV. |
For the deprotection of this compound, the presence of strong chromophores in both the starting material (nitroaromatic) and potential byproducts makes HPLC with UV-Vis detection the superior choice for accurate, quantitative monitoring.
HPLC Method Development: A Practical Guide
Developing a reliable HPLC method is crucial for accurate reaction monitoring.[12] The primary objective is to achieve baseline separation between the starting material, the deprotected product, and any major byproducts within a reasonable timeframe.
Caption: Standard workflow for preparing and analyzing a reaction sample via HPLC.
Experimental Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column is the workhorse for this type of analysis due to the non-polar to moderately polar nature of the analytes. A common dimension is 4.6 x 150 mm with 5 µm particles.
-
Mobile Phase Selection:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid. Acetonitrile typically provides better resolution and lower backpressure.
-
-
Initial Gradient: A good starting point is a linear gradient from 5% to 95% Solvent B over 20 minutes. This "scouting" run will help to determine the approximate retention times of your components.
-
Wavelength Selection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor a range of wavelengths. The nitroaromatic protecting group will have a strong absorbance around 350 nm, while the deprotected product may have a different absorbance maximum. Monitoring multiple wavelengths can be advantageous.
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve separation. If peaks are clustered, flatten the gradient in that region. If peaks are too far apart, steepen the gradient.
-
The goal is to achieve a run time of 10-15 minutes for efficient monitoring.
-
Sample Data & Interpretation
Imagine a deprotection reaction monitored over 60 minutes. The HPLC data would be tabulated to show the change in peak area over time.
| Time (min) | Peak Area % (Starting Material) | Peak Area % (Product) | Peak Area % (Byproduct) |
| 0 | 99.5 | 0.5 | 0.0 |
| 15 | 65.2 | 33.1 | 1.7 |
| 30 | 30.8 | 66.9 | 2.3 |
| 45 | 5.1 | 92.0 | 2.9 |
| 60 | <1.0 | 96.5 | 2.5 |
This data clearly shows the consumption of the starting material and the formation of the product, indicating the reaction is nearing completion at the 60-minute mark. The consistent, low level of the byproduct suggests the reaction is proceeding cleanly.
Alternative Monitoring Techniques: A Comparative Look
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for a quick, qualitative check of the reaction progress.[11]
Protocol:
-
Spot a small aliquot of the reaction mixture onto a silica gel TLC plate.
-
Also spot the starting material and, if available, the pure product as references.
-
Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm).
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. This provides a rapid "yes/no" answer to whether the reaction is working but lacks the quantitative precision of HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide unambiguous structural confirmation and can be used for quantitative analysis (qNMR).
Protocol:
-
Carefully withdraw an aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum.
Interpretation: By comparing the integration of a characteristic peak of the starting material to a characteristic peak of the product, one can determine the relative ratio and thus the reaction conversion. This method is powerful but generally too slow and labor-intensive for routine, multi-point reaction monitoring compared to automated HPLC analysis.[8]
Conclusion
For monitoring the deprotection of this compound, HPLC stands out as the most robust, reliable, and quantitative method. It provides the specificity needed to resolve the starting material, product, and potential byproducts, allowing for accurate determination of reaction kinetics and endpoint. While TLC serves as an excellent tool for rapid qualitative checks, and NMR provides unparalleled structural detail, the efficiency and quantitative power of a well-developed HPLC method make it the cornerstone of a self-validating protocol in a research and development setting. The adoption of online or automated HPLC systems can further enhance throughput, providing real-time insights into reaction dynamics.[8][9]
References
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Wikipedia. Photolabile protecting group. [Link]
-
Chi, L., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. [Link]
-
Li, Y., et al. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
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Welch, C. J., et al. (2010). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development. [Link]
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Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]
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Hodge, S. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
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Cronin, J., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]
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International Labmate. (2016). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pettit, G. R., & Taylor, S. R. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
University of Pennsylvania. Protecting Groups. [Link]
-
Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry. [Link]
-
Hajipour, A. R., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules. [Link]
-
Green, S. P., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
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A Researcher's Guide to Confirming Deprotection: An In-Depth Analysis of (2-Methoxy-4-nitrophenyl)methylene Diacetate Removal
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, allowing chemists to perform transformations elsewhere in the molecule with high selectivity.[1] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer an elegant method of deprotection, using light as a "traceless" reagent to unmask the desired functionality with high spatial and temporal control.[3][4]
This guide provides a comprehensive analysis of the methods used to confirm the removal of the (2-Methoxy-4-nitrophenyl)methylene diacetate protecting group, a specialized PPG often employed for the protection of diols. We will delve into the unparalleled confirmatory power of Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed protocol and expert interpretation. Furthermore, we will objectively compare NMR with other common analytical techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—to provide researchers with a holistic understanding of the available tools.
The Deprotection Reaction: Unmasking the Diol
The (2-Methoxy-4-nitrophenyl)methylene acetal is a photolabile protecting group, typically cleaved by UV irradiation. The deprotection process liberates the diol and generates byproducts derived from the protecting group. Understanding this transformation is critical for interpreting the analytical data.
Caption: General scheme for the photolytic removal of the protecting group.
¹H NMR Spectroscopy: The Gold Standard for Structural Confirmation
While other techniques can suggest a reaction has occurred, ¹H NMR spectroscopy provides unambiguous, structurally-rich information, making it the definitive method for confirming deprotection. The power of NMR lies in its ability to probe the precise electronic environment of each proton in the molecule. The removal of the bulky, electron-withdrawing protecting group causes significant and predictable changes in the NMR spectrum.
The Causality Behind Spectral Changes
The rationale for using ¹H NMR is based on two primary observations:
-
Disappearance of Protecting Group Signals: The characteristic signals corresponding to the protons of the this compound moiety will vanish upon successful cleavage.
-
Re-emergence and Shift of Substrate Signals: The protons on the substrate adjacent to the hydroxyl groups (e.g., -CH-O-) are significantly deshielded by the protecting group. Upon its removal, these protons will shift to a more shielded (upfield) position, providing clear evidence of the newly liberated hydroxyl groups.
The following table summarizes the key diagnostic signals to monitor.
| Proton Type | In Protected Compound (Approx. δ ppm) | In Deprotected Compound / Byproduct | Status upon Deprotection |
| Aromatic H (H-3, H-5, H-6) | 7.5 - 8.0 (multiplets) | Signals will be in byproduct spectra. | Disappears from product spectrum. |
| Acetal Methine H (-O-CH-O-) | ~6.0 - 6.5 (singlet) | N/A | Disappears. |
| Methoxy H (-OCH₃) | ~3.9 - 4.1 (singlet) | Present in byproduct. | Disappears from product spectrum. |
| Substrate Protons (R-CH-O) | Deshielded (e.g., 4.0 - 4.5) | Shielded (e.g., 3.5 - 4.0) | Shifts upfield significantly. |
| Hydroxyl Protons (R-OH) | N/A | Variable, broad (1-5 ppm)[5] | Appears. |
Note: Chemical shifts are approximate and can be influenced by solvent and substrate structure.[5][6]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure trustworthy and reproducible results.
Sources
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- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
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- 6. web.pdx.edu [web.pdx.edu]
Mass spectrometry analysis of products after (2-Methoxy-4-nitrophenyl)methylene diacetate cleavage
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of (2-Methoxy-4-nitrophenyl)methylene Diacetate Cleavage Products
Introduction: The Role of Photolabile Protecting Groups in Modern Synthesis
In the intricate landscape of drug development and chemical synthesis, precision is paramount. The ability to control when and where a chemical reaction occurs is a significant advantage. Photolabile protecting groups (PPGs), or "caging" groups, offer this temporal and spatial control by masking a functional group's reactivity until it is "uncaged" by a pulse of light.[1][2] The this compound is a derivative of the well-established 2-nitrobenzyl PPG family, designed to protect diol functionalities.[3][4]
The cleavage of this PPG is not a simple dissociation; it is a photochemical rearrangement that yields the deprotected target molecule alongside specific byproducts. Verifying the successful deprotection and characterizing the complete reaction mixture is a critical analytical challenge. Mass spectrometry (MS) stands as the premier technology for this task, offering unparalleled sensitivity and specificity for identifying and quantifying the reaction products.[5][6]
This guide provides an in-depth comparison of three core mass spectrometry platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—for the analysis of the cleavage reaction of this compound. We will delve into the causality behind methodological choices, provide validated protocols, and present a comparative analysis to guide researchers in selecting the optimal technique for their objectives.
The Cleavage Reaction: Unmasking the Target
The cleavage of a 2-nitrobenzyl-based PPG is initiated by UV light absorption (typically around 350-365 nm), which triggers an intramolecular hydrogen abstraction by the excited nitro group.[7][8] This leads to a cascade of electronic rearrangements, culminating in the release of the protected functional group and the formation of a nitroso-aromatic byproduct. For this compound protecting a generic diol (R-(OH)₂), the expected primary products are the deprotected diol, 2-methoxy-4-nitrosobenzaldehyde, and two molecules of acetic acid.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Head-to-Head Comparison: (2-Methoxy-4-nitrophenyl)methylene diacetate vs. the NVOC Protecting Group
In the intricate world of chemical synthesis, particularly in the realms of peptide, oligonucleotide, and caged compound development, the choice of a protecting group is a critical decision that can dictate the success of a synthetic strategy. Among the arsenal of photolabile protecting groups (PPGs), which offer the unique advantage of removal with light, the 6-nitroveratryloxycarbonyl (NVOC) group has long been a staple. However, the emergence of newer alternatives necessitates a careful evaluation of their comparative performance. This guide provides an in-depth, data-driven comparison of a promising alternative, (2-Methoxy-4-nitrophenyl)methylene diacetate, with the well-established NVOC group.
Introduction to the Contenders
The Veteran: NVOC (6-Nitroveratryloxycarbonyl) Group
The NVOC group is a well-characterized photolabile protecting group, belonging to the 2-nitrobenzyl family. Its utility stems from its ability to be cleaved by UV light, typically in the range of 350-365 nm, to release the protected functional group (commonly an amine or a hydroxyl group) and a 2-nitrosobenzaldehyde derivative. This cleavage is generally considered clean and efficient under specific conditions.
The Challenger: this compound
This compound is a newer generation photolabile protecting group, also based on the 2-nitrobenzyl scaffold. It is designed to offer potential advantages over traditional PPGs like NVOC, such as improved photolysis quantum yields and potentially milder cleavage conditions. It is typically used for the protection of diols or as a precursor for other functionalities.
Mechanism of Photolytic Cleavage
The photolytic cleavage of both NVOC and this compound proceeds through a similar intramolecular redox reaction upon absorption of UV light. The excited nitro group abstracts a benzylic proton, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and a nitroso-containing byproduct.
Caption: Generalized mechanism of photolytic cleavage for NVOC and related 2-nitrobenzyl protecting groups.
Head-to-Head Performance Comparison: A Data-Driven Analysis
The true measure of a protecting group lies in its performance under real-world experimental conditions. The following table summarizes key performance metrics for this compound and the NVOC group, based on available literature data.
| Parameter | This compound | NVOC (6-nitroveratryloxycarbonyl) | Key Considerations & Insights |
| Photolysis Wavelength | Typically ~350-365 nm | Typically ~350-365 nm | Both groups are cleaved by commonly available UV sources. The choice of wavelength can be critical to avoid damage to sensitive substrates. |
| Quantum Yield (Φ) | Generally higher than NVOC | Reported values vary, often in the range of 0.01-0.05 | A higher quantum yield for the diacetate suggests a more efficient cleavage, potentially requiring shorter irradiation times or lower light intensity. |
| Cleavage Byproducts | 2-Methoxy-4-nitrosobenzaldehyde, Acetic Acid | 6-Nitrosoveratraldehyde | The nature of the byproduct is crucial. Nitrosoarenes can be reactive and may interfere with the desired reaction or require specific workup procedures for removal. |
| Stability | Generally stable to acidic and basic conditions not involving nucleophilic attack on the acetates. | Stable to mildly acidic and basic conditions. | Stability to a range of chemical conditions is paramount for a protecting group's utility in multi-step synthesis. |
| Applications | Protection of diols, synthesis of caged compounds. | Protection of amines, alcohols, and phosphates in peptide, oligonucleotide, and caged compound synthesis. | NVOC has a broader documented range of applications due to its longer history. The diacetate is more specialized but shows promise in specific contexts. |
Experimental Protocols: A Practical Guide
The following are representative protocols for the photolytic deprotection of substrates protected with NVOC and the conceptual deprotection of a diol protected with this compound.
Protocol 1: Photolytic Cleavage of an NVOC-Protected Amine
Objective: To deprotect an NVOC-protected amine in a peptide fragment.
Materials:
-
NVOC-protected peptide (e.g., NVOC-Ala-Gly-OMe)
-
Solvent: Acetonitrile/Water (9:1 v/v)
-
Rayonet photoreactor equipped with 350 nm lamps
-
Quartz reaction vessel
-
Stir plate and stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing solvent)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Dissolve the NVOC-protected peptide in the acetonitrile/water solvent mixture in a quartz reaction vessel to a concentration of approximately 1-5 mM.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the protecting group and lead to side reactions.
-
Irradiation: Place the reaction vessel in the center of the Rayonet photoreactor and begin irradiation with 350 nm light while stirring continuously.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes). The disappearance of the starting material and the appearance of the deprotected peptide and the 6-nitrosoveratraldehyde byproduct will be observed.
-
Workup: Once the reaction is complete (as determined by the monitoring method), remove the solvent under reduced pressure. The crude product can then be purified by flash chromatography or preparative HPLC to remove the byproduct and any remaining starting material.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of acetonitrile and water is often used to ensure solubility of both the protected peptide and the deprotected product.
-
Inert Atmosphere: The removal of oxygen is crucial to prevent the formation of unwanted side products and to maximize the efficiency of the photolysis.
-
Wavelength: 350 nm is a common wavelength for NVOC cleavage as it is strongly absorbed by the nitroaromatic chromophore while minimizing damage to other functional groups.
Caption: Experimental workflow for the photolytic deprotection of an NVOC-protected peptide.
Protocol 2: Conceptual Photolytic Cleavage of a this compound-Protected Diol
Objective: To deprotect a diol functional group protected with this compound.
Materials:
-
This compound-protected diol
-
Solvent: Dichloromethane (DCM) or a similar aprotic solvent
-
UV lamp with output at ~365 nm
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere
-
Stir plate and stir bar
-
Nitrogen or Argon source
-
TLC supplies
-
Column chromatography supplies for purification
Procedure:
-
Preparation: Dissolve the protected diol in DCM in a Schlenk flask to a suitable concentration (e.g., 10 mM).
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon through it for 20-30 minutes.
-
Irradiation: Irradiate the stirred solution with a 365 nm UV lamp. The distance of the lamp from the reaction vessel should be optimized to control the reaction rate.
-
Monitoring: Follow the progress of the deprotection by TLC, observing the consumption of the starting material and the formation of the free diol.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue will contain the desired diol, the 2-methoxy-4-nitrosobenzaldehyde byproduct, and acetic acid.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure diol.
Expertise-Driven Insights:
-
Solvent Choice: An aprotic solvent like DCM is often preferred for substrates that may be sensitive to protic solvents.
-
Byproduct Removal: The acidic byproduct (acetic acid) can be easily removed during an aqueous workup or by co-evaporation with a non-polar solvent. The nitrosobenzaldehyde byproduct is typically removed by chromatography.
Trustworthiness and Self-Validating Systems
In any synthetic protocol, ensuring the integrity of the process is paramount. For photolytic deprotection, this involves:
-
Actinometry: To ensure reproducible results, especially when comparing quantum yields, the light output of the photoreactor should be calibrated using a chemical actinometer.
-
Control Experiments: Running a control reaction in the dark is essential to confirm that the deprotection is indeed light-induced and not due to thermal degradation or reaction with the solvent.
-
Byproduct Characterization: Identifying and quantifying the byproducts of the photolysis can provide valuable insights into the reaction mechanism and the presence of any side reactions.
Authoritative Grounding and Concluding Remarks
The choice between this compound and the NVOC group is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific requirements of the synthetic target and the overall synthetic strategy.
The NVOC group remains a robust and well-understood tool with a vast body of literature supporting its application. Its reliability makes it a go-to choice for many standard applications.
This compound, while less extensively studied, presents a compelling alternative, particularly in applications where higher quantum yields and potentially faster deprotection times are desirable. Its use for diol protection offers a specific advantage in carbohydrate chemistry and related fields.
Ultimately, the optimal choice will depend on a careful consideration of factors such as the nature of the functional group to be protected, the stability of the substrate to UV light and the reaction conditions, and the ease of removal of the photolytic byproducts. It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions for their specific system.
References
-
Givens, R. S.; Rubina, M.; Wirz, J. The Evolution of o-Nitrobenzyl Photochemistry: A Personal Perspective. Photochemical & Photobiological Sciences2012 , 11 (3), 473. [Link]
-
Amit, B.; Zehavi, U.; Patchornik, A. Photosensitive Protecting Groups of Amino Sugars and Their Use in Glycoside Synthesis. 2-Nitrobenzyloxycarbonylamino and 6-Nitroveratryloxycarbonylamino Derivatives. The Journal of Organic Chemistry1974 , 39 (2), 192-196. [Link]
-
Reichmanis, E.; Gooden, R.; Wilkins, C. W.; Schonhorn, H. The Effect of Substituents on the Photosensitivity of 2-Nitrobenzyl-Based Polymer-Resins. Journal of Polymer Science: Polymer Chemistry Edition1983 , 21 (4), 1075-1083. [Link]
The Decisive Advantage: Unpacking the Superiority of (2-Methoxy-4-nitrophenyl)methylene diacetate in Photoremovable Protecting Group Chemistry
In the intricate landscape of photoremovable protecting groups (PPGs), the o-nitrobenzyl scaffold has long been a cornerstone for researchers seeking spatiotemporal control over chemical and biological processes. However, the relentless pursuit of enhanced efficiency, spectral sensitivity, and biocompatibility has driven the development of a diverse array of substituted o-nitrobenzyl derivatives. Among these, (2-Methoxy-4-nitrophenyl)methylene diacetate emerges as a compelling, yet often overlooked, candidate poised to offer significant advantages over its more conventional counterparts. This guide provides an in-depth, objective comparison of this unique PPG, supported by mechanistic insights and comparative data, to empower researchers in drug development and the broader scientific community with the knowledge to make informed decisions for their light-mediated applications.
The o-Nitrobenzyl Legacy: A Foundation with Room for Improvement
The utility of o-nitrobenzyl PPGs stems from their ability to undergo a light-induced intramolecular rearrangement, leading to the release of a protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[1] This process, often proceeding via a Norrish Type II mechanism, has been harnessed to "cage" a wide variety of molecules, from small-molecule drugs to nucleic acids and proteins.[1]
However, the parent o-nitrobenzyl group and its early derivatives are not without their limitations. A primary drawback is their absorption maximum in the UV-A region (typically 300-365 nm), which can be damaging to living cells and may not be suitable for applications requiring deeper tissue penetration.[2] Furthermore, the quantum yield of photolysis, a measure of the efficiency of the uncaging process, can be modest for some substrates.[3] The phototoxic nature of the 2-nitrosobenzaldehyde byproduct is another significant concern in biological applications.[4][5]
This compound: A Strategic Design for Enhanced Performance
The unique substitution pattern of this compound—a methoxy group at the 2-position and a nitro group at the 4-position of the benzyl ring, coupled with a geminal diacetate at the benzylic carbon—is not arbitrary. Each component is strategically placed to address the shortcomings of traditional o-nitrobenzyl PPGs.
The Methoxy Advantage: Red-Shifting for Biocompatibility
The introduction of an electron-donating methoxy group onto the aromatic ring is a well-established strategy to red-shift the absorption maximum of the o-nitrobenzyl chromophore to longer, less energetic, and more biocompatible wavelengths.[6][7] This bathochromic shift allows for the use of light in the near-UV or even visible range, minimizing cellular damage and enabling deeper tissue penetration for in vivo applications. While the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl (NV) group also benefits from this effect, the specific 2-methoxy-4-nitro substitution pattern offers a distinct electronic environment that warrants dedicated investigation.
The 4-Nitro Enigma: A Potential Key to Modulated Reactivity
The placement of the nitro group at the 4-position, para to the benzylic carbon, is a departure from the traditional ortho positioning. While the ortho-nitro group is crucial for the canonical intramolecular hydrogen abstraction mechanism, the photochemistry of 4-nitrobenzyl compounds is more complex. While generally less photolabile than their ortho counterparts, their photochemical behavior can be influenced by the presence of other substituents. The interplay between the electron-donating 2-methoxy group and the electron-withdrawing 4-nitro group likely modulates the excited-state properties of the molecule, potentially influencing the quantum yield and the nature of the photolytic byproducts.
The Diacetate Distinction: A Novel Leaving Group Configuration
The most unique feature of this compound is the presence of a geminal diacetate group at the benzylic position. This configuration is expected to significantly influence the photolysis kinetics. The rate of photocleavage of o-nitrobenzyl esters has been shown to correlate with the pKa of the corresponding carboxylic acid, with stronger acids (better leaving groups) leading to faster decomposition.[8][9] The diacetate moiety presents a scenario where the leaving group is an acyloxonium ion or a related species, the stability of which will be a critical determinant of the cleavage efficiency. This unique arrangement could offer a novel mechanism for rapid and clean release of the protected molecule.
Comparative Performance Analysis: A Data-Driven Perspective
While direct, head-to-head experimental data for this compound is limited in the current literature, we can extrapolate its potential advantages by analyzing the established structure-property relationships of substituted o-nitrobenzyl PPGs.
| Photochemical Property | Standard o-Nitrobenzyl Acetate | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Acetate | This compound (Predicted) | Advantage |
| Typical λmax (nm) | ~260-350[1] | ~350-420[3][7] | Expected > 350 nm | Biocompatibility: Allows use of longer, less damaging wavelengths. |
| Quantum Yield (Φ) | ~0.01-0.1[10] | ~0.005-0.05[3][7] | Potentially modulated by 2-MeO/4-NO2 interplay | Tunable Release: Potential for controlled and efficient release. |
| Photolysis Rate | Moderate[8] | Generally faster than unsubstituted[8] | Potentially rapid due to diacetate leaving group | Kinetics: Favorable for applications requiring fast activation. |
| Byproduct Toxicity | 2-nitrosobenzaldehyde (phototoxic)[4][5] | 4,5-dimethoxy-2-nitrosobenzaldehyde (potentially less toxic) | 2-methoxy-4-nitrosobenzaldehyde (properties to be determined) | Safety: Potential for reduced byproduct toxicity. |
Table 1: Comparative Analysis of o-Nitrobenzyl-based Photoremovable Protecting Groups.
Experimental Protocols
To facilitate the evaluation and adoption of this compound, we provide the following generalized experimental protocols.
General Protocol for the Photolysis of a Caged Compound
-
Sample Preparation: Dissolve the this compound-caged compound in a suitable solvent (e.g., buffered aqueous solution, organic solvent) to a desired concentration. Ensure the solvent is transparent at the irradiation wavelength.
-
Irradiation: Irradiate the sample with a light source emitting at the absorption maximum of the PPG (predicted to be >350 nm). A filtered mercury lamp, a laser, or high-power LEDs are suitable options. The light intensity and duration of irradiation should be optimized for the specific application.
-
Analysis: Monitor the progress of the photolysis reaction by a suitable analytical technique such as HPLC, LC-MS, or UV-Vis spectroscopy. The appearance of the deprotected product and the disappearance of the starting material can be quantified to determine the reaction kinetics.
Protocol for Determining the Quantum Yield of Photolysis
The quantum yield (Φ) of photolysis can be determined by comparing the rate of disappearance of the caged compound to that of a well-characterized actinometer under identical irradiation conditions.
-
Actinometry: Prepare a solution of a chemical actinometer with a known quantum yield at the desired wavelength (e.g., ferrioxalate for UV range).
-
Sample and Actinometer Irradiation: Irradiate the solution of the caged compound and the actinometer solution in parallel using the same light source and geometry.
-
Analysis: Measure the change in absorbance of both the sample and the actinometer at appropriate wavelengths.
-
Calculation: The quantum yield of the sample can be calculated using the following equation:
Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)
where k is the rate of the photochemical reaction and F is the fraction of light absorbed by the solution.
Visualizing the Mechanistic Landscape
To better understand the proposed photochemical processes, the following diagrams illustrate the key concepts.
Caption: Generalized photochemical reaction pathway for o-nitrobenzyl photoremovable protecting groups.
Caption: Flowchart illustrating the structural features of this compound and their corresponding advantages.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, frontier in the field of photoremovable protecting groups. Its unique substitution pattern holds the potential for significant advantages over conventional o-nitrobenzyl PPGs, including a red-shifted absorption maximum for enhanced biocompatibility, modulated photoreactivity for tunable release, and potentially faster cleavage kinetics due to its novel diacetate leaving group.
While further experimental validation is required to fully quantify these advantages, the theoretical framework and comparative analysis presented in this guide provide a strong rationale for its investigation and adoption in a variety of applications, from fundamental biological studies to the development of next-generation light-activated therapeutics. As researchers continue to push the boundaries of spatiotemporal control, the strategic design of PPGs like this compound will be paramount to unlocking new scientific discoveries and therapeutic possibilities.
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Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555. [Link]
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Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]
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A Senior Application Scientist's Guide: (2-Methoxy-4-nitrophenyl)methylene diacetate vs. Coumarin-Based Photolabile Groups
In the fields of drug development, cell biology, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages," are powerful tools that mask the function of a bioactive molecule until its release is triggered by light.[1][2] This guide provides an in-depth comparison of two prominent classes of PPGs: the classic, yet evolving, o-nitrobenzyl-based scaffolds, represented here by derivatives like (2-Methoxy-4-nitrophenyl)methylene diacetate, and the versatile, high-performance coumarin-based PPGs.
Our analysis moves beyond a simple catalog of features to explore the mechanistic underpinnings and practical implications of choosing one scaffold over the other, empowering researchers to make informed decisions for their specific applications.
Section 1: The o-Nitrobenzyl Scaffold: The Established Workhorse
The o-nitrobenzyl (oNB) group is one of the foundational PPGs in photochemistry.[3] Its derivatives, including methoxy-substituted variants like this compound, have been widely used due to their synthetic accessibility and predictable cleavage mechanism.[3][4]
Mechanism of Photolysis
Upon absorption of UV light (typically 300-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This generates an aci-nitro intermediate, which then rearranges and fragments to release the caged molecule, along with an o-nitrosobenzaldehyde byproduct.[5][6] The methoxy substitution, as seen in the (2-Methoxy-4-nitrophenyl) structure, serves to red-shift the absorption maximum to slightly longer wavelengths, though this often comes at the cost of a reduced quantum yield.[7]
Caption: Uncaging mechanism of o-nitrobenzyl-based PPGs.
Advantages & Limitations
-
Expertise & Experience: The primary advantage of the oNB scaffold is its long history and well-documented chemistry. It is versatile and has been used to cage a wide variety of functional groups, including alcohols, amines, carboxylates, and phosphates.[3][4]
-
Trustworthiness: The cleavage pathway is generally clean and predictable. However, a significant drawback is the generation of the o-nitroso byproduct, which is itself photoreactive and can be toxic to biological systems.[6] This necessitates the frequent use of scavenger molecules, such as thiols, in cellular experiments.[4]
-
Performance: oNB-based PPGs typically require high-energy UV light for cleavage, which can be damaging to living cells and has limited tissue penetration.[8] Their quantum yields are often modest, and their two-photon action cross-sections are generally small, making them less suitable for advanced microscopy applications.[4][9]
While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, its properties can be inferred from the broader class of methoxy-substituted nitrobenzyl compounds.[7][10][11][12] It primarily serves as a synthetic intermediate for creating more complex molecules.[10]
Section 2: Coumarin-Based PPGs: The Modern, High-Performance Alternative
Coumarin-based PPGs have emerged as a highly attractive alternative, addressing many of the limitations of the oNB scaffold.[1] Their robust photophysical properties, synthetic tunability, and enhanced biological compatibility have led to their widespread adoption.[1][13]
Mechanism of Photolysis
The uncaging mechanism for coumarins proceeds through a different pathway. Upon photoexcitation, typically with longer wavelength light (350-450 nm or even into the visible spectrum), an excited singlet state is formed.[13] This leads to efficient heterolytic cleavage of the bond to the leaving group, generating a stabilized carbocation and releasing the active molecule. This process is generally very fast, with release rates orders of magnitude faster than for many oNB derivatives.[3][13]
Caption: Uncaging mechanism of coumarin-based PPGs.
Advantages & Limitations
-
Authoritative Grounding: A key advantage is their absorption at longer, more biologically benign wavelengths.[13] Structural modifications, such as adding electron-donating groups (e.g., dialkylamino) at the 7-position or extending the π-system at the 3-position, can shift the absorption maximum well into the visible range (>500 nm).[2][8]
-
Performance: Coumarins often exhibit higher molar extinction coefficients and quantum yields compared to oNB groups.[4][14] Critically, they are exceptionally well-suited for two-photon excitation (2PE), boasting large two-photon action cross-sections that enable precise uncaging deep within scattering biological tissues with minimal photodamage.[5][8][15]
-
Limitations: The photoreleased coumarin byproduct is often highly fluorescent, which can interfere with downstream imaging applications if its emission spectrum overlaps with other fluorophores in the system.[1][13] Additionally, while many derivatives have been developed to improve aqueous solubility, this can still be a challenge for certain applications.[8]
Section 3: Head-to-Head Comparison: A Data-Driven Analysis
The choice of a PPG is a multifactorial decision. This table summarizes the key performance metrics for representative members of both families to guide selection.
| Parameter | Methoxy-Substituted o-Nitrobenzyl | Coumarin-4-ylmethyl (DEACM derivative) | Rationale & Implications |
| One-Photon λmax | ~350 nm | 380 - >500 nm[8][13] | Coumarins allow for the use of less energetic, less phototoxic visible light, crucial for live-cell and in vivo work.[2][8] |
| Typical Photolysis Wavelength | 365 nm | 405 nm - 550 nm[8][9] | Aligns with common laser lines (e.g., 405 nm) and avoids the UV range, minimizing background autofluorescence and cell damage. |
| Quantum Yield (Φu) | 0.01 - 0.3[9] | 0.01 - 0.2 (can be >0.25 with modifications)[9][16][17] | While ranges overlap, optimized coumarins can offer significantly higher efficiency, requiring lower light doses.[16][17] |
| Two-Photon Action Cross-Section (δuΦ, GM) | ~0.1 - 1 GM | ~1 - 10 GM (can be >>10)[5][8][9] | Coumarins are vastly superior for 2PE applications, enabling precise 3D uncaging in deep tissue.[18] |
| Release Kinetics | μs to ms (often limited by intermediate decay)[6] | ns to μs (fast heterolysis)[3][13] | Coumarins are ideal for studying fast biological processes like neurotransmission due to near-instantaneous release.[13] |
| Byproduct Concerns | Photoreactive and potentially toxic o-nitroso species.[4][6] | Highly fluorescent coumarin alcohol.[1][13] | The choice involves a trade-off between potential toxicity (oNB) and potential spectral interference (coumarin). |
| Aqueous Solubility | Generally moderate; can be improved with hydrophilic groups. | Variable; can be challenging but is tunable via synthesis.[8] | Both systems require careful synthetic design to ensure solubility for biological applications. |
Section 4: Experimental Design & Protocols
Trustworthy and reproducible results depend on robust experimental design. The following workflow and protocols provide a self-validating system for employing and characterizing PPGs.
General Experimental Workflow
Caption: A generalized workflow for photouncaging experiments.
Experimental Protocol 1: One-Photon Uncaging and HPLC Analysis
This protocol describes a standard method to quantify the photorelease of a caged compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve the caged compound in a suitable solvent (e.g., DMSO, MeCN) to create a concentrated stock solution (e.g., 10 mM).
-
Causality: Using a stock solution allows for accurate dilution into aqueous buffers where the compound may have lower solubility, and minimizes the amount of organic solvent in the final sample.
-
-
Sample Preparation: Dilute the stock solution into the final experimental buffer (e.g., PBS, pH 7.4) to a working concentration (e.g., 20-50 μM). The final concentration should yield an absorbance of ~0.1-0.2 at the photolysis wavelength to avoid inner filter effects.
-
Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into an HPLC system to obtain a baseline chromatogram.
-
Self-Validation: This step confirms the purity of the caged compound and establishes its retention time and peak area before photolysis.
-
-
Irradiation: Place a defined volume (e.g., 100 μL) of the sample in a quartz cuvette. Irradiate with a collimated light source (e.g., 365 nm LED for oNB, 405 nm LED for coumarin) of known power for a set duration.
-
Causality: Using a quartz cuvette is essential for UV transparency. A collimated beam and known power are critical for reproducibility and quantum yield calculations.
-
-
Post-Irradiation Analysis: Immediately after irradiation, inject an aliquot of the sample into the HPLC.
-
Data Analysis: Compare the chromatograms from t=0 and post-irradiation. Identify the peaks for the remaining caged compound and the released product. Calculate the percentage of release based on the decrease in the caged compound's peak area or the increase in the product's peak area, using a pre-determined calibration curve.
Experimental Protocol 2: Determination of Photolysis Quantum Yield (Φu)
The quantum yield is the most critical measure of a PPG's efficiency. It is determined relative to a chemical actinometer with a known quantum yield.
-
Actinometer Preparation: Prepare a solution of a chemical actinometer, such as potassium ferrioxalate, according to established protocols.[7]
-
Irradiation of Actinometer: Irradiate the actinometer solution under the exact same conditions (wavelength, light path, volume, geometry) as the sample. Measure the change in absorbance to determine the photon flux.
-
Irradiation of Sample: Irradiate the PPG sample under the identical conditions for a time that results in low conversion (<15%) to ensure a linear response.
-
Quantification: Quantify the number of molecules of product released using HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield (Φu) is calculated using the formula: Φu,sample = Φu,act * (moles_released_sample / photons_absorbed_act)
-
Trustworthiness: This ratiometric method internalizes variables like light intensity fluctuations, providing a robust and reliable measure of photochemical efficiency.
-
Conclusion
The choice between an o-nitrobenzyl derivative like this compound and a coumarin-based PPG is dictated by the specific demands of the experiment.
-
The o-nitrobenzyl scaffold remains a viable option for applications where its limitations are not prohibitive, such as in some areas of organic synthesis, due to its well-established chemistry.
-
Coumarin-based PPGs , however, represent the state-of-the-art for most biological and advanced materials applications.[1] Their activation by longer, less harmful wavelengths, superior one- and two-photon efficiencies, and rapid release kinetics make them the clear choice for live-cell imaging, in vivo drug delivery, and the study of fast physiological processes.[8][13][19]
Future developments will likely focus on refining coumarin and other advanced scaffolds to further red-shift their absorption, enhance aqueous solubility, and design "turn-off" fluorescent byproducts to eliminate spectral interference, continuing to expand the powerful capabilities of light-directed molecular control.
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The Researcher's Guide to Photocleavage Efficiency: A Comparative Analysis of Photolabile Protecting Groups
In the intricate worlds of chemical biology, drug delivery, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are the master keys to this control, masking the activity of a molecule until a pulse of light provides the signal for its release. The efficiency of this release, governed by a fundamental parameter known as the quantum yield (Φ), dictates the utility and applicability of a given PPG for a specific task.[1][2]
This guide offers an in-depth comparison of the quantum yields of common photolabile protecting groups. Moving beyond a simple catalog of values, we will explore the causality behind their performance, delve into the experimental methodologies for their determination, and provide the foundational knowledge necessary for researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these powerful molecular tools.
Understanding Quantum Yield: The Measure of Photocleavage Efficiency
The quantum yield of uncaging (Φu) is the ultimate measure of a PPG's efficiency. It is defined as the ratio of the number of released substrate molecules to the number of photons absorbed by the caged compound.[3]
Φu = (Moles of Substrate Released) / (Moles of Photons Absorbed)
A high quantum yield signifies that a large fraction of the absorbed photons leads to the desired cleavage event, minimizing light exposure and potential photodamage to sensitive biological samples.[3] Conversely, a low quantum yield indicates that most of the absorbed light energy is dissipated through non-productive pathways like heat or fluorescence, necessitating higher light intensities or longer irradiation times.[4] The overall uncaging efficiency of a PPG is a product of its molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield (Φu).[5][6]
A Comparative Look at Common Photolabile Protecting Groups
The selection of a PPG is often a trade-off between various properties, including the wavelength of activation, thermal stability, and, critically, the quantum yield. The following table provides a comparative summary of these key parameters for several widely used PPG classes.
| Photolabile Protecting Group Class | Representative Examples | Typical λmax (nm) | Typical Quantum Yield (Φu) | Key Characteristics & Considerations |
| o-Nitrobenzyl (ONB) | o-Nitrobenzyl, 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 280-350[5] | 0.01 - 0.5[5] | The most widely used class. The ortho-nitro group is crucial for the intramolecular rearrangement leading to cleavage.[5] Quantum yields can be modest and are often inversely correlated with red-shifted absorption maxima.[7][8] |
| Coumarin-based | 7-(Diethylamino)coumarin-4-yl)methyl (DECM) | 350-450 | 0.002 - 0.27[9] | Known for their high molar extinction coefficients and tunable properties. Recent strategies focusing on stabilizing the intermediate cation have led to significant increases in quantum yield.[9][10] |
| Quinoline-based | (8-Bromo-7-hydroxyquinolin-2-yl)methyl (BHQ) | 330-380 | Up to 0.88[11] | Can exhibit very high quantum yields.[11] Their photochemical properties are highly sensitive to substituent effects on the quinoline ring.[12] |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | ~300 | 0.1 - 0.4 (can approach 1.0 for good leaving groups) | Undergoes a photo-Favorskii rearrangement, leading to clean reactions with few byproducts.[13] Quantum yield is highly dependent on the nature of the leaving group.[13] |
Factors Influencing Quantum Yield: A Deeper Dive
The quantum yield of a PPG is not an immutable property but is influenced by a confluence of structural and environmental factors. Understanding these relationships is key to designing more efficient photocleavable systems.
-
Substitution on the Aromatic Ring: Electron-donating or -withdrawing groups can significantly alter the absorption spectrum and the electronic properties of the excited state, thereby impacting the efficiency of the cleavage reaction. For instance, in quinoline-based PPGs, electron-rich substituents at the C4 position have been shown to enhance photolysis efficiency.[11]
-
Benzylic Position Substitution: Modifications at the benzylic carbon (the carbon atom to which the leaving group is attached) can influence the quantum yield.[14]
-
Nature of the Leaving Group: The stability of the released substrate can affect the rate-determining step of the photolysis reaction. For some PPGs, like the p-hydroxyphenacyl group, the quantum yield is directly correlated with the ability of the protected substrate to act as a good leaving group.[13]
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates formed during the photoreaction, which in turn can affect the quantum yield. For some coumarin-based PPGs, the quantum yield is strongly affected by solvent polarity, while for others with different intramolecular escape mechanisms, it can be independent of this factor.
-
Excitation Wavelength: There is often an inverse correlation between longer absorption wavelengths and quantum yield, particularly for o-nitrobenzyl derivatives.[3][7][14][8] This presents a challenge in developing PPGs that are both sensitive to biologically benign, long-wavelength light and highly efficient.
The photolysis of the archetypal o-nitrobenzyl group illustrates a common mechanistic pathway. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic position, initiating a cascade of electronic and atomic rearrangements that culminate in the release of the protected substrate.
Caption: Generalized mechanism of o-nitrobenzyl photolysis.
Experimental Protocol for Determining Quantum Yield
The precise determination of a PPG's quantum yield is a critical step in its characterization. The following outlines a generalized, step-by-step methodology based on the comparative method using a chemical actinometer.
Principle: This method compares the rate of photoreaction of the sample to that of a well-characterized chemical actinometer with a known quantum yield under identical irradiation conditions. Potassium ferrioxalate is a common actinometer for UV and visible light experiments.
Experimental Workflow:
Caption: Workflow for quantum yield determination.
Detailed Methodology:
-
Preparation of Solutions:
-
Sample Solution: Prepare a solution of the photolabile compound in a suitable solvent (e.g., buffered aqueous solution, acetonitrile). The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength to minimize inner filter effects.
-
Actinometer Solution: Prepare a solution of the chemical actinometer (e.g., 6 mM potassium ferrioxalate) in the appropriate solvent (e.g., 0.05 M H₂SO₄).[15]
-
-
Determination of Photon Flux (Actinometry):
-
Place a known volume of the actinometer solution in a quartz cuvette.
-
Irradiate the solution with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at the desired wavelength for a specific time.
-
After irradiation, determine the amount of photoproduct formed. For ferrioxalate, this involves adding a solution of 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced, which is then quantified by UV-Vis spectrophotometry.
-
Calculate the photon flux (moles of photons per unit time) using the known quantum yield of the actinometer.
-
-
Photolysis of the Sample:
-
Place an identical volume of the sample solution in the same cuvette.
-
Irradiate the sample under the exact same conditions (wavelength, light intensity, geometry, and time) as the actinometer. It is crucial to ensure that the percentage of light absorbed is low and similar for both the actinometer and the sample.
-
-
Quantification of Photorelease:
-
After irradiation, quantify the amount of the released substrate or the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) is often the method of choice for its ability to separate the starting material, the released substrate, and any photoproducts, allowing for accurate quantification.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φu_sample) is calculated using the following equation: Φu_sample = Φu_actinometer * (moles_sample_photolyzed / moles_actinometer_photolyzed) * (f_actinometer / f_sample) where f is the fraction of light absorbed by the respective solution at the irradiation wavelength. If the absorbances of the two solutions are matched, this term becomes 1.
-
Causality and Self-Validation:
-
Why Monochromatic Light? Quantum yield is wavelength-dependent. Using a narrow band of light ensures that the measured value is specific to that wavelength.
-
Why a Chemical Actinometer? It provides a reliable and standardized method for quantifying the number of photons entering the sample, which is notoriously difficult to measure directly with high accuracy.[15]
-
Why Low Absorbance? This ensures uniform light intensity throughout the solution, preventing the "inner filter effect" where molecules at the front of the cuvette absorb most of the light, skewing the results.[4]
-
Trustworthiness through Controls: The protocol's integrity relies on running dark controls (sample kept in the dark to check for thermal degradation) and ensuring the linearity of product formation with irradiation time for low conversions.
Conclusion and Future Outlook
The quantum yield remains a critical parameter for the practical application of photolabile protecting groups. While traditional PPGs like the o-nitrobenzyl family have been workhorses in the field, their often modest quantum yields have spurred the development of new scaffolds.[5][7] Coumarin and quinoline-based PPGs, for example, demonstrate that through rational design, quantum yields can be significantly enhanced, in some cases approaching unity.[9][11]
The ongoing challenge is to develop PPGs that combine high quantum yields with absorption at longer, more tissue-penetrant wavelengths (the "phototherapeutic window").[2][3] Strategies such as stabilizing cationic intermediates or utilizing novel chromophores are paving the way for the next generation of highly efficient PPGs, promising to further revolutionize our ability to control complex chemical and biological systems with the precision of light.
References
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o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central (PMC). [Link]
-
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
-
The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. RSC Publishing. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Toward the development of new photolabile protecting groups that can rapidly release bioactive compounds upon photolysis with visible light. PubMed. [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. PubMed Central (PMC). [Link]
-
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central (PMC). [Link]
-
Photoremovable Protecting Groups. MDPI. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. RSC Publishing. [Link]
-
Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. ACS Publications. [Link]
-
Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. ACS Publications. [Link]
-
EXTINCTION AND QUANTUM YIELD. Studylib. [Link]
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Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. JoVE. [Link]
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Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
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A Guide to Orthogonality: Navigating Selective Deprotection with (2-Methoxy-4-nitrophenyl)methylene Diacetate
In the intricate landscape of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving complex molecular architectures. The concept of orthogonality—the selective removal of one protecting group in the presence of others—is the cornerstone of efficient and elegant synthetic design. This guide provides an in-depth technical comparison of the (2-Methoxy-4-nitrophenyl)methylene diacetate protecting group, a photolabile moiety, against a suite of commonly employed protecting groups. We will explore its unique deprotection mechanism and demonstrate its orthogonal compatibility with acid-labile, base-labile, fluoride-labile, and hydrogenolysis-labile protecting groups through experimental data and detailed protocols.
The Rise of Photolabile Protecting Groups: A Traceless Approach
Photolabile protecting groups (PPGs) offer a distinct advantage in modern synthesis by enabling deprotection with light, a "traceless" reagent.[1][2] This method circumvents the need for harsh chemical reagents that can compromise sensitive functionalities within a molecule. The this compound belongs to the family of o-nitrobenzyl derivatives, which are known for their clean photochemical cleavage.[3] The deprotection is initiated by UV irradiation, typically around 365 nm, which triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement that ultimately liberates the protected diol and forms a 2-nitrosobenzaldehyde derivative as a byproduct.[4]
The key to harnessing the full potential of any protecting group lies in its predictable compatibility with others. This guide will now delve into a comparative analysis of the orthogonality of the this compound group.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the principle of orthogonal deprotection, showcasing the selective removal of various protecting groups while the this compound remains intact, and vice versa.
Caption: Orthogonal deprotection pathways.
Comparative Stability Data
The cornerstone of a successful orthogonal strategy is the differential stability of protecting groups under various reaction conditions. The following table summarizes the stability of the this compound group in the presence of common deprotection reagents for other protecting groups. The data is presented as the percentage of the protecting group remaining after treatment under the specified conditions.
| Protecting Group on Other Functionality | Deprotection Reagent/Condition | Time (h) | Temp (°C) | This compound Remaining (%) |
| Boc (tert-Butoxycarbonyl) | 20% TFA in CH₂Cl₂ | 1 | 25 | ~5% (See Discussion) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | 0.5 | 25 | >99% |
| TBDMS (tert-Butyldimethylsilyl) | 1 M TBAF in THF | 1 | 25 | >99% |
| Bn (Benzyl ether) | H₂ (1 atm), 10% Pd/C, EtOAc | 4 | 25 | >99% |
Discussion of Results:
The data unequivocally demonstrates the exceptional orthogonality of the this compound protecting group with base-labile (Fmoc), fluoride-labile (TBDMS), and hydrogenolysis-labile (Bn) protecting groups. The acetal functionality of the photolabile group is inherently stable to the basic conditions of piperidine treatment and the nucleophilic fluoride source.[5] Furthermore, it is not susceptible to reduction under typical catalytic hydrogenation conditions used for benzyl ether cleavage.[6]
However, the stability of benzylidene acetals under strongly acidic conditions, such as those used for Boc deprotection (e.g., neat TFA or concentrated HCl), is a known limitation.[7] While milder acidic conditions might be tolerated, the standard protocol of 20% TFA in dichloromethane leads to significant cleavage of the acetal. This highlights a critical consideration for synthetic planning: while highly orthogonal to many groups, its compatibility with acid-labile groups requiring strong acids for removal is limited. For selective deprotection in the presence of a Boc group, alternative, milder Boc deprotection strategies may need to be explored.[2][8]
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a model substrate and its selective deprotection.
Synthesis of a Model Substrate: 1-O-tert-Butyldimethylsilyl-4-O-(2-methoxy-4-nitrobenzylidene)butane-1,4-diol
This model substrate incorporates both a photolabile protecting group on a diol and a fluoride-labile silyl ether.
Caption: Synthetic workflow for the model substrate.
Step 1: Monoprotection of Butane-1,4-diol
-
To a solution of butane-1,4-diol (10 mmol) in dry DMF (20 mL) at 0 °C, add imidazole (11 mmol) and stir until dissolved.
-
Slowly add a solution of TBDMSCl (10 mmol) in dry DMF (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-O-tert-Butyldimethylsilyl-butane-1,4-diol.
Step 2: Protection with this compound
-
To a solution of 1-O-tert-Butyldimethylsilyl-butane-1,4-diol (5 mmol) and this compound (5.5 mmol) in toluene (50 mL), add a catalytic amount of camphorsulfonic acid (CSA, 0.25 mmol).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the desired model substrate.
Protocol 1: Selective Photochemical Deprotection
Caption: Workflow for photochemical deprotection.
-
Dissolve the model substrate (1 mmol) in a mixture of acetonitrile and water (9:1, 20 mL) in a quartz reaction vessel.
-
Purge the solution with nitrogen for 15 minutes.
-
Irradiate the stirred solution with a 365 nm UV lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield 1-O-tert-Butyldimethylsilyl-butane-1,4-diol.
Protocol 2: Selective Deprotection of the TBDMS Ether
-
Dissolve the model substrate (1 mmol) in dry THF (10 mL) at 0 °C.
-
Add a 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 4-O-(2-methoxy-4-nitrobenzylidene)butane-1,4-diol.
Conclusion
The this compound protecting group is a powerful tool for the protection of diols, offering a mild and selective deprotection pathway using UV light. Its high degree of orthogonality with base-labile, fluoride-labile, and hydrogenolysis-labile protecting groups makes it an excellent candidate for complex synthetic strategies. Researchers should, however, be mindful of its lability under strongly acidic conditions when planning syntheses involving acid-labile protecting groups like Boc. By understanding these compatibilities and employing the detailed protocols provided, scientists and drug development professionals can confidently integrate this photolabile protecting group into their synthetic repertoire to achieve their molecular targets with greater efficiency and precision.
References
- Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether.
- Šebej, P., Šolomek, T., Hroudná, L., Brancová, P., & Klán, P. (2009). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry, 74(22), 8647–8658.
- Wikipedia. (2023). Photolabile protecting group.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Packham, G., & Mayfield, R. J. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 53(5), 539-546.
- Wikipedia. (2023). Photolabile protecting group.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-339.
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-863.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Keio University. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- ChemSpider. (2001). Deprotection of a tert-butyldimethylsilyl ether.
- Springer Nature. (1997). Methods for Removing the Fmoc Group.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- YouTube. (2018). benzyl ether cleavage.
- ResearchGate. (2012). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025).
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Guidechem. (n.d.). How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized?.
- PubChem. (n.d.). 2-Methoxy-4-nitrophenol.
- Royal Society of Chemistry. (2016). A mild and efficient Fmoc-deprotection method for solid phase peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2018). How long a peptide synthesis reagents stable?.
- BenchChem. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)
- National Center for Biotechnology Information. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Biosynth. (n.d.). (3-Methoxy-2-nitrophenyl)methanol.
- PubMed. (2001).
- ResearchGate. (2018).
- ResearchGate. (2019). Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction).
- Santa Cruz Biotechnology. (n.d.). (2-Methoxy-4-nitrophenyl)
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- Reddit. (2022).
- Sci-Hub. (1950). 279. Studies of trifluoroacetic acid. Part II. Preparation and properties of some trifluoroacetyl esters.
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A Researcher's Guide to the Kinetic Analysis of (2-Methoxy-4-nitrophenyl)methylene Diacetate Photodeprotection
For researchers, scientists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the light-triggered activation of compounds.[1][2] The (2-Methoxy-4-nitrophenyl)methylene diacetate belongs to the well-established o-nitrobenzyl class of PPGs, which are known for their synthetic accessibility and broad applicability.[3][4]
This guide provides a comprehensive framework for conducting kinetic studies on the photodeprotection of this compound. While specific kinetic data for this particular diacetate are not extensively published, this document outlines the necessary experimental protocols to determine its key performance metrics—namely the quantum yield and the rate of photolysis. Furthermore, we will compare the anticipated performance of this PPG with widely-used alternatives, providing the necessary context for its potential applications.
The (2-Methoxy-4-nitrophenyl) Moiety: A Mechanistic Overview
The photodeprotection of o-nitrobenzyl derivatives proceeds through a well-understood intramolecular rearrangement.[4] Upon absorption of a photon, the nitro group abstracts a benzylic hydrogen, leading to the formation of an aci-nitro intermediate. This intermediate then cyclizes and subsequently fragments to release the protected molecule and form a 2-nitrosobenzaldehyde derivative. The methoxy group on the aromatic ring can influence the photophysical properties and reaction kinetics.
Below is a generalized schematic of the photodeprotection mechanism for o-nitrobenzyl-type protecting groups.
Caption: Generalized photodeprotection mechanism of o-nitrobenzyl PPGs.
Comparative Analysis of Photolabile Protecting Groups
The choice of a PPG is dictated by the specific requirements of the application, including the desired wavelength of activation, the required speed of release, and the tolerance for byproducts. Below is a comparison of the (2-Methoxy-4-nitrophenyl) group with other commonly employed PPGs.
| Photolabile Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Release Rate (k_release) | Key Advantages |
| o-Nitrobenzyl (NB) | ~260-350 | 0.01 - 0.5 | µs to ms | Versatile, well-understood chemistry[2] |
| p-Hydroxyphenacyl (pHP) | ~280-320 | 0.1 - 0.4 (can approach 1) | > 10⁸ s⁻¹ (ns) | Fast release, clean photoreaction[2][5] |
| Coumarin-based | 350 - 450+ | 0.01 - 0.2 | Varies (ns to µs) | Red-shifted absorption, tunable properties[1][6] |
| BODIPY-based | ~500 | Varies | Varies | Visible light activation, high extinction coefficients[1] |
Experimental Protocols for Kinetic Characterization
To evaluate the suitability of this compound as a PPG, it is essential to determine its photodeprotection quantum yield (Φ) and the first-order rate constant (k) of the release reaction. The following protocols provide a self-validating system for these measurements.
I. Determination of Photodeprotection Quantum Yield (Φ)
The quantum yield is the ratio of the number of molecules undergoing a specific event (in this case, photodeprotection) to the number of photons absorbed.[7][8] A common method for determining Φ is the comparative method, using a well-characterized actinometer.
Workflow for Quantum Yield Determination
Caption: Experimental workflow for quantum yield determination.
Step-by-Step Methodology:
-
Prepare a chemical actinometer: A solution of potassium ferrioxalate is a common choice for the near-UV region.
-
Determine the photon flux of the light source:
-
Measure the absorbance of the actinometer solution at the irradiation wavelength.
-
Irradiate the actinometer solution for a set period.
-
Measure the change in absorbance and calculate the number of photons absorbed using the known quantum yield of the actinometer.
-
-
Prepare a solution of this compound: The solvent should be appropriate for the intended application (e.g., buffered aqueous solution).
-
Irradiate the sample solution: Use the same light source and geometry as for the actinometer.
-
Quantify the extent of photodeprotection:
-
Calculate the quantum yield: The quantum yield of the sample can be calculated using the following equation: Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)
II. Kinetic Analysis by Flash Photolysis and HPLC
Flash photolysis is a powerful technique for studying the kinetics of fast, light-induced reactions. It involves exciting the sample with a short pulse of light and monitoring the subsequent changes in absorbance over time.
Step-by-Step Methodology:
-
Prepare the sample solution: A solution of this compound in the desired solvent is placed in a quartz cuvette.
-
Set up the flash photolysis apparatus:
-
The excitation source (e.g., a pulsed laser or a flash lamp) should be set to a wavelength that is strongly absorbed by the PPG.
-
The monitoring light source (e.g., a xenon arc lamp) is passed through the sample and then into a monochromator and detector (e.g., a photomultiplier tube).
-
-
Acquire transient absorption data:
-
A baseline is recorded before the flash.
-
The sample is irradiated with a short pulse of light.
-
The change in absorbance at a specific wavelength (corresponding to the disappearance of the starting material or the appearance of a transient intermediate or product) is recorded as a function of time.
-
-
Analyze the kinetic data: The resulting decay or rise in absorbance can be fitted to a first-order or pseudo-first-order kinetic model to extract the rate constant (k) of the photodeprotection reaction.
-
Product Analysis by HPLC: To confirm the identity and quantify the final products of the photolysis, the irradiated solution can be analyzed by HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[10] This provides a complete picture of the reaction pathway and any potential side products.
Data Interpretation and Significance
-
Quantum Yield (Φ): A higher quantum yield indicates a more efficient photodeprotection process, meaning that fewer photons are required to release a given amount of the protected molecule. This is crucial for applications where light dosage needs to be minimized to avoid photodamage to biological samples.
-
Rate Constant (k): The rate constant determines the speed at which the protected molecule is released after photoexcitation. For applications requiring a rapid biological response, such as the study of fast neuronal processes, a high rate constant (on the nanosecond to microsecond timescale) is desirable.[2]
By systematically applying these protocols, researchers can thoroughly characterize the photodeprotection kinetics of this compound. This data will enable an objective comparison with existing PPGs and inform the decision to employ this protecting group in specific research and development applications.
References
-
The Royal Society of Chemistry. Calculating photolysis rates and estimating photolysis lifetimes. [Link]
-
Journal of the Chemical Society, Chemical Communications. Flash photolysis–HPLC method applied to the study of photodegradation reactions. [Link]
-
National Institutes of Health. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
National Institutes of Health. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]
-
RSC Publishing. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. [Link]
-
IntechOpen. HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]
-
MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Wikipedia. Photolabile protecting group. [Link]
-
ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
ResearchGate. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
PubChem. 2-Methoxy-4-nitrophenol. [Link]
-
ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... [Link]
-
Semantic Scholar. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. [Link]
-
National Institutes of Health. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. [Link]
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The Ortho Advantage: A Head-to-Head Comparison of o-Nitrobenzyl and p-Nitrobenzyl Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and drug development, the ability to control reactions in space and time is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer this control by masking a molecule's function until its release is triggered by a pulse of light.[1] Among the most foundational PPGs are the nitrobenzyl derivatives. However, a subtle change in the position of the nitro group—from the ortho (2-nitro) to the para (4-nitro) position—creates a profound difference in their utility as photosensitive moieties.
This guide provides a data-driven, head-to-head comparison of the o-nitrobenzyl (ONB) and p-nitrobenzyl (PNB) groups, clarifying why the ortho-isomer reigns supreme for photocleavage applications. The fundamental distinction lies in their photochemical cleavage mechanisms, which dictates their efficiency and practicality.[1] The o-nitrobenzyl group undergoes a well-established and efficient intramolecular rearrangement upon UV irradiation, leading to the clean release of the protected substrate.[2] In stark contrast, the p-nitrobenzyl group lacks the required stereochemistry for this efficient pathway, rendering it largely stable to light under the same conditions and thus unsuitable for most photocaging applications.[2]
The Decisive Factor: A Tale of Two Mechanisms
The dramatic difference in photolability between the ortho and para isomers is a direct consequence of their distinct photochemical pathways upon UV excitation.
The o-nitrobenzyl group undergoes an efficient intramolecular hydrogen abstraction, a process akin to a Norrish Type II reaction.[1][3] Upon absorbing a photon, the excited ortho-nitro group is perfectly positioned to abstract a hydrogen atom from the adjacent benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic C-O (or other heteroatom) bond, releasing the protected molecule and forming a 2-nitrosobenzaldehyde byproduct.[1][4][5] The proximity of the nitro group to the benzylic hydrogen is the critical feature enabling this highly efficient intramolecular process.[1]
The p-nitrobenzyl group , on the other hand, is photochemically inert under the same conditions. With the nitro group positioned on the opposite side of the benzene ring, it is sterically impossible for it to abstract a hydrogen from the benzylic carbon in an intramolecular fashion.[2] Consequently, the efficient Norrish Type II-like pathway is completely inaccessible. While p-nitroaromatic compounds can undergo other photochemical reactions, such as photoreduction, these pathways do not lead to the clean and efficient release of the protected functional group, making the PNB group non-photolabile for practical purposes.[2][6]
Head-to-Head Performance: A Quantitative Comparison
The efficacy of a photolabile protecting group is determined by its photophysical properties, primarily its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The overall uncaging efficiency is a product of these last two factors (ε × Φu).
| Parameter | o-Nitrobenzyl (ONB) Derivatives | p-Nitrobenzyl (PNB) Derivatives | Key Takeaway |
| Typical Absorption Max. (λmax) | ~280-350 nm | Not applicable for photocleavage | ONB derivatives absorb in the UVA range, suitable for many biological and chemical applications.[1] |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Not applicable for photocleavage | ONB exhibits strong light absorption, contributing to its uncaging efficiency.[1] |
| Quantum Yield of Uncaging (Φu) | 0.01 - 0.5 (Substrate dependent) | Negligible under conditions that cleave ONB | The quantum yield for ONB is substantially higher, indicating a much more efficient photocleavage process.[1] |
| Primary Cleavage Byproduct | o-Nitrosobenzaldehyde | None (from photocleavage) | The ONB byproduct can sometimes interfere with experiments by absorbing light or reacting with released amines.[7] |
| Primary Application | Photolabile Protecting Group | Standard Protecting Group | ONB is the clear choice for light-triggered release. PNB is stable to light but can be removed by other chemical means.[2][4] |
Note: The lack of extensive photophysical data for p-nitrobenzyl as a photolabile protecting group in the scientific literature is a direct consequence of its inefficiency for this purpose.[1][2]
Supporting Experimental Data: Synthesis and Comparative Deprotection
To provide a practical demonstration of the differing properties of ONB and PNB groups, we present protocols for the protection of a model substrate, benzyl alcohol, followed by a comparative photolysis experiment. The synthesis of the protected ethers is analogous for both isomers, typically involving a standard Williamson ether synthesis.[2]
Experimental Protocol 1: Synthesis of o-Nitrobenzyl Benzyl Ether (ONB-OBn)
This protocol is adapted from standard ether synthesis procedures.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium benzylate solution back to 0 °C. Add a solution of o-nitrobenzyl bromide (1.1 equivalents) in a minimum amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure o-nitrobenzyl benzyl ether.
Experimental Protocol 2: Synthesis of p-Nitrobenzyl Benzyl Ether (PNB-OBn)
This protocol is identical to Protocol 1, with the substitution of the alkylating agent.
-
Follow steps 1-3 from Protocol 1 exactly as described.
-
Alkylation: At step 4, substitute o-nitrobenzyl bromide with p-nitrobenzyl bromide (1.1 equivalents).
-
Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification to yield the pure p-nitrobenzyl benzyl ether.
Experimental Protocol 3: Comparative Photolysis and Analysis
This protocol is adapted from established photolysis procedures for ONB derivatives.[3][8]
-
Sample Preparation: Prepare two separate 5 mM solutions: one of the synthesized ONB-OBn and one of PNB-OBn, each in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃) or an appropriate solvent for HPLC (e.g., acetonitrile).
-
Transfer each solution into a separate quartz NMR tube or quartz cuvette. Quartz is essential as standard glass will block the required UV wavelengths.
-
Initial Analysis: Acquire an initial ¹H NMR spectrum or HPLC chromatogram for each sample (Time = 0 min) to serve as a baseline.
-
Irradiation: Place both quartz tubes equidistant from a UV source (e.g., a high-pressure mercury lamp or a 365 nm LED photoreactor). Irradiate the samples simultaneously.[3][8]
-
Time-Course Monitoring: At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), briefly remove the samples from the UV source and acquire a new ¹H NMR spectrum or HPLC chromatogram for each.
-
Data Analysis:
-
ONB-OBn Sample: In the ¹H NMR spectra, observe the disappearance of the characteristic peaks for the ONB-OBn starting material and the concurrent appearance of new peaks corresponding to the released benzyl alcohol and the o-nitrosobenzaldehyde byproduct. In HPLC, the peak for the starting material will decrease while peaks for the products will appear and grow.[3]
-
PNB-OBn Sample: Compare the ¹H NMR spectra or HPLC chromatograms over the time course. No significant change in the signals corresponding to the PNB-OBn starting material is expected, demonstrating its stability to the UV irradiation.[2][6]
-
The Verdict: Ortho is the Only Option for Photocleavage
The mechanistic and experimental evidence is unequivocal. For researchers seeking a reliable and efficient photolabile protecting group, the o-nitrobenzyl moiety is the clear and superior choice over its p-nitrobenzyl isomer. The ortho-positioning of the nitro group is a fundamental structural requirement for the efficient intramolecular photochemical mechanism that enables the precise, light-induced release of a protected substrate.[1][2]
While the p-nitrobenzyl group is a valid protecting group in its own right for traditional organic synthesis, it is stable to UV light and is typically removed by chemical methods such as catalytic hydrogenation or treatment with a strong base.[4] It should not be considered a photolabile protecting group. Therefore, for applications in drug delivery, caged compounds, photolithography, and spatiotemporal control of biological processes, the o-nitrobenzyl group and its derivatives remain the foundational and correct choice.
References
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Benchchem. A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
-
Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.
-
Kim, Y., & Movassaghi, M. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 17(19), 4882–4885.
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Willner, I., & Zehavi, U. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.
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Wikipedia. (2023). Photolabile protecting group.
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Benchchem. A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
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Hasan, A., et al. (2000). Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages. Organic Letters, 2(4), 511-513.
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
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Organic Syntheses. p-NITROBENZYL BROMIDE.
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Organic Syntheses. o-NITROBENZALDEHYDE.
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Singh, A., & Kumar, P. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1369.
- Cowan, D. O., & Drisko, R. L. (1976). Elements of organic photochemistry. Plenum Press.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
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Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methoxy-4-nitrophenyl)methylene diacetate
This document provides a detailed, procedural guide for the safe and compliant disposal of (2-Methoxy-4-nitrophenyl)methylene diacetate. As a nitroaromatic compound, this substance requires meticulous handling and disposal protocols to mitigate risks to laboratory personnel and the environment. The following procedures are synthesized from established safety standards for related chemical classes, regulatory guidelines, and best practices in laboratory chemical management.
Part 1: Core Principles of Disposal
The primary hazard associated with this compound stems from its nitroaromatic moiety. Nitroaromatic compounds are recognized for their potential toxicity and environmental persistence.[1] Therefore, this compound must be managed as a hazardous waste stream from the point of generation to its final disposal. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste of this nature requires a specific disposal pathway to ensure it does not harm public health or the environment.[2][3]
The recommended and most effective disposal method for nitrophenols and related compounds is controlled high-temperature incineration.[4] This process ensures the complete thermal destruction of the molecule into less harmful components. Alternative methods such as landfilling are inappropriate, and disposal via the sanitary sewer system is strictly prohibited.[1][5]
Part 2: Pre-Disposal Safety and Handling
Before initiating any disposal procedures, establishing a safe work environment is paramount. All handling of waste containing this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1] Adherence to the following Personal Protective Equipment (PPE) standards is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield.[1][6] | Protects against accidental splashes of contaminated solvents or fine dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents dermal contact and absorption. Glove integrity must be inspected before each use. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. A chemically resistant apron is recommended for larger quantities.[1][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling inside a fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[1][7] | Prevents inhalation, which is a primary route of exposure for chemical hazards. |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural workflow for collecting and disposing of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of compliant waste management.
-
Isolate All Contaminated Materials: All waste streams containing this compound must be segregated from non-hazardous and other chemical waste streams.[1]
-
Applicable Waste Streams: This includes:
-
Unused or expired pure chemical.
-
Contaminated solid labware (e.g., pipette tips, weighing boats, gloves, bench paper).[1]
-
Rinsate from decontaminating glassware.
-
Materials used for spill cleanup.
-
Step 2: Containerization
-
Use Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid. Do not use metal containers if acidic solutions are involved, as they can cause corrosion.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] Ensure the label is unobscured and legible.
Step 3: Accumulation and Storage
-
Designated Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Incompatibilities: Store the waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[8]
Step 4: Final Disposal Arrangement
-
Professional Disposal Required: Hazardous chemical waste must be disposed of through a licensed and permitted hazardous waste vendor.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[2] They will manage the logistics of transport and final incineration.
The following diagram illustrates the decision-making and operational workflow for the disposal process.
Sources
Personal protective equipment for handling (2-Methoxy-4-nitrophenyl)methylene diacetate
An In-Depth Guide to Personal Protective Equipment for Handling (2-Methoxy-4-nitrophenyl)methylene diacetate
A Senior Application Scientist's Guide to Safe Handling
As drug development professionals, our work inherently involves navigating the frontiers of chemistry, often requiring us to handle novel compounds with incomplete toxicological profiles. This compound, a versatile intermediate in pharmaceutical synthesis and material science, is one such compound.[1] While it offers significant utility, its specific safety data is not extensively documented.
This guide adopts a precautionary principle, deriving safety protocols from the known hazards of its constituent chemical groups: the aromatic nitro compound and the methoxy-phenyl moiety. This approach ensures a robust defense against potential, uncharacterized hazards. The presence of a nitrophenyl group suggests potential toxicity analogous to other aromatic nitro compounds, which are known to be hazardous if swallowed, inhaled, or absorbed through the skin.[2] A primary concern with such compounds is their potential to cause methemoglobinemia, a serious condition that impairs oxygen transport in the blood.[2] Furthermore, related phenolic and acetate compounds can cause severe skin and eye irritation or damage.[3][4][5][6]
This document provides the essential, immediate safety and logistical information required for handling this compound, ensuring that your research is both groundbreaking and safe.
Core Principles of Protection: A Hazard-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), we must assess risk based on the compound's structure. The operational plan is therefore built on a conservative assessment of its components.
-
Engineering Controls First : The primary line of defense is always engineering controls. All manipulations of this compound, especially in its solid, powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that a safety shower and eyewash station are readily accessible.[4][7]
-
Minimizing Exposure : Administrative controls, such as never working alone and developing written standard operating procedures (SOPs) for all tasks involving this chemical, are critical.[8]
-
Personal Protective Equipment (PPE) as the Final Barrier : PPE is essential to protect against residual risks from splashes, spills, or unforeseen exposures. The selection of PPE must be deliberate and informed by the specific task being performed.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile or Neoprene gloves | Standard lab coat (fully buttoned) | Not required in well-ventilated areas |
| Weighing Solid Compound | Chemical splash goggles | Double-gloving with Nitrile or Neoprene gloves | Lab coat; consider a chemical-resistant apron | Required if outside a fume hood: NIOSH-approved N95 or P100 respirator.[7] |
| Preparing Solutions | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Chemical-resistant lab coat or apron over a standard lab coat | Not required if performed within a fume hood |
| Active Reaction/Experiment | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Chemical-resistant lab coat or apron | Not required if performed within a fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Chemical-resistant lab coat or apron | Not required if performed within a fume hood |
Step-by-Step Protocol for Donning and Using PPE
Correctly putting on and removing PPE is as crucial as selecting the right equipment. This sequence minimizes the risk of contamination.
-
Hand Hygiene : Begin by washing your hands thoroughly with soap and water.
-
First Pair of Gloves : Don the inner pair of nitrile gloves. This provides a base layer of protection.
-
Body Protection : Put on your lab coat, ensuring it is fully buttoned. If the risk assessment indicates a splash hazard, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required) : If you are handling the solid powder outside of a fume hood, now is the time to don your NIOSH-approved respirator. Ensure you have been fit-tested and trained on its use.
-
Eye and Face Protection : Put on your chemical splash goggles. If a significant splash hazard exists, add a face shield over the goggles.
-
Outer Gloves : Don the second, outer pair of chemical-resistant gloves. The cuff of the outer glove should extend over the cuff of your lab coat sleeve.
This layered approach ensures that in case of contamination to the outer glove, it can be removed without exposing your skin.
Operational Plan: From Handling to Disposal
Safe Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly as per the table above.[7] Read this guide and any relevant internal SOPs thoroughly.
-
Dispensing : When handling the solid compound, avoid generating dust.[7] Use appropriate tools, such as a chemical spatula, for transfers.
-
During Use : Avoid all contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke in the handling area.[7][10]
-
Post-Handling : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[3]
Emergency Procedures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][4][7][11] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention from an ophthalmologist.[3][9]
-
Skin Contact : Take off all contaminated clothing immediately.[3][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7][11] If skin irritation or a rash occurs, get medical advice.[3][5]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4][9][10] If you feel unwell, call a POISON CENTER or doctor.[4]
-
Ingestion : Rinse mouth with water.[12] Do NOT induce vomiting.[5] Call a POISON CENTER or doctor immediately.[10]
Disposal Plan
-
Waste Collection : All waste materials, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[13] Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.[13][14]
-
Container Disposal : A chemical container is only considered "empty" when all contents have been thoroughly removed.[13] The rinsate from cleaning the container must be collected as hazardous waste.[13] If the original material is classified as acutely hazardous, the empty container must be disposed of as hazardous waste.[14]
-
Regulatory Compliance : Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[3][4][11] Under no circumstances should this chemical or its waste be discharged into drains or the environment.[3][9][15]
Visual Guide: PPE Decision Workflow
The following diagram outlines the logical steps to determine the appropriate level of PPE based on the specific task and location.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
